Product packaging for D-Galactose-d(Cat. No.:CAS No. 64267-73-8)

D-Galactose-d

Cat. No.: B583695
CAS No.: 64267-73-8
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-RUIMULFXSA-N
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Description

D-Galactose-d, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B583695 D-Galactose-d CAS No. 64267-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-RUIMULFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745860
Record name D-(C~1~-~2~H)Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64267-73-8
Record name D-(C~1~-~2~H)Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biochemical Significance of Deuterated D-Galactose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled D-galactose serves as a powerful and versatile tool in biochemical and pharmaceutical research. Its unique isotopic properties, particularly the kinetic isotope effect (KIE), allow for the detailed investigation of enzymatic mechanisms, the tracing of metabolic pathways, and the strategic modification of drug candidates to improve their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biochemical significance of deuterated D-galactose, detailing its applications, relevant experimental protocols, and the underlying principles that make it an invaluable asset in modern life sciences research.

Introduction to Deuterated D-Galactose

D-Galactose is a C-4 epimer of glucose and a fundamental monosaccharide in various biological processes, most notably the Leloir pathway for its conversion to glucose-1-phosphate.[1][2] Deuteration, the substitution of a hydrogen atom (¹H) with its stable, non-radioactive isotope deuterium (²H or D), introduces a subtle yet significant change in the molecule's mass and bond strength. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This seemingly minor alteration has profound implications for the molecule's behavior in biological systems, forming the basis of its utility in research.

The primary applications of deuterated D-galactose can be categorized into three main areas:

  • Mechanistic Enzymology: Probing enzyme reaction mechanisms through the kinetic isotope effect.

  • Metabolic Research: Tracing the fate of galactose in complex metabolic networks.

  • Drug Development: Modifying the pharmacokinetic properties of galactose-containing drugs or using it as a tool in pharmacokinetic studies.

This guide will delve into each of these areas, providing both theoretical background and practical experimental guidance.

Mechanistic Enzymology: The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating enzymatic mechanisms.[3][4] The KIE is expressed as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD).

A prime example of the application of deuterated D-galactose in studying KIE is in the investigation of galactose oxidase . This enzyme catalyzes the oxidation of the primary alcohol at the C-6 position of D-galactose to an aldehyde.[5]

Galactose Oxidase and the Kinetic Isotope Effect

Studies using D-galactose deuterated at the C-6 position (6,6'-dideuterio-D-galactose) have been instrumental in understanding the mechanism of galactose oxidase. A significant primary KIE is observed, indicating that the abstraction of a hydrogen atom from the C-6 position is the rate-determining step in the catalytic cycle.[6]

Table 1: Kinetic Isotope Effect Data for Galactose Oxidase

SubstrateApparent Second-Order Rate Constant (kred)Kinetic Isotope Effect (kH/kD)Reference
Protio-D-galactose1.59 x 10⁴ M⁻¹s⁻¹\multirow{2}{*}{21.2}[6]
6,6'-dideuterio-D-galactose7.50 x 10² M⁻¹s⁻¹[6]
1-O-methyl-α-D-galactopyranoside-22.5 ± 2[6]

These large KIE values strongly support a mechanism involving hydrogen tunneling, where the hydrogen atom quantum mechanically tunnels through the activation barrier rather than going over it.

Experimental Protocol: Measuring the Kinetic Isotope Effect of Galactose Oxidase

This protocol outlines a general procedure for determining the KIE of galactose oxidase using a deuterated D-galactose substrate.

Materials:

  • Galactose oxidase from Dactylium dendroides

  • Protio-D-galactose

  • 6,6'-dideuterio-D-galactose

  • Oxygen electrode or spectrophotometer

  • Buffer solution (e.g., 50 mM sodium phosphate, pH 7.0)

  • Horseradish peroxidase (HRP) and a suitable chromogenic substrate (for spectrophotometric assay)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of galactose oxidase, protio-D-galactose, and 6,6'-dideuterio-D-galactose in the buffer. Determine the precise concentration of each solution.

  • Kinetic Assay (Oxygen Consumption Method):

    • Equilibrate the reaction buffer in the oxygen electrode chamber to the desired temperature.

    • Add a known amount of galactose oxidase to the chamber.

    • Initiate the reaction by adding a known concentration of either protio- or deuterated D-galactose.

    • Monitor the rate of oxygen consumption over time. The initial linear rate corresponds to the reaction velocity.

  • Kinetic Assay (Spectrophotometric Method):

    • Prepare a reaction mixture containing the buffer, HRP, and a chromogenic substrate.

    • Add a known amount of galactose oxidase.

    • Initiate the reaction by adding a known concentration of either protio- or deuterated D-galactose.

    • Monitor the change in absorbance at the appropriate wavelength over time. The initial linear rate corresponds to the reaction velocity.

  • Data Analysis:

    • Determine the initial reaction rates (V₀) for a range of substrate concentrations for both the protiated and deuterated substrates.

    • Calculate the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.

    • The KIE on Vmax/Km is calculated as (Vmax/Km)H / (Vmax/Km)D.

KIE_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Prepare Enzyme and Substrate Solutions B Calibrate Oxygen Electrode/Spectrophotometer A->B C Run Reactions with Protio-Substrate B->C D Run Reactions with Deuterated Substrate B->D E Determine Initial Reaction Rates C->E D->E F Calculate Kinetic Parameters (Vmax, Km) E->F G Calculate KIE (kH/kD) F->G

Workflow for Determining the Kinetic Isotope Effect.

Metabolic Research: Stable Isotope Tracing

Deuterated D-galactose is an excellent stable isotope tracer for elucidating metabolic pathways. By introducing a deuterated substrate into a biological system (cell culture, animal model, or human subject), researchers can track the incorporation of deuterium into various downstream metabolites. This provides a dynamic view of metabolic fluxes that cannot be obtained from static metabolite concentration measurements alone.[7][8]

The Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[2][9]

Leloir_Pathway Gal D-Galactose GALK Galactokinase (GALK) Gal->GALK Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALE UDP-Galactose 4-Epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc UDP_Glc_in UDP-Glucose UDP_Glc_in->GALT Tracer_Workflow cluster_exp Experiment cluster_prep Sample Preparation cluster_analysis Analysis A Administer Deuterated D-Galactose B Collect Biological Sampless (e.g., Plasma) A->B C Add Internal Standard B->C D Extract and Purify Metabolites C->D E Derivatize for GC-MS Analysis D->E F GC-MS or LC-MS/MS Analysis E->F G Quantify Isotope Enrichment F->G H Metabolic Flux Modeling G->H PK_Workflow cluster_study_design Study Design cluster_in_vivo In-Vivo Phase cluster_analysis Analysis A Dose Formulation (Deuterated & Non-deuterated) B Animal Grouping and Dosing A->B C Blood Sample Collection at Time Points B->C D Plasma Preparation and Storage C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Parameter Calculation E->F G Comparative Profile Analysis F->G

References

An In-depth Technical Guide to D-Galactose-d Stereochemistry and Isotopic Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of deuterated D-galactose (D-galactose-d) and the analytical methodologies for determining its isotopic purity. The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structural nuances of D-galactose and the practical aspects of its isotopic analysis, which is critical for its application in metabolic research, drug development, and clinical diagnostics.

Stereochemistry of D-Galactose

D-Galactose, a C-4 epimer of glucose, is an aldohexose that exists in various isomeric forms. Its stereochemistry is fundamental to its biological function and recognition by enzymes and receptors.

Linear and Cyclic Forms

In solution, D-galactose exists in equilibrium between its open-chain (aldehyde) form and its cyclic hemiacetal forms. The cyclic structures are formed by the intramolecular reaction of the hydroxyl group on carbon 5 (C-5) with the aldehyde group on carbon 1 (C-1), resulting in the formation of a six-membered pyranose ring. A less common five-membered furanose ring can also be formed.

Anomers: α-D-Galactopyranose and β-D-Galactopyranose

The cyclization of D-galactose creates a new stereocenter at the anomeric carbon (C-1), leading to the formation of two diastereomers known as anomers: α-D-galactopyranose and β-D-galactopyranose. These anomers differ in the orientation of the hydroxyl group at C-1. In the α-anomer, the anomeric hydroxyl group is in the axial position, while in the β-anomer, it is in the equatorial position.

In aqueous solution, the α and β anomers of D-galactose interconvert in a process called mutarotation until an equilibrium is reached.[1]

Table 1: Equilibrium Composition of D-Galactose Anomers in Water

AnomerPercentage at EquilibriumSpecific Rotation ([α]D)
α-D-Galactopyranose~28-32%+150.7°
β-D-Galactopyranose~68-72%+52.8°
Equilibrium Mixture 100% +80.2°
Chair Conformation

The pyranose ring of D-galactose adopts a stable chair conformation. The most stable chair conformation for both anomers is the ⁴C₁ form, where the bulky -CH₂OH group is in the equatorial position. The key stereochemical feature that distinguishes D-galactose from D-glucose is the axial orientation of the hydroxyl group at C-4.

Diagram 1: Stereoisomers of D-Galactose

D_Galactose_Stereoisomers cluster_linear Linear Form cluster_cyclic Cyclic Forms (Pyranose) linear D-Galactose (Open-Chain) alpha α-D-Galactopyranose linear->alpha Cyclization beta β-D-Galactopyranose linear->beta alpha->linear Ring Opening alpha->beta Mutarotation beta->linear

Caption: Interconversion between the linear and cyclic anomers of D-Galactose.

Influence of Deuterium Substitution on Stereochemistry

The substitution of hydrogen with deuterium is generally considered to have a minimal effect on the gross stereochemistry of a molecule like D-galactose. However, subtle changes in conformational equilibria and reaction kinetics, known as secondary isotope effects, can occur. For this compound, the anomeric equilibrium may be slightly perturbed in a deuterated solvent (e.g., D₂O) compared to H₂O due to differences in the strengths of hydrogen and deuterium bonds.[2] However, for most practical purposes in the context of its use as a metabolic tracer, the fundamental stereochemical assignments remain unchanged.

Isotopic Purity Analysis of this compound

The determination of the isotopic purity of this compound is crucial for its use in quantitative studies. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and widely used technique for the analysis of volatile and thermally stable compounds. Since sugars are non-volatile, a derivatization step is required to convert this compound into a form suitable for GC analysis.

This protocol outlines the derivatization of this compound to its trimethylsilyl ether, a volatile derivative suitable for GC-MS analysis.

Materials:

  • This compound sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials (2 mL) with screw caps and septa

  • Vortex mixer

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial.

  • Dissolution: Add 100 µL of anhydrous pyridine to the vial. Vortex thoroughly to dissolve the sample completely.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the solution. Cap the vial tightly.

  • Reaction: Heat the mixture at 70-80°C for 30-60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS system.

GC-MS Parameters (Typical):

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

The mass spectrum of the TMS-derivatized D-galactose will show a characteristic fragmentation pattern. The isotopic purity is determined by analyzing the mass shifts in the molecular ion and key fragment ions due to the presence of deuterium. For a singly deuterated D-galactose-d1, a mass shift of +1 Da will be observed for fragments containing the deuterium atom.

Table 2: Key Mass Fragments of TMS-Derivatized D-Galactose

m/z (unlabeled)Proposed Fragment Structurem/z (D-galactose-d1)
73[Si(CH₃)₃]⁺73
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺147
204[C₆H₁₁O₄Si]⁺204 or 205
217[C₇H₁₇O₃Si₂]⁺217 or 218
361[M - CH₂OTMS]⁺361 or 362

Note: The exact m/z of deuterated fragments depends on the position of the deuterium label.

Diagram 2: GC-MS Workflow for Isotopic Purity Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh this compound dissolve Dissolve in Pyridine weigh->dissolve derivatize Add BSTFA + TMCS dissolve->derivatize heat Heat at 70-80°C derivatize->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum analyze Analyze Mass Shifts spectrum->analyze calculate Calculate Isotopic Purity analyze->calculate

Caption: Workflow for the isotopic purity analysis of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used to determine the position and extent of isotopic labeling. Both ¹H and ²H NMR can be employed for the analysis of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes (5 mm)

  • NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of D₂O in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal in the molecule. A decrease in the integral of a specific proton signal indicates deuterium substitution at that position.

  • ²H NMR Acquisition:

    • Tune the NMR probe to the deuterium frequency.

    • Acquire a ²H NMR spectrum. A signal will be observed at the chemical shift corresponding to the position of the deuterium atom, confirming the location of the label.

The ¹H and ¹³C NMR spectra of D-galactose in D₂O show distinct signals for the α and β anomers.

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for D-Galactopyranose Anomers in D₂O

Positionα-Anomer ¹Hβ-Anomer ¹Hα-Anomer ¹³Cβ-Anomer ¹³C
C15.23 (d)4.65 (d)93.197.2
C23.84 (dd)3.52 (dd)69.172.5
C33.92 (dd)3.69 (dd)69.873.2
C44.16 (d)3.92 (d)69.669.6
C54.02 (t)3.76 (t)70.475.1
C6a3.78 (dd)3.78 (dd)61.761.7
C6b3.73 (dd)3.73 (dd)61.761.7

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Diagram 3: Logical Flow for NMR-based Isotopic Purity Determination

NMR_Logic decision decision result result start Dissolve this compound in D₂O acquire_1H Acquire ¹H NMR Spectrum start->acquire_1H integrate Integrate Proton Signals acquire_1H->integrate compare_integrals Compare Integrals of Deuterated vs. Non-deuterated Positions integrate->compare_integrals is_purity_sufficient Isotopic Purity Sufficient? compare_integrals->is_purity_sufficient acquire_2H Acquire ²H NMR Spectrum is_purity_sufficient->acquire_2H Yes end Analysis Complete is_purity_sufficient->end No, re-evaluate confirm_position Confirm Deuterium Position acquire_2H->confirm_position report_purity Report Isotopic Purity and Position confirm_position->report_purity report_purity->end

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated D-Galactose (D-Galactose-d)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details robust methodologies for the chemical synthesis and subsequent purification of deuterated D-Galactose (D-Galactose-d), a critical isotopically labeled sugar for various research applications, including metabolic studies and as an internal standard in mass spectrometry.

Introduction to this compound

Deuterium-labeled D-Galactose (this compound) is a stable isotope-labeled form of D-galactose where one or more hydrogen atoms are replaced by deuterium. This isotopic substitution provides a valuable tool for researchers in drug development and metabolic analysis. The increased mass of deuterium allows for the differentiation of labeled from unlabeled galactose in mass spectrometry-based assays, making it an ideal internal standard for quantification. Furthermore, this compound can be used as a tracer to investigate the kinetics and pathways of galactose metabolism in biological systems without the safety concerns associated with radioactive isotopes. This guide outlines key methods for the synthesis and purification of this compound, providing detailed protocols and expected outcomes.

Synthesis Methodologies for this compound

The synthesis of this compound can be approached through several strategies, primarily depending on the desired position of the deuterium label. The most common methods involve the reduction of a suitable galactose precursor with a deuterium-donating reagent or catalytic hydrogen-deuterium exchange.

Method 1: Synthesis of D-Galactose-1-d via Reduction of D-Galactono-1,4-lactone

This method introduces a deuterium atom specifically at the C-1 position of D-galactose. The strategy involves the reduction of the lactone form of D-galactonic acid, D-galactono-1,4-lactone, using a deuterated reducing agent such as sodium borodeuteride (NaBD₄).

Experimental Workflow:

cluster_synthesis Synthesis of D-Galactose-1-d cluster_purification Purification D-Galactono-1,4-lactone D-Galactono-1,4-lactone Reduction Reduction D-Galactono-1,4-lactone->Reduction NaBD4, H2O Crude_D-Galactose-1-d Crude_D-Galactose-1-d Reduction->Crude_D-Galactose-1-d Ion_Exchange Ion_Exchange Crude_D-Galactose-1-d->Ion_Exchange Cation & Anion Exchange Resins Pure_D-Galactose-1-d Pure_D-Galactose-1-d Ion_Exchange->Pure_D-Galactose-1-d

Caption: Workflow for the synthesis and purification of D-Galactose-1-d.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 1.0 g of D-galactono-1,4-lactone in 20 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-4 °C in an ice bath.

  • Reduction: Slowly add a solution of 0.25 g of sodium borodeuteride (NaBD₄) in 5 mL of water to the lactone solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature. Quench the reaction by the dropwise addition of glacial acetic acid until the effervescence ceases (to neutralize excess NaBD₄).

  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

  • Borate Removal: Co-evaporate the residue with methanol (3 x 20 mL) to remove borate esters as volatile trimethyl borate.

Method 2: Per-deuteration via Catalytic H-D Exchange

For applications requiring multiple deuterium labels, a catalytic hydrogen-deuterium (H-D) exchange can be employed. This method utilizes a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), in the presence of a deuterium source, typically deuterium oxide (D₂O) and deuterium gas (D₂). This approach can lead to the exchange of multiple non-acidic C-H protons with deuterium.

Experimental Workflow:

D-Galactose D-Galactose HD_Exchange HD_Exchange D-Galactose->HD_Exchange Pd/C, D2O, D2 (g) Filtration Filtration HD_Exchange->Filtration Remove Catalyst Lyophilization Lyophilization Filtration->Lyophilization Remove D2O Perdeuterated_Galactose Perdeuterated_Galactose Lyophilization->Perdeuterated_Galactose

An In-depth Technical Guide to D-Galactose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-galactose is a C-4 epimer of glucose and a fundamental monosaccharide in human metabolism. Primarily derived from the digestion of lactose found in dairy products, galactose serves as both an energy source and a crucial component in the biosynthesis of various macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans. [1]The proper metabolism of galactose is vital, and defects in the enzymatic pathways responsible for its conversion can lead to the life-threatening genetic disorder known as galactosemia. [2]This guide provides a comprehensive overview of the core and alternative pathways of D-galactose metabolism, presents key quantitative data, and details experimental protocols for studying this essential metabolic process.

Core Pathway: The Leloir Pathway

The primary route for galactose utilization in most organisms, including humans, is the Leloir pathway. [3][4]This series of four enzymatic reactions converts α-D-galactose into glucose-1-phosphate, which can then enter glycolysis or be converted to glucose-6-phosphate for other metabolic fates. [2] The key steps of the Leloir pathway are:

  • Anomerization: β-D-galactose, the common anomeric form, is first converted to its α-anomer by galactose mutarotase (GALM) . This step is crucial as subsequent enzymes in the pathway are specific for α-D-galactose. [4]2. Phosphorylation: Galactokinase (GALK1) catalyzes the phosphorylation of α-D-galactose at the C-1 position, using ATP as the phosphate donor, to yield galactose-1-phosphate (Gal-1-P). [5]This irreversible step traps galactose within the cell.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) facilitates the transfer of a UMP group from UDP-glucose to Gal-1-P, producing UDP-galactose and glucose-1-phosphate. [2][6]This is a critical, reversible reaction in the pathway.

  • Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, ensuring a continued supply of UDP-glucose for the GALT reaction and providing UDP-galactose for biosynthetic processes. [2]

Leloir_Pathway cluster_leloir Leloir Pathway Gal β-D-Galactose aGal α-D-Galactose Gal->aGal GALM Gal1P Galactose-1-Phosphate aGal->Gal1P GALK1 (ATP -> ADP) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis / Glycogenesis Glc1P->Glycolysis

Figure 1: The Leloir Pathway for D-galactose metabolism.

Alternative Metabolic Routes

Under normal physiological conditions, the Leloir pathway is the primary route for galactose metabolism. However, when this pathway is impaired, as seen in galactosemia, alternative metabolic routes become more significant. [4][7]

The Galactitol Pathway (Polyol Pathway)

In the presence of high galactose concentrations, aldose reductase can reduce galactose to galactitol (also known as dulcitol). [4]This reaction utilizes NADPH as a cofactor. Unlike sorbitol, which is formed from glucose in the polyol pathway, galactitol is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase. [4]As a result, galactitol accumulates in tissues, leading to osmotic stress and cellular damage, which is a key factor in the pathogenesis of cataracts in galactosemia. [4][8]

The Galactonate Pathway

Another alternative route involves the oxidation of galactose to D-galactonate. This process is initiated by galactose dehydrogenase , which converts galactose to D-galactono-1,4-lactone in an NAD+-dependent reaction. The lactone can then be hydrolyzed to D-galactonate. [6][9]D-galactonate can be further metabolized, potentially entering the pentose phosphate pathway. [4]While this pathway is generally minor, it becomes more active in individuals with GALT deficiency. [7]

Alternative_Pathways cluster_polyol Galactitol Pathway cluster_oxidation Galactonate Pathway Gal D-Galactose Galactitol Galactitol Gal->Galactitol Aldose Reductase (NADPH -> NADP+) Galactonolactone D-Galactono-1,4-lactone Gal->Galactonolactone Galactose Dehydrogenase (NAD+ -> NADH) CellularDamage Osmotic Stress & Cellular Damage Galactitol->CellularDamage Galactonate D-Galactonate Galactonolactone->Galactonate Spontaneous/ Enzymatic Hydrolysis PPP Pentose Phosphate Pathway Galactonate->PPP

Figure 2: Alternative pathways of D-galactose metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes of the Leloir pathway and the concentrations of relevant metabolites in both healthy individuals and those with galactosemia.

Table 1: Enzyme Kinetics of the Human Leloir Pathway

EnzymeSubstrateKm (mM)Vmax or kcatSource
Galactokinase (GALK1) Galactose0.34 - 0.97-[7][10]
ATP0.034 - 2.10kcat = 8.7 s-1[7][10][11]
Galactose-1-Phosphate Uridylyltransferase (GALT) Galactose-1-Phosphate~0.38-
UDP-Glucose~0.071-
UDP-Galactose 4'-Epimerase (GALE) UDP-Galactose--

Table 2: Metabolite Concentrations in Health and Disease

MetaboliteConditionConcentrationSource
Galactose (Blood) Normal< 0.1 mg/dL
Classic Galactosemia (untreated)> 10 mg/dL
Galactose-1-Phosphate (Erythrocytes) Normal< 1 mg/dL
Classic Galactosemia (untreated)> 10 mg/dL
Classic Galactosemia (treated)1 - 5 mg/dL
Galactitol (Urine) NormalAge-dependent
Classic Galactosemia (untreated)Markedly elevated

Experimental Protocols

This section provides an overview of common methodologies used to study D-galactose metabolism.

Enzyme Activity Assays

a) Galactokinase (GALK1) Activity Assay

A common method for assaying GALK1 activity is a coupled enzyme spectrophotometric assay. The production of galactose-1-phosphate is coupled to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

  • Principle:

    • Galactose + ATP --(GALK1)--> Galactose-1-Phosphate + ADP

    • ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

    • Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

  • Procedure Outline:

    • Prepare a reaction mixture containing buffer, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

    • Add the sample containing GALK1 (e.g., erythrocyte lysate).

    • Initiate the reaction by adding galactose.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate enzyme activity based on the rate of NADH oxidation.

b) Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay

GALT activity can also be measured using a coupled enzyme assay. The formation of glucose-1-phosphate is coupled to the phosphoglucomutase and glucose-6-phosphate dehydrogenase reactions. The reduction of NADP+ to NADPH is measured by the increase in absorbance at 340 nm.

  • Principle:

    • Galactose-1-Phosphate + UDP-Glucose --(GALT)--> UDP-Galactose + Glucose-1-Phosphate

    • Glucose-1-Phosphate --(Phosphoglucomutase)--> Glucose-6-Phosphate

    • Glucose-6-Phosphate + NADP+ --(Glucose-6-Phosphate Dehydrogenase)--> 6-Phosphogluconate + NADPH + H+

  • Procedure Outline:

    • Prepare a reaction mixture containing buffer, UDP-glucose, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

    • Add the sample containing GALT (e.g., erythrocyte lysate).

    • Initiate the reaction by adding galactose-1-phosphate.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate enzyme activity based on the rate of NADPH formation.

c) UDP-Galactose 4'-Epimerase (GALE) Activity Assay

GALE activity is typically assayed in the direction of UDP-glucose formation. The product, UDP-glucose, is then measured using a coupled reaction with UDP-glucose dehydrogenase, which reduces NAD+. The increase in absorbance at 340 nm due to NADH formation is monitored.

  • Principle:

    • UDP-Galactose --(GALE)--> UDP-Glucose

    • UDP-Glucose + 2 NAD+ + H₂O --(UDP-Glucose Dehydrogenase)--> UDP-Glucuronic Acid + 2 NADH + 2 H+

  • Procedure Outline:

    • Prepare a reaction mixture containing buffer, NAD+, and UDP-glucose dehydrogenase.

    • Add the sample containing GALE.

    • Initiate the reaction by adding UDP-galactose.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate enzyme activity based on the rate of NADH formation.

Metabolite Quantification

a) Galactose and Galactose-1-Phosphate Quantification

A common method for the simultaneous quantification of galactose and galactose-1-phosphate in blood spots or other biological samples is through enzymatic assays coupled with fluorometric or mass spectrometric detection.

  • Principle:

    • For total galactose (galactose + galactose-1-phosphate), the sample is first treated with alkaline phosphatase to convert galactose-1-phosphate to galactose.

    • Galactose is then oxidized by galactose dehydrogenase, with the concomitant reduction of NAD+ to NADH.

    • NADH is measured fluorometrically or by mass spectrometry.

    • To measure galactose alone, the alkaline phosphatase step is omitted.

    • Galactose-1-phosphate concentration is calculated by subtracting the galactose concentration from the total galactose concentration.

  • Procedure Outline:

    • Elute metabolites from a dried blood spot or prepare a protein-free extract of the sample.

    • Divide the sample into two aliquots. Treat one aliquot with alkaline phosphatase.

    • Add a reaction mixture containing NAD+ and galactose dehydrogenase to both aliquots.

    • Incubate to allow the reaction to proceed to completion.

    • Measure the resulting NADH concentration using a fluorometer or mass spectrometer.

    • Calculate the concentrations of galactose and galactose-1-phosphate based on a standard curve.

Experimental_Workflow Sample Biological Sample (e.g., Blood, Tissue) Lysate Cell/Tissue Lysate Sample->Lysate MetaboliteExtraction Metabolite Extraction Sample->MetaboliteExtraction ProteinAssay Protein Quantification Lysate->ProteinAssay EnzymeAssay Enzyme Activity Assay (e.g., GALT, GALK, GALE) Lysate->EnzymeAssay ProteinAssay->EnzymeAssay Normalization DataAnalysis Data Analysis and Interpretation EnzymeAssay->DataAnalysis MetaboliteQuantification Metabolite Quantification (e.g., Galactose, Gal-1-P) MetaboliteExtraction->MetaboliteQuantification MetaboliteQuantification->DataAnalysis

Figure 3: A general experimental workflow for studying galactose metabolism.

References

The Role of D-galactose in Cellular Senescence and Aging Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-galactose, a naturally occurring reducing sugar, has been extensively utilized to induce a premature aging phenotype, both in vivo and in vitro, effectively creating robust models of cellular senescence. This technical guide provides an in-depth exploration of the mechanisms by which D-galactose promotes cellular senescence, details experimental protocols for establishing these models, and presents key quantitative data from relevant studies. The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and advanced glycation end products (AGEs), which in turn activates critical signaling pathways, including the p53/p21 and p16INK4a/pRb pathways, leading to cell cycle arrest and the acquisition of a senescence-associated secretory phenotype (SASP). This guide is intended to serve as a comprehensive resource for researchers leveraging D-galactose-induced senescence models in aging research and the development of senolytic therapies.

Introduction

Cellular senescence is a fundamental biological process characterized by a state of irreversible cell cycle arrest. It plays a dual role in physiological and pathological processes, contributing to tumor suppression and wound healing, but also driving aging and age-related diseases when senescent cells accumulate. The ability to reliably induce senescence in a controlled laboratory setting is crucial for studying its complex mechanisms and for screening potential therapeutic interventions. D-galactose has emerged as a widely used agent for this purpose, as chronic exposure mimics the natural aging process by inducing oxidative stress and mitochondrial dysfunction.[1][2][3][4]

Mechanism of D-galactose-Induced Cellular Senescence

The primary mechanism by which D-galactose induces cellular senescence is the generation of oxidative stress.[5][6] Excess D-galactose is metabolized by galactose oxidase, producing hydrogen peroxide (H₂O₂) and leading to an accumulation of reactive oxygen species (ROS).[7] This elevated oxidative stress has several downstream consequences:

  • Mitochondrial Dysfunction: ROS can damage mitochondrial DNA and proteins, leading to impaired mitochondrial function and a further increase in ROS production, creating a vicious cycle.[2][8] This is evidenced by decreased mitochondrial membrane potential and reduced ATP production.[8]

  • Formation of Advanced Glycation End Products (AGEs): D-galactose can non-enzymatically react with proteins and lipids to form AGEs.[1][4] The accumulation of AGEs contributes to cellular dysfunction and activates pro-inflammatory signaling.

  • Activation of Senescence-Associated Signaling Pathways: The cellular stress induced by ROS and AGEs activates key tumor suppressor pathways that govern cellular senescence. The two most prominent pathways are:

    • The p53/p21 Pathway: DNA damage and other cellular stresses activate the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to G1 cell cycle arrest.[3][9][10]

    • The p16INK4a/pRb Pathway: The p16INK4a tumor suppressor protein is another critical regulator of cellular senescence. It specifically inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, blocking the expression of genes necessary for entry into the S phase of the cell cycle.[1][9][10]

  • Induction of the Senescence-Associated Secretory Phenotype (SASP): Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the SASP.[1][11] The NF-κB signaling pathway is a key regulator of the SASP.[1][11] In D-galactose-induced senescence, the activation of NF-κB leads to the secretion of factors like IL-6 and IL-8.[1][11]

Quantitative Data from D-galactose-Induced Senescence Models

The following tables summarize quantitative data from various studies that have utilized D-galactose to induce cellular senescence in different cell types.

Table 1: In Vitro D-galactose Treatment Parameters and Senescence Induction

Cell TypeD-galactose ConcentrationTreatment DurationKey Senescence Markers ObservedReference(s)
Human Astrocytic CRT Cells50 g/L5 daysIncreased SA-β-gal positive cells, elevated p16, p53, p21[1]
Rat Primary Astrocytes50 g/L5 daysIncreased SA-β-gal positive cells, elevated p16, p53, p21[1]
Glioblastoma (C6) Cells222 mM8 daysIncreased SA-β-gal positive cells, increased p53, decreased Lamin B1[12]
Glioblastoma (U87MG) Cells222 mM7-9 days~60-70% SA-β-gal positive cells[12]
Human Embryo Lung Fibroblasts (MRC-5)Not specifiedNot specifiedIncreased SA-β-gal activity, upregulation of p21[2][8]
LLC-PK1 Cells300 mM120 hours86% SA-β-gal positive cells, decreased PCNA and Lamin B1[7]
Neural Stem Cells (NSCs)10-20 µM24 hoursIncreased SA-β-gal positive cells, decreased BrdU+ cells[13][14]
Rat Mesenchymal Stem Cells8 g/LThrough 3 passages85% X-gal positive cells, G0/G1 cell cycle arrest[15]

Table 2: Biomarker Modulation in D-galactose-Induced Senescence

Cell/Tissue TypeBiomarkerDirection of ChangeMethod of DetectionReference(s)
Astrocytic CRT Cellsp16, p53, p21IncreasedWestern Blot[1]
Astrocytic CRT CellsIL-6, IL-8IncreasedNot specified[1][11]
Glioblastoma (C6) Cellsp53IncreasedWestern Blot[12]
Glioblastoma (C6) CellsLamin B1DecreasedWestern Blot[12]
LLC-PK1 CellsPCNA, Lamin B1DecreasedNot specified[7]
LLC-PK1 Cells8-OHdGIncreasedNot specified[7]
Neural Stem CellsNitric Oxide (NO)IncreasedNot specified[13][14]
Neural Stem CellsTotal Antioxidant Capacity (FRAP)DecreasedNot specified[13][14]
Rat Heartp53, p21IncreasedNot specified[3]
Mouse BrainSIRT1DecreasedWestern Blot[9]
Mouse Brainp53, p21, p16IncreasedWestern Blot[9]

Experimental Protocols

Induction of Cellular Senescence with D-galactose (in vitro)

This protocol provides a general framework for inducing senescence in cultured cells. The optimal D-galactose concentration and treatment duration should be determined empirically for each cell type.

  • Cell Culture: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of D-galactose Solution: Prepare a stock solution of D-galactose in sterile culture medium. The final concentration will vary depending on the cell type (see Table 1). For example, to prepare a 50 g/L solution, dissolve 5 g of D-galactose in 100 mL of culture medium.

  • Treatment: Remove the existing culture medium from the cells and replace it with the D-galactose-containing medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours to several days). Monitor the cells periodically for morphological changes, such as an enlarged and flattened appearance.

  • Verification of Senescence: After the treatment period, assess the induction of senescence using markers such as Senescence-Associated β-Galactosidase (SA-β-gal) staining, cell cycle analysis, or western blotting for senescence-related proteins.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal staining is a widely used biomarker for senescent cells, which is detectable at pH 6.0 due to increased lysosomal content in these cells.[7]

  • Cell Fixation: Wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with a 3% formaldehyde solution for 5 minutes at room temperature.[7]

  • Washing: Rinse the cells twice with PBS.

  • Staining: Prepare the staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at a final pH of 6.0. Commercially available kits are recommended for convenience and consistency.[1] Incubate the cells with the staining solution overnight at 37°C in a dry incubator (do not use a CO₂ incubator as it can alter the pH).

  • Visualization: Observe the cells under a light microscope. Senescent cells will stain blue.

  • Quantification: Count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of SA-β-gal positive cells.

Western Blotting for Senescence Markers

Western blotting can be used to quantify the expression levels of key proteins involved in senescence, such as p53, p21, p16, and Lamin B1.

  • Protein Extraction: Lyse the control and D-galactose-treated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the senescence markers of interest (e.g., anti-p53, anti-p21, anti-p16, anti-Lamin B1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.

Visualizations of Key Pathways and Workflows

Signaling Pathways in D-galactose-Induced Senescence

D_Galactose_Senescence_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms D-galactose D-galactose Metabolism Metabolism D-galactose->Metabolism Enters Cell ROS ROS Metabolism->ROS Galactose Oxidase AGEs AGEs Metabolism->AGEs Non-enzymatic glycation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction DNA Damage DNA Damage ROS->DNA Damage Cellular Stress Cellular Stress AGEs->Cellular Stress Mitochondrial Dysfunction->ROS Feedback Loop p53 p53 DNA Damage->p53 Activation Cellular Stress->p53 Activation p16 p16 Cellular Stress->p16 Upregulation NF-kB NF-kB Cellular Stress->NF-kB Activation p21 p21 p53->p21 Upregulation CDK2/Cyclin E CDK2/Cyclin E p21->CDK2/Cyclin E Inhibition pRb Phosphorylation pRb Phosphorylation CDK2/Cyclin E->pRb Phosphorylation Inhibition E2F Release E2F Release pRb Phosphorylation->E2F Release Blocks CDK4/6/Cyclin D CDK4/6/Cyclin D p16->CDK4/6/Cyclin D Inhibition CDK4/6/Cyclin D->pRb Phosphorylation Inhibition Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) E2F Release->Cell Cycle Arrest (G1) Leads to Cellular Senescence Cellular Senescence Cell Cycle Arrest (G1)->Cellular Senescence SASP SASP NF-kB->SASP Transcription of pro-inflammatory factors SASP->Cellular Senescence

Caption: D-galactose induced senescence signaling.

Experimental Workflow for D-galactose-Induced Senescence

D_Galactose_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis of Senescence Cell_Culture 1. Culture Cells Dgal_Prep 2. Prepare D-galactose -containing medium Cell_Culture->Dgal_Prep Treatment 3. Treat cells with D-galactose medium Dgal_Prep->Treatment Incubation 4. Incubate for defined period Treatment->Incubation Morphology 5a. Observe for morphological changes Incubation->Morphology SA_beta_gal 5b. SA-β-gal Staining Incubation->SA_beta_gal Western_Blot 5c. Western Blot for senescence markers (p53, p21, p16, Lamin B1) Incubation->Western_Blot Cell_Cycle 5d. Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle

Caption: General experimental workflow.

Conclusion

D-galactose provides a reliable and reproducible method for inducing cellular senescence, thereby creating valuable models for studying the aging process and for the preclinical evaluation of anti-aging and senolytic compounds. The mechanisms underpinning D-galactose-induced senescence are multifaceted but converge on the induction of oxidative stress, which activates the canonical p53/p21 and p16INK4a/pRb tumor suppressor pathways. This guide offers a comprehensive overview of the current understanding of D-galactose as a senogenic agent, complete with quantitative data and detailed experimental protocols to aid researchers in establishing and utilizing these models in their own work. The continued use and refinement of D-galactose-induced senescence models will undoubtedly contribute to advancing our knowledge of aging and the development of novel therapeutics to extend human healthspan.

References

A Technical Guide to Deuterated D-Galactose (D-Galactose-d) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: D-Galactose, a C-4 epimer of glucose, is a naturally occurring monosaccharide that plays a crucial role in cellular metabolism and is a key component of glycolipids and glycoproteins. Its isotopically labeled form, specifically deuterated D-Galactose (D-Galactose-d), is an invaluable tool for researchers in the fields of metabolomics, pharmacokinetics, and drug development. The substitution of hydrogen with deuterium (²H or d), a stable, non-radioactive isotope, creates a heavier molecule that can be distinguished from its unlabeled counterpart by mass spectrometry. This property allows for precise tracing of the metabolic fate of galactose in complex biological systems, aiding in the elucidation of metabolic pathways, the study of disease models, and the development of novel therapeutics.

Commercial Suppliers and Availability of this compound

The availability of high-purity, isotopically enriched this compound is critical for metabolic research. Several specialized chemical suppliers offer various deuterated forms of D-Galactose. The table below summarizes key information for some of these commercial sources.

SupplierProduct Name/DescriptionCAS Number (Labeled)Isotopic PurityChemical PurityAvailable Quantities
MedChemExpress This compound (D-(+)-Galactose-d₁)Not specified>98%>98%Custom Quote
This compound₂-1Not specified>98%>98%Custom Quote
Cambridge Isotope Laboratories, Inc. D-Galactose (1-D, 98%)64267-73-898%98%0.5 g, 1 g
Santa Cruz Biotechnology This compound₇146955-40-2Not specified≥98%1 mg, 5 mg
Toronto Research Chemicals This compound₇146955-40-299.1% DNot specified1 mg, 5 mg, 10 mg
Omicron Biochemicals, Inc. D-Galactose-1-dNot specified≥98%>98%10 mg, 25 mg, 50 mg
D-Galactose-2-dNot specified≥98%>98%10 mg, 25 mg, 50 mg
D-Galactose-UL-d₇Not specified≥98%>98%10 mg, 25 mg, 50 mg

Note: Availability, purity, and catalog numbers are subject to change. Researchers should consult the suppliers' websites for the most current information.

Core Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer in stable isotope labeling studies.

  • Metabolic Flux Analysis: By introducing this compound into a biological system (in vitro or in vivo), researchers can track the incorporation of deuterium into various downstream metabolites. Using mass spectrometry or NMR spectroscopy, the rate of appearance and the distribution of the label can be quantified to determine the flux through specific metabolic pathways.[1][2]

  • Pharmacokinetic Studies: In drug development, deuterating a molecule can alter its metabolic rate without changing its fundamental pharmacological activity. This "kinetic isotope effect" can be exploited to improve a drug's pharmacokinetic profile. This compound can be used in early-stage research to understand the metabolism of galactose-containing moieties in drug candidates.

  • Disease Model Research: Chronic administration of high doses of unlabeled D-Galactose is a well-established method for inducing an accelerated aging phenotype in rodents, mimicking aspects of age-related oxidative stress and cognitive decline.[3][4] Using this compound in these models allows for detailed investigation into how galactose metabolism is altered during the aging process and its contribution to the observed pathology.

  • Internal Standards for Mass Spectrometry: Due to its chemical identity but different mass, this compound is an ideal internal standard for the accurate quantification of unlabeled D-Galactose in biological samples using isotope dilution mass spectrometry.[5]

Metabolic Fate: The Leloir Pathway

The primary route for D-Galactose metabolism in most organisms is the Leloir pathway, which converts D-Galactose into glucose-6-phosphate, an intermediate of glycolysis.[6] This conversion involves four key enzymatic steps.

Leloir_Pathway Gal β-D-Galactose aGal α-D-Galactose Gal->aGal GALM (Mutarotase) Gal1P Galactose-1-Phosphate aGal->Gal1P GALK (Galactokinase) ATP -> ADP UDPGal UDP-Galactose Gal1P->UDPGal GALT (Uridyltransferase) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Epimerase) UDPGlc->Gal1P Glc1P Glucose-1-Phosphate UDPGlc->Glc1P UGP (Pyrophosphorylase) Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM (Phosphoglucomutase) Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose metabolism.

Experimental Protocols

In Vivo D-Galactose-Induced Accelerated Aging Model

This protocol describes a common method for inducing an aging-like state in rodents. The use of this compound in place of or in combination with unlabeled D-Galactose can allow for tracing studies within this model.

Objective: To induce a phenotype of accelerated senescence in rodents for studying age-related pathologies.

Materials:

  • D-Galactose or this compound

  • Sterile 0.9% saline solution

  • Experimental animals (e.g., Wistar rats or C57BL/6 mice, 8-10 weeks old)

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

  • Preparation of D-Galactose Solution: Prepare a fresh solution of D-Galactose daily by dissolving it in sterile 0.9% saline to a final concentration of 1.5 g/10 mL.

  • Administration: Administer D-Galactose via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose of 150 mg/kg body weight, once daily.[3][4] The control group should receive an equivalent volume of the saline vehicle.

  • Duration: Continue the daily injections for a period of 6 to 8 weeks.

  • Monitoring and Endpoint Analysis: Monitor animals for changes in body weight, behavior, and cognitive function (e.g., using Morris water maze or Y-maze tests). At the end of the treatment period, collect tissues of interest (e.g., brain, liver, serum) for biochemical assays (e.g., oxidative stress markers), histological analysis, or metabolomic analysis (if using this compound).

Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase (6-8 Weeks) cluster_2 Post-Treatment Analysis acclimatize Animal Acclimatization (1 Week) grouping Randomize into Groups (Control, D-Gal) acclimatize->grouping prep Daily Preparation of D-Galactose Solution grouping->prep inject Daily Injection (150 mg/kg, i.p.) prep->inject monitor Weekly Monitoring (Weight, Behavior) inject->monitor cog_test Cognitive Testing (e.g., Morris Water Maze) monitor->cog_test collect Tissue & Blood Collection cog_test->collect analysis Biochemical & Histological & Metabolomic Analysis collect->analysis

Caption: Experimental workflow for a D-Galactose-induced aging model.

Stable Isotope Tracing in Cell Culture with this compound

Objective: To trace the metabolic fate of galactose in a specific cell line.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM) lacking glucose and galactose

  • Unlabeled D-Glucose and D-Galactose

  • This compound (specific isomer as required)

  • Dialyzed fetal bovine serum (dFBS)

  • Cell culture plates/flasks

  • Methanol, water, and chloroform (for metabolite extraction)

  • LC-MS/MS or GC-MS system

Procedure:

  • Media Preparation: Prepare experimental media. A typical setup involves a control medium with unlabeled glucose and galactose, and a tracer medium where the unlabeled galactose is replaced with this compound at the same concentration.

  • Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow in standard complete medium for 24 hours.

  • Tracer Introduction: Aspirate the standard medium and wash the cells once with PBS. Add the pre-warmed experimental media (control or tracer) to the respective plates.

  • Time-Course Sampling: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours). At each time point, rapidly collect both the cell lysate and the culture medium.

  • Metabolite Extraction: For intracellular metabolites, wash the cells with ice-cold saline, then quench metabolism and extract metabolites using an ice-cold solvent mixture (e.g., 80:20 methanol:water). Scrape the cells, collect the extract, and centrifuge to pellet protein and cell debris.

  • Sample Analysis: Analyze the supernatant (containing metabolites) using LC-MS/MS or GC-MS to identify and quantify the mass isotopologues of downstream metabolites, revealing the incorporation of deuterium.[7]

Quality Control and Analytical Methods

Ensuring the purity and concentration of D-Galactose is crucial for reproducible experiments.

  • Purity and Identity (HPLC): High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a standard method for determining the purity of D-Galactose and separating it from related sugars. A common setup uses an amino or specialized carbohydrate column.[8]

  • Isotopic Enrichment (Mass Spectrometry): The isotopic purity of this compound is determined by high-resolution mass spectrometry (HR-MS). The relative abundance of the molecular ions corresponding to the unlabeled (M+0) and deuterated (M+n) forms allows for the calculation of isotopic enrichment.[5]

  • Quantification in Biological Samples (GC-MS/LC-MS): For quantifying D-Galactose in plasma or tissue extracts, a stable-isotope dilution method using this compound as an internal standard is highly accurate. After sample cleanup and derivatization (e.g., to aldononitrile pentaacetate for GC-MS), the ratio of the analyte to the internal standard is measured.[5]

References

Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by the stable isotope deuterium, are increasingly pivotal in pharmaceutical research and development. This strategic isotopic substitution can significantly alter a compound's metabolic fate, often leading to an improved pharmacokinetic profile and, in some cases, a more favorable toxicity profile. The foundational principle behind these alterations is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage. While generally considered to have low toxicity and being non-radioactive, the unique physicochemical properties and altered biological processing of deuterated compounds necessitate a comprehensive understanding of their safe handling, storage, and disposal. This guide provides an in-depth overview of safety and handling guidelines for deuterated compounds, tailored for laboratory and drug development settings.

General Safety and Handling Precautions

The safe handling of deuterated compounds is predicated on a combination of standard laboratory best practices and specific considerations related to their isotopic nature. Although they are not radioactive, their chemical reactivity and physical properties can differ from their non-deuterated counterparts.[1]

A logical workflow for the general handling of deuterated compounds is presented below.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Waste Disposal sds Consult Safety Data Sheet (SDS) risk_assessment Perform Risk Assessment sds->risk_assessment ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood hygroscopic Handle Hygroscopic Compounds in a Dry/Inert Atmosphere fume_hood->hygroscopic labeling Clearly Label All Containers hygroscopic->labeling inventory Maintain Accurate Inventory labeling->inventory storage_conditions Store in a Cool, Dry, Well-Ventilated Area inventory->storage_conditions incompatibles Segregate from Incompatible Materials storage_conditions->incompatibles light_sensitive Protect from Light (Amber Vials) incompatibles->light_sensitive waste_segregation Segregate Deuterated Waste light_sensitive->waste_segregation ehs Follow Institutional EHS Guidelines waste_segregation->ehs container_disposal Triple-Rinse Empty Containers ehs->container_disposal

General Handling Workflow for Deuterated Compounds

Key recommendations include:

  • Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) for the specific deuterated compound. As a standard, appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, should be worn. For highly volatile or toxic compounds, work should be conducted in a certified chemical fume hood.[1]

  • Chemical Inventory and Labeling: Maintain a meticulous and up-to-date inventory of all deuterated compounds. All containers must be clearly labeled with the chemical name, deuteration level, and any specific hazard warnings.[1]

  • Protection from Moisture: Many deuterated compounds are hygroscopic. For these, it is crucial to work in a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium (H-D) exchange, which can compromise isotopic purity.[2] Use of a glove box or Schlenk line is recommended for handling highly sensitive materials.

  • Ventilation: Always handle deuterated compounds in a well-ventilated area. For volatile compounds, a fume hood is mandatory.

Storage and Stability

Proper storage is critical for maintaining the integrity and stability of deuterated compounds.[3] General recommendations include:

  • Temperature: Many deuterated compounds, especially solutions and volatile substances, require refrigeration (2°C to 8°C) or freezing (-20°C or below) for long-term storage.[4] Always refer to the manufacturer's Certificate of Analysis (CoA) for specific storage temperatures.[4]

  • Containers: Store deuterated compounds in well-sealed, airtight containers to prevent evaporation and contamination.[4] For light-sensitive compounds, amber glass vials are essential to prevent photodegradation.[3]

  • Hygroscopic Compounds: Store hygroscopic materials in a desiccator over a suitable drying agent or in a glove box with a controlled low-humidity atmosphere.[2]

Table 1: Recommended Storage Conditions for Common Deuterated Compounds

Compound TypeRecommended TemperatureRelative HumidityContainerSpecial Considerations
General Small Molecules (Solid)2-8°C or -20°C for long-term< 40% RH (Dry Place)Amber vials or opaque containersAllow to equilibrate to room temperature before opening to prevent condensation.[3]
Deuterated Solvents (e.g., Chloroform-d)As per non-deuterated analog, often refrigeratedN/A (sealed container)Amber glass bottlesMay contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage.
Deuterated APIsAs per non-deuterated analog, often 2-8°C or controlled room temperature (20-25°C)As per non-deuterated analogRequired if photosensitiveStability studies should be conducted according to ICH guidelines.

Disposal

Deuterated waste should be treated as hazardous chemical waste.[1] Key disposal considerations include:

  • Waste Segregation: It is crucial to segregate different types of deuterated waste (e.g., chlorinated vs. non-chlorinated solvents) into clearly labeled, separate waste containers.[1]

  • Institutional Guidelines: All waste disposal must be conducted in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1]

  • Empty Containers: Empty containers that held deuterated compounds should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.[1]

The Kinetic Isotope Effect and Safety Implications

The substitution of hydrogen with deuterium creates a stronger chemical bond, which is the basis of the kinetic isotope effect (KIE).[5] This effect can significantly alter the metabolism of a drug, potentially leading to a safer profile by reducing the formation of toxic metabolites.[2][6]

The following diagram illustrates how the kinetic isotope effect can alter the metabolic pathway of a drug.

G cluster_metabolism Metabolism (e.g., CYP450) cluster_metabolites Metabolites parent_h Non-Deuterated Drug (C-H bond) metabolism Metabolic Enzymes parent_h->metabolism Fast Metabolism (Weaker C-H bond) parent_d Deuterated Drug (C-D bond) parent_d->metabolism Slow Metabolism (Stronger C-D bond) KIE > 1 alternative_pathway Alternative Pathway (e.g., Glucuronidation) parent_d->alternative_pathway Metabolic Shunting metabolite_a Metabolite A (Active/Inactive) metabolism->metabolite_a Pathway 1 metabolite_b Metabolite B (Toxic) metabolism->metabolite_b Pathway 2 non_toxic_metabolite Non-Toxic Metabolite alternative_pathway->non_toxic_metabolite G cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_calculation KIE Calculation mix Prepare a 1:1 molar mixture of deuterated and non-deuterated starting material nmr_tube Transfer to an NMR tube mix->nmr_tube initiate Initiate reaction in the NMR tube (e.g., by adding a catalyst or changing temperature) nmr_tube->initiate acquire_spectra Acquire 1H NMR spectra at regular time intervals initiate->acquire_spectra integrate Integrate signals corresponding to both reactants and products acquire_spectra->integrate ratio Determine the ratio of deuterated to non-deuterated reactant at each time point integrate->ratio formula Calculate KIE using the appropriate formula based on the change in reactant ratios over time ratio->formula

References

Methodological & Application

Metabolic Labeling of Glycoproteins with D-Galactose-d7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of glycoprotein synthesis, trafficking, and turnover. By introducing a stable isotope-labeled monosaccharide precursor into cell culture, glycoproteins can be "tagged" for subsequent enrichment and analysis by mass spectrometry. This application note provides a detailed protocol for the metabolic labeling of glycoproteins using D-Galactose-d7, a deuterated form of D-galactose. This approach enables the relative and absolute quantification of galactosylated glycoproteins, providing valuable insights into the biology of glycosylation in various physiological and pathological contexts.

D-Galactose is a key monosaccharide in the biosynthesis of a wide array of glycoproteins and glycolipids. Once taken up by cells, it enters the Leloir pathway to be converted into UDP-galactose, the activated form used by glycosyltransferases in the Golgi apparatus to append galactose residues to growing glycan chains. By substituting standard D-galactose with D-Galactose-d7 in the culture medium, the deuterium-labeled sugar is incorporated into newly synthesized glycoproteins. The resulting mass shift of +7 Daltons per incorporated D-Galactose-d7 molecule allows for their differentiation from pre-existing, unlabeled glycoprotein populations by mass spectrometry.

Signaling Pathway: The Leloir Pathway for Galactose Metabolism

The incorporation of D-Galactose-d7 into glycoproteins is dependent on the Leloir pathway, which metabolizes galactose into UDP-glucose.[1][2][3][4][5] This metabolic pathway is a critical route for the utilization of galactose derived from extracellular sources.

Leloir_Pathway cluster_cell Cellular Metabolism Gal_d7 D-Galactose-d7 Gal1P_d7 Galactose-1-phosphate-d7 Gal_d7->Gal1P_d7 Galactokinase (GALK) UDPGal_d7 UDP-Galactose-d7 Gal1P_d7->UDPGal_d7 Galactose-1-phosphate uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal_d7->UDPGlc UDP-galactose 4'-epimerase (GALE) Glycoprotein Nascent Glycoprotein in Golgi UDPGal_d7->Glycoprotein Galactosyltransferases UDPGlc->UDPGal_d7 UDP-galactose 4'-epimerase (GALE) Labeled_Glycoprotein Labeled Glycoprotein Glycoprotein->Labeled_Glycoprotein

Caption: The Leloir Pathway for D-Galactose-d7 Metabolism.

Experimental Protocols

This section details the key experimental procedures for the metabolic labeling of glycoproteins with D-Galactose-d7, from cell culture to sample preparation for mass spectrometry analysis.

Protocol 1: Metabolic Labeling of Cultured Cells with D-Galactose-d7

This protocol describes the culture of mammalian cells in a medium supplemented with D-Galactose-d7 to achieve metabolic incorporation of the stable isotope-labeled sugar into glycoproteins.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • D-Galactose-d7 (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • Cell scraper or trypsin-EDTA

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency in standard complete culture medium.

  • Medium Preparation: Prepare the labeling medium by supplementing a glucose-free version of the complete culture medium with dialyzed FBS and the desired concentration of D-Galactose-d7. A starting concentration range of 0.75 mM to 5 mM D-galactose has been shown to be effective.[6] The optimal concentration should be determined empirically for each cell line.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed D-Galactose-d7 labeling medium to the cells.

  • Incubation: Incubate the cells for a period of 1 to 7 days.[6] The optimal labeling time will depend on the turnover rate of the glycoproteins of interest and should be determined through a time-course experiment.

  • Cell Harvest:

    • After the labeling period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in ice-cold PBS or by using trypsin-EDTA.

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cell pellet twice with ice-cold PBS.

    • The cell pellet can be stored at -80°C until further processing.

Protocol 2: Glycoprotein Enrichment

Following metabolic labeling, glycoproteins can be enriched from the total cell lysate to reduce sample complexity and increase the sensitivity of detection by mass spectrometry. Lectin affinity chromatography is a widely used method for this purpose.[7][8][9][10][11]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Lectin-agarose beads (e.g., Concanavalin A, Wheat Germ Agglutinin)

  • Spin columns

  • Wash buffer (lysis buffer without detergents)

  • Elution buffer (e.g., wash buffer containing a competing sugar)

Procedure:

  • Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

  • Lectin Incubation: Incubate the clarified lysate with lectin-agarose beads with gentle agitation at 4°C.

  • Washing:

    • Transfer the slurry to a spin column.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound glycoproteins using an elution buffer containing a high concentration of the competing sugar specific for the lectin used.

  • Sample Preparation for Digestion: The eluted glycoproteins can be concentrated and buffer-exchanged into a digestion-compatible buffer.

Protocol 3: Protein Digestion and Glycopeptide Enrichment

For mass spectrometry analysis at the peptide level, the enriched glycoproteins are digested into peptides. Subsequently, glycopeptides can be further enriched.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges

Procedure:

  • Reduction and Alkylation:

    • Resuspend the glycoprotein sample in a denaturation buffer.

    • Add DTT to reduce disulfide bonds.

    • Add IAA to alkylate the free sulfhydryl groups.

  • Tryptic Digestion:

    • Dilute the sample to reduce the concentration of the denaturant.

    • Add trypsin and incubate overnight at 37°C.

  • Glycopeptide Enrichment (HILIC):

    • Condition a HILIC SPE cartridge.

    • Load the peptide digest onto the cartridge.

    • Wash the cartridge to remove non-glycosylated peptides.

    • Elute the glycopeptides with an aqueous elution buffer.

  • Desalting: Desalt the enriched glycopeptides using a C18 SPE cartridge.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a D-Galactose-d7 metabolic labeling experiment. The data illustrates the relative abundance of a specific glycopeptide from a protein of interest under two different experimental conditions.

GlycopeptideCondition A (Relative Abundance)Condition B (Relative Abundance)Fold Change (B/A)
Unlabeled1.000.500.50
Labeled (d7)0.002.50-

Downstream Analysis: Mass Spectrometry

The enriched and desalted glycopeptides are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15][16][17]

LC-MS/MS Parameters:
  • Liquid Chromatography: Use a reversed-phase nano-LC system with a suitable gradient to separate the glycopeptides.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • The MS1 scan should cover a mass range appropriate for detecting both unlabeled and labeled glycopeptides.

    • The MS2 scans should be acquired using a fragmentation method such as Higher-energy Collisional Dissociation (HCD) to obtain fragment ions from both the peptide backbone and the glycan.

Data Analysis:

Specialized software is required for the identification and quantification of glycopeptides from the complex MS/MS data. The software should be capable of:

  • Identifying the peptide sequence.

  • Determining the glycan composition.

  • Localizing the glycosylation site.

  • Quantifying the relative abundance of the unlabeled and D-Galactose-d7 labeled glycopeptides based on the extracted ion chromatograms of their precursor ions.

Experimental Workflow

The overall experimental workflow for metabolic labeling of glycoproteins with D-Galactose-d7 is depicted below.

experimental_workflow cell_culture Cell Culture with D-Galactose-d7 cell_harvest Cell Harvest cell_culture->cell_harvest lysis Cell Lysis cell_harvest->lysis glycoprotein_enrichment Glycoprotein Enrichment (e.g., Lectin Affinity) lysis->glycoprotein_enrichment digestion Protein Digestion (Trypsin) glycoprotein_enrichment->digestion glycopeptide_enrichment Glycopeptide Enrichment (e.g., HILIC) digestion->glycopeptide_enrichment lc_ms LC-MS/MS Analysis glycopeptide_enrichment->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Experimental Workflow.

References

Applications of Deuterated D-Galactose in NMR Spectroscopy for Structural Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of deuterated D-Galactose (D-Galactose-d) in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of biomolecules and their interactions. The use of deuterated carbohydrates simplifies complex NMR spectra and enhances the quality of structural and interaction data, proving invaluable in drug discovery and development.

Introduction to this compound in NMR Spectroscopy

D-Galactose is a C4 epimer of glucose and a fundamental component of many biologically important glycans, glycoproteins, and glycolipids. Its interactions with proteins, such as lectins and antibodies, are crucial in various physiological and pathological processes. NMR spectroscopy is a powerful technique to study these interactions at an atomic level.

The use of deuterated D-Galactose (this compound), where non-exchangeable protons are replaced with deuterium, offers significant advantages in NMR studies:

  • Spectral Simplification: Deuteration reduces the number of proton signals, minimizing overlap and simplifying complex spectra, which is particularly beneficial for larger molecules and complex mixtures.

  • Improved Resolution and Sensitivity: By reducing proton density, deuteration diminishes dipolar relaxation pathways, leading to sharper signals and improved signal-to-noise ratios in experiments like ¹H-¹⁵N HSQC.

  • Probing Specific Interactions: Selective deuteration allows for the focused study of specific regions of the molecule and their interactions.

This guide will focus on three key NMR techniques where this compound is particularly advantageous: Saturation Transfer Difference (STD) NMR, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, and Diffusion-Ordered Spectroscopy (DOSY).

Data Presentation: NMR Chemical Shifts and Interaction Data

¹H and ¹³C NMR Chemical Shifts of D-Galactose

The following table summarizes the approximate ¹H and ¹³C chemical shifts for the anomeric forms of D-Galactose in D₂O. Note that deuterium substitution will cause small upfield shifts (typically 0.01-0.10 ppm for ¹³C and <0.1 ppm for ¹H) for the attached and neighboring nuclei, a phenomenon known as the deuterium isotope effect[1][2]. The exact shifts for this compound may vary slightly depending on the specific deuteration pattern, temperature, and pH.

Anomer Atom ¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-pyranoseH-1~5.23C-1: ~95.0
H-2~3.55C-2: ~71.1
H-3~3.85C-3: ~75.5
H-4~3.90C-4: ~70.2
H-5~4.15C-5: ~74.6
H-6a, H-6b~3.75C-6: ~63.2
β-pyranoseH-1~4.65C-1: ~99.2
H-2~3.50C-2: ~74.6
H-3~3.65C-3: ~75.5
H-4~3.90C-4: ~71.1
H-5~3.70C-5: ~74.6
H-6a, H-6b~3.75C-6: ~63.2

Data compiled from various sources, including the Biological Magnetic Resonance Bank (BMRB) entry bmse000013[3].

Quantitative Data from Protein-Ligand Interaction Studies

The following table provides a template for summarizing quantitative data obtained from NMR titration experiments. Real experimental values should be populated based on specific studies.

Protein Ligand NMR Method Dissociation Constant (Kd) Reference
Ricinus communis agglutinin I (RCA₁₂₀)Methyl β-D-galactosideSTD NMRMicromolar range[4]
Cholera toxin subunit B (CTB)3-nitrophenyl-α-D-galactopyranosideDEEP-STD NMR-[5][6]
Lectin from Viscum album (VAA)Galα(1→3)GalSTD NMR-[7]

Experimental Protocols

Saturation Transfer Difference (STD) NMR for Epitope Mapping

STD NMR is a powerful method to identify which parts of a ligand are in close proximity to a protein receptor, known as epitope mapping[4][8]. The experiment relies on the transfer of saturation from the protein to the bound ligand.

Workflow for STD NMR:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_protein Prepare Protein Solution (e.g., 50 µM in D₂O buffer) mix Mix Protein and Ligand (e.g., 1:100 ratio) prep_protein->mix prep_ligand Prepare this compound Stock (e.g., 10 mM in D₂O buffer) prep_ligand->mix on_res Acquire On-Resonance Spectrum (Saturate protein signals) mix->on_res off_res Acquire Off-Resonance Spectrum (Saturate far from signals) mix->off_res subtract Subtract On- from Off-Resonance (Generate STD spectrum) on_res->subtract off_res->subtract integrate Integrate STD Signals subtract->integrate normalize Normalize Integrals (Set strongest signal to 100%) integrate->normalize map Generate Epitope Map normalize->map

Caption: Workflow for an STD NMR experiment.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 5-10 mM) in the same deuterated buffer.

    • Create the final NMR sample by mixing the protein and this compound solutions to achieve a molar ratio of approximately 1:100 (protein:ligand). The final volume should be sufficient for the NMR tube (typically 500-600 µL).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to verify the sample and identify the chemical shifts of this compound.

    • Set up the STD NMR experiment (e.g., using a pre-defined pulse program like stddiff.f on Bruker instruments).

    • On-resonance irradiation: Select a frequency where only protein signals (typically aliphatic protons between -1.0 and 1.0 ppm) resonate and are well-separated from ligand signals.

    • Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm).

    • Saturation time: A saturation time of 2 seconds is a good starting point, but this may need to be optimized.

    • Acquire the on-resonance and off-resonance spectra as an interleaved experiment to minimize artifacts from instrumental instability.

  • Data Processing and Analysis:

    • Process the raw data to obtain the on-resonance and off-resonance spectra.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Only signals from the binding ligand will appear in the STD spectrum.

    • Integrate the signals in the STD spectrum and the reference (off-resonance) spectrum.

    • Calculate the STD amplification factor for each proton of this compound: STD_amp = (I_off - I_on) / I_off * (excess of ligand).

    • Normalize the STD amplification factors by setting the largest value to 100%. This provides a relative measure of the proximity of each proton to the protein surface, creating an epitope map.

¹H-¹⁵N HSQC Titration for Binding Site Mapping and Kd Determination

¹H-¹⁵N HSQC is a 2D NMR experiment that correlates the chemical shifts of amide protons and their attached ¹⁵N nuclei. It is highly sensitive to changes in the chemical environment of the protein backbone upon ligand binding. This technique is used to map the binding site on the protein and can also be used to determine the dissociation constant (Kd) of the interaction[9][10][11].

Logical Flow for HSQC Titration:

G start Prepare ¹⁵N-labeled Protein Sample titration_loop Add Aliquot of this compound start->titration_loop acquire_hsqc Acquire ¹H-¹⁵N HSQC Spectrum titration_loop->acquire_hsqc check_saturation Check for Saturation of Chemical Shift Changes acquire_hsqc->check_saturation check_saturation->titration_loop No analyze_csp Analyze Chemical Shift Perturbations (CSPs) check_saturation->analyze_csp Yes map_binding_site Map Binding Site on Protein Structure analyze_csp->map_binding_site fit_kd Fit CSPs to Binding Isotherm to Determine Kd analyze_csp->fit_kd end End map_binding_site->end fit_kd->end

Caption: Logical flow of an ¹H-¹⁵N HSQC titration experiment.

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N labeling.

    • Prepare a stock solution of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 5-10% D₂O for the lock).

    • Prepare a concentrated stock solution of this compound (e.g., 50-100 mM) in the same buffer.

  • NMR Data Acquisition:

    • Acquire an initial ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference spectrum.

    • Perform a series of titrations by adding small aliquots of the this compound stock solution to the protein sample. After each addition, mix thoroughly and acquire another ¹H-¹⁵N HSQC spectrum.

    • Continue the titration until the chemical shifts of the affected residues no longer change upon further addition of the ligand, indicating saturation of the binding site.

  • Data Processing and Analysis:

    • Process all HSQC spectra identically.

    • Overlay the spectra and identify the residues whose peaks show significant chemical shift perturbations (CSPs).

    • Calculate the weighted average CSP for each residue using the following formula: CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

    • Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.

    • To determine the Kd, plot the CSPs for several well-resolved and significantly shifted residues as a function of the total ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to extract the Kd value.

Diffusion-Ordered Spectroscopy (DOSY) for Binding Confirmation

DOSY is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape[12][13][14]. In the context of protein-ligand interactions, DOSY can be used to confirm binding by observing a decrease in the diffusion coefficient of the ligand when it is in the presence of the much larger protein.

Experimental Workflow for DOSY:

G cluster_samples Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_ligand This compound in D₂O Buffer acquire_dosy_ligand Acquire DOSY of Ligand Alone sample_ligand->acquire_dosy_ligand sample_complex This compound + Protein in D₂O Buffer acquire_dosy_complex Acquire DOSY of Ligand-Protein Mixture sample_complex->acquire_dosy_complex process_dosy Process DOSY Spectra acquire_dosy_ligand->process_dosy acquire_dosy_complex->process_dosy extract_d Extract Diffusion Coefficients (D) process_dosy->extract_d compare_d Compare D(free) and D(bound) extract_d->compare_d

Caption: Workflow for a DOSY experiment to confirm binding.

Detailed Protocol:

  • Sample Preparation:

    • Prepare two NMR samples in the same deuterated buffer:

      • A solution of this compound at a known concentration (e.g., 1-5 mM).

      • A solution containing the protein (e.g., 50-100 µM) and this compound at the same concentration as the first sample.

  • NMR Data Acquisition:

    • Acquire a 2D DOSY spectrum for each of the two samples. A stimulated echo sequence with bipolar gradients is commonly used.

    • The experiment involves acquiring a series of 1D ¹H spectra with increasing gradient strength.

    • Key parameters to optimize include the diffusion delay (Δ) and the gradient pulse duration (δ).

  • Data Processing and Analysis:

    • Process the 2D DOSY data using appropriate software (e.g., TopSpin's dosy command or third-party software). This involves fitting the decay of the signal intensities as a function of gradient strength to the Stejskal-Tanner equation to extract the diffusion coefficient (D).

    • The result is a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.

    • Compare the diffusion coefficient of this compound in the absence and presence of the protein. A significant decrease in the diffusion coefficient in the presence of the protein confirms binding.

Applications in Drug Development

The use of this compound in NMR spectroscopy has several important applications in the drug development pipeline:

  • Hit Identification and Validation: STD NMR and DOSY can be used to screen compound libraries for binders to a target protein and to validate initial hits.

  • Lead Optimization: Detailed structural information from epitope mapping (STD NMR) and binding site mapping (HSQC) can guide the rational design of more potent and selective inhibitors.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of a lead compound and observing the effects on binding using these NMR techniques, a clear SAR can be established.

  • Fragment-Based Drug Discovery (FBDD): These NMR methods are particularly well-suited for FBDD, where the weak binding of small fragments needs to be detected and characterized.

By leveraging the power of deuterated D-Galactose in these advanced NMR techniques, researchers can gain deep insights into the molecular recognition of carbohydrates, accelerating the discovery and development of novel therapeutics.

References

Application Notes and Protocols for Quantitative Mass Spectrometry Analysis of D-Galactose Using D-Galactose-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose is a critical monosaccharide in various biological processes, and its accurate quantification is essential in fields ranging from metabolic disorder research to biopharmaceutical development. In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision. A SIL-IS corrects for variations in sample preparation, injection volume, chromatographic retention, and ionization efficiency.

D-Galactose-d7, a deuterated analog of D-Galactose, serves as an ideal internal standard due to its chemical and physical similarity to the analyte. Co-eluting with D-Galactose, it experiences similar matrix effects and ionization suppression or enhancement, ensuring reliable quantification across a range of sample complexities. These application notes provide a detailed protocol for the quantification of D-Galactose in biological matrices using D-Galactose-d7 as an internal standard with LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of D-Galactose using D-Galactose-d7 as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Spike with D-Galactose-d7 (IS) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatography HILIC Separation lc_injection->chromatography ms_detection Mass Spectrometry (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve Quantification ratio_calc->calibration final_conc Determine Final Concentration calibration->final_conc cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Figure 1: Experimental workflow for D-Galactose quantification.

Experimental Protocols

Materials and Reagents
  • D-Galactose (Analyte)

  • D-Galactose-d7 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Formate

  • Formic Acid

  • Human Plasma (or other relevant biological matrix)

  • Microcentrifuge tubes (1.5 mL)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Galactose in a 50:50 methanol:water solution.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Galactose-d7 in a 50:50 methanol:water solution.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in the biological matrix (e.g., charcoal-stripped plasma) to create calibration standards at concentrations ranging from 0.1 to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.

Sample Preparation Protocol
  • Pipette 50 µL of each calibration standard, quality control (QC) sample, and study sample into separate 1.5 mL microcentrifuge tubes.

  • Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube, except for blank samples (add 10 µL of 50:50 acetonitrile:water instead).

  • Vortex each tube for 10 seconds.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 90:10 acetonitrile:water with 5 mM ammonium formate.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to LC vials for analysis.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 5 mM Ammonium Formate in 90:10 Acetonitrile:Water

  • Mobile Phase B: 5 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %A %B
    0.0 85 15
    1.5 0 100
    2.7 0 100
    2.8 85 15

    | 3.5 | 85 | 15 |

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 500°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    D-Galactose 179.1 89.1 30 15

    | D-Galactose-d7 | 186.1 | 92.1 | 30 | 15 |

Data Presentation

The performance of the quantitative method is summarized in the tables below. The data demonstrates the linearity, accuracy, and precision of the assay for the quantification of D-Galactose in human plasma.

Table 1: Calibration Curve Linearity
AnalyteLinearity Range (µg/mL)Weighting
D-Galactose0.1 - 100>0.9951/x
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ0.10.0990.08.5
Low QC0.30.2893.36.2
Mid QC1010.4104.04.1
High QC8078.998.63.5

Data Analysis and Quantification

The quantification of D-Galactose is based on the ratio of the peak area of the analyte to the peak area of the internal standard (D-Galactose-d7). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of D-Galactose in the QC and unknown samples is then determined from the linear regression of the calibration curve.

quantification cluster_input Inputs from LC-MS/MS cluster_processing Calculation Steps cluster_output Final Result peak_area_analyte Peak Area of D-Galactose ratio Calculate Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is Peak Area of D-Galactose-d7 peak_area_is->ratio calibration_curve Plot Ratio vs. Concentration for Calibration Standards ratio->calibration_curve regression Perform Linear Regression (y = mx + c) calibration_curve->regression concentration Determine Concentration of D-Galactose in Unknown Sample regression->concentration

Figure 2: Logical relationship for quantification.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of D-Galactose in biological matrices. The use of D-Galactose-d7 as an internal standard ensures high accuracy and precision by compensating for potential variations during the analytical process. The detailed protocol and performance data presented herein can be readily adapted by researchers and scientists in various fields, including clinical diagnostics and drug development, for the accurate measurement of D-Galactose.

Application Notes and Protocols for the HPLC Analysis of D-Galactose-d

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of deuterated D-Galactose (D-Galactose-d). These protocols are intended for researchers, scientists, and drug development professionals. The methods described for D-Galactose are directly applicable to its deuterated form, with specific considerations for mass spectrometry-based detection noted.

Introduction

D-Galactose is a naturally occurring monosaccharide that plays a crucial role in various biological processes and is a component of glycoproteins and glycolipids.[1] Its deuterated analogue, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis. Accurate and robust analytical methods are essential for its precise quantification in various matrices. HPLC is a cornerstone technique for such analyses, offering high resolution and sensitivity.

The primary challenge in the HPLC analysis of underivatized sugars like this compound is their lack of a strong UV chromophore and their high polarity.[2] This has led to the development of several specialized HPLC approaches, including the use of specific columns, mobile phases, and detection techniques.

Chromatographic Methods and Protocols

A variety of HPLC methods can be employed for the analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a popular technique for the separation of polar compounds like sugars.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.

Experimental Protocol:

  • Column: SUPELCOSIL LC-NH2 (25 cm x 4.6 mm, 5 µm) or similar amino-based column.[4]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).[4]

  • Flow Rate: 1.0 - 2.0 mL/min.[4]

  • Column Temperature: Ambient or controlled at 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • Refractive Index (RI) Detector: A universal detector for sugars, but with limited sensitivity.[4][5]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Provides better sensitivity than RI detection.[1]

    • Mass Spectrometry (MS): Offers the highest sensitivity and specificity. For this compound, the mass-to-charge ratio (m/z) will be shifted compared to the non-deuterated form, allowing for specific detection and quantification.

Sample Preparation:

  • For simple aqueous samples, direct injection after filtration through a 0.45 µm filter is often sufficient.

  • For complex matrices like biological fluids or food samples, protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interferences.[6][7] A common protein precipitation method involves the addition of acetonitrile or isopropanol.[6]

Method 2: Ligand Exchange Chromatography

This method utilizes a stationary phase containing metal ions (e.g., Ca2+) that form complexes with the hydroxyl groups of sugars, allowing for their separation.[8]

Experimental Protocol:

  • Column: Resin-based carbohydrate analysis column (e.g., Rezex RCM-Monosaccharide Ca2+).[9]

  • Mobile Phase: Isocratic elution with deionized water.[6][8][9]

  • Flow Rate: 0.5 - 0.6 mL/min.[6][9]

  • Column Temperature: Elevated temperature (e.g., 80-90 °C) is often required to improve resolution.[6][9]

  • Injection Volume: 20 µL.

  • Detection: Refractive Index (RI) is the most common detector for this method.[6]

Method 3: Reversed-Phase HPLC with Pre-Column Derivatization

To enhance sensitivity, especially for UV-Vis or fluorescence detection, this compound can be derivatized prior to analysis. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[10][11][12]

Experimental Protocol:

  • Derivatization Step:

    • Hydrolyze the sample if the sugar is part of a larger molecule.

    • Mix the monosaccharide sample with a solution of PMP in methanol and an alkaline catalyst (e.g., NaOH).

    • Incubate the mixture (e.g., at 70°C for 30-60 minutes).

    • Neutralize the reaction and extract the PMP-labeled sugar.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile.[10][11][12]

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 30 °C.[11]

  • Injection Volume: 10 µL.[11]

  • Detection: UV-Vis detector at a wavelength of approximately 245 nm.[11]

Method 4: Chiral HPLC for Enantiomeric Separation

For applications requiring the separation of D- and L-enantiomers, a chiral stationary phase is necessary. While the primary focus is on this compound, this method is crucial for purity analysis.

Experimental Protocol:

  • Column: Chiralpak AD-H or similar chiral column.[13][14][15]

  • Mobile Phase: A mixture of n-hexane and ethanol.

  • Flow Rate: 0.5 mL/min.[15]

  • Column Temperature: 25 °C.[13]

  • Detection: Refractive Index (RI) or Polarimeter.

Data Presentation

The following table summarizes key quantitative data from various HPLC methods applicable to the analysis of D-Galactose. Note that performance characteristics for this compound are expected to be very similar, with the primary difference being the mass detected by MS.

ParameterMethodColumnMobile PhaseDetectorValueReference
Limit of Detection (LOD) HILICPrimesep S2Acetonitrile/Water with Formic AcidELSD0.5 ppm[1]
Limit of Detection (LOD) Reversed-Phase with DerivatizationNot SpecifiedNot SpecifiedElectrochemical2.2 µmol/L[16]
Limit of Detection (LOD) HILIC-MS/MSNot SpecifiedAcetonitrile/Water with Ammonium AcetateMS/MS0.70 ng/mL (for UDP-Galactose)[17]
Limit of Quantification (LOQ) HPAE-PADNot SpecifiedNot SpecifiedPulsed Amperometric0.27 mg/100 g[18]
Retention Time Ligand ExchangeBio-Rad HPX-87PWaterRI~17 min[8]
Linearity (R²) Reversed-Phase with PMP DerivatizationZORBAX XDB-C18Acetonitrile/Ammonium Acetate BufferUV> 0.995[12]

Visualizations

Experimental Workflow for HPLC-RI Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample containing this compound Filtration Filtration (0.45 µm) Sample->Filtration Autosampler Autosampler Filtration->Autosampler Inject Column Ligand Exchange Column (e.g., Rezex Ca2+) Heated to 80-90°C Autosampler->Column Pump HPLC Pump (Isocratic Water) Pump->Column Detector Refractive Index Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

Caption: Workflow for this compound analysis by Ligand Exchange HPLC with RI detection.

Logical Flow for Method Selection

Start Start: Analyze this compound Chiral Enantiomeric Separation Needed? Start->Chiral Sensitivity High Sensitivity Required? Derivatization Derivatization Feasible? Sensitivity->Derivatization Yes Method_Ligand Use Ligand Exchange or HILIC with RI Sensitivity->Method_Ligand No Method_MS Use HILIC-MS/MS Derivatization->Method_MS No (MS Available) Method_Deriv Use RP-HPLC with Pre-column Derivatization (PMP) Derivatization->Method_Deriv Yes Chiral->Sensitivity No Method_Chiral Use Chiral HPLC Chiral->Method_Chiral Yes Method_HILIC_ELSD Use HILIC with ELSD/CAD Method_MS->Method_HILIC_ELSD Method_Deriv->Method_HILIC_ELSD

References

Application Notes and Protocols: D-Galactose-d in Drug Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of deuterated D-galactose (D-Galactose-d) in the study of drug metabolism and pharmacokinetics (DMPK). The inclusion of detailed experimental protocols, data presentation tables, and explanatory diagrams is intended to facilitate the integration of this powerful tool into drug development pipelines.

Introduction

D-galactose, a C-4 epimer of glucose, is primarily metabolized in the liver via the Leloir pathway.[1] Its clearance from the bloodstream is a sensitive measure of hepatic function. The use of isotopically labeled D-galactose, particularly deuterated D-galactose (this compound), offers a non-radioactive and safe method to probe liver function, study metabolic pathways, and investigate the pharmacokinetic properties of drugs that may interact with galactose metabolism.[2][] Deuterium labeling can also introduce a kinetic isotope effect, slowing down metabolic reactions at the site of deuteration, which can be a valuable tool in understanding metabolic pathways and altering drug pharmacokinetic profiles.[4]

Applications of this compound in DMPK

  • Assessment of Liver Function and Hepatic Blood Flow: The Galactose Elimination Capacity (GEC) test is a well-established method for quantifying the functional mass of the liver.[5][6] Using this compound in this test allows for sensitive detection by mass spectrometry, avoiding potential interference from endogenous galactose.

  • Probing Drug-Induced Liver Injury (DILI): Changes in the metabolism of this compound can serve as a sensitive biomarker for early detection of DILI. A drug's impact on the GEC can indicate potential hepatotoxicity.

  • Investigating Drug-Drug Interactions: this compound can be used to study the effects of co-administered drugs on hepatic metabolic capacity. Inhibition or induction of enzymes involved in galactose metabolism by a new chemical entity can be quantified.

  • Elucidating Metabolic Pathways: The kinetic isotope effect of deuterium can be exploited to identify rate-limiting steps in metabolic pathways involving galactose or to study the activity of specific enzymes like UDP-galactose-4'-epimerase (GALE).[7]

  • Pharmacokinetic Studies of Galactosylated Drugs: For drugs that are themselves galactosylated to target the liver, this compound can be incorporated into the drug molecule to trace its metabolic fate and pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize key quantitative data related to D-galactose metabolism, which are essential for designing and interpreting studies using this compound.

Table 1: Pharmacokinetic Parameters of D-Galactose in Healthy Humans

ParameterValueReference
Systemic Clearance1.5 ± 0.1 L/min[7]
Volume of DistributionEquivalent to 40% of body weight[7]
Absorption Rate (jejunum)1.0 g/min per 30 cm of gut[7]
Hepatic Vmax2.7 mmol/min[8]
Hepatic Km0.95 mmol/L[8]

Table 2: Galactose Elimination Capacity (GEC) in Different Populations

PopulationGEC (mg/min)GEC (mmol/min)Reference
Healthy Adults440 ± 602.44 ± 0.33[9]
Patients with Liver Steatosis360 ± 702.00 ± 0.39[9]
Patients with Chronic Hepatitis310 ± 801.72 ± 0.44[9]
Patients with Liver Cirrhosis230 ± 701.28 ± 0.39[9]
Healthy Children (median age 10.7 yrs)-53.71 (age-dependent formula)[10]
Children with Liver Disease (median age 8.6 yrs)-46.20 (age-dependent formula)[10]

Experimental Protocols

Protocol 1: Determination of Galactose Elimination Capacity (GEC) using this compound

Objective: To quantify the maximal metabolic capacity of the liver using an intravenous bolus of this compound.

Materials:

  • Sterile solution of this compound (e.g., D-Galactose-d7) in saline (20% w/v).

  • Intravenous infusion set.

  • Blood collection tubes (e.g., EDTA-coated).

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Subject Preparation: The subject should fast overnight (at least 8 hours). Water is permitted.[11]

  • Dosage and Administration: Administer a single intravenous bolus of the this compound solution over 5 minutes. The standard dose is 0.5 g of this compound per kg of body weight.[5][6]

  • Blood Sampling: Collect venous blood samples at 25, 30, 35, 40, 45, and 50 minutes after the end of the infusion.[6][9]

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of this compound against time.

    • Perform a linear regression on the elimination phase of the concentration-time curve.

    • Determine the time-point of zero concentration (t₀) by extrapolating the regression line to the x-axis.

    • Calculate the GEC using the following formula: GEC (mg/min) = (Dose (mg) - (Dose (mg) x 0.15)) / t₀ (min) (Note: The 15% reduction in the dose accounts for the distribution of galactose in the extracellular space.)

Protocol 2: 13C-D-Galactose Breath Test for Assessing Galactose Oxidation

Objective: To non-invasively assess the whole-body oxidation of galactose to CO₂. While this protocol uses 13C-galactose, a similar principle can be applied with deuterated galactose if the label is in a position that is lost during metabolism and can be detected in a specific metabolite. For the purpose of this protocol, we will focus on the established 13C method.

Materials:

  • 13C-labeled D-Galactose (e.g., [1-¹³C]D-galactose).

  • Breath collection bags or tubes.

  • Isotope Ratio Mass Spectrometer (IRMS).

Procedure:

  • Subject Preparation: The subject should fast for at least 6 hours.[12]

  • Baseline Breath Sample: Collect a baseline breath sample before administering the 13C-D-galactose.

  • Substrate Administration: The subject ingests a solution of 13C-D-galactose dissolved in water. A typical dose is 25g.

  • Breath Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.[13]

  • Sample Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using IRMS.

  • Data Analysis:

    • Calculate the change in ¹³CO₂ enrichment over time compared to the baseline.

    • The rate and extent of ¹³CO₂ excretion reflect the efficiency of galactose absorption and subsequent oxidation.

    • Results are often expressed as the cumulative percentage of the administered ¹³C dose recovered in the breath over the collection period.

Protocol 3: Quantification of Plasma this compound by LC-MS/MS

Objective: To develop a robust and sensitive method for the quantification of this compound in plasma for pharmacokinetic studies.

Materials:

  • This compound analytical standard and a suitable internal standard (e.g., 13C₆-D-galactose).

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Acetonitrile, water, and formic acid (LC-MS grade).

  • Plasma samples.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions (Example):

    • LC System:

      • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and equilibrate for 3 min.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS System (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards. For example, for D-galactose, a transition of m/z 179 -> 89 is often monitored in negative mode. The transition for this compound will be shifted by the mass of the deuterium atoms.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank plasma.

    • Analyze the calibration standards and the study samples.

    • Quantify the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in DMPK studies.

Leloir_Pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte This compound This compound Galactose-d-1-P Galactose-d-1-P This compound->Galactose-d-1-P GALK UDP-Galactose-d UDP-Galactose-d Galactose-d-1-P->UDP-Galactose-d GALT (UDP-Glucose -> UMP) UDP-Glucose UDP-Glucose UDP-Galactose-d->UDP-Glucose GALE Glucose-1-P Glucose-1-P UDP-Glucose->Glucose-1-P UGP Glycogen Glycogen Glucose-1-P->Glycogen Glycolysis Glycolysis Glucose-1-P->Glycolysis

Figure 1: The Leloir Pathway for this compound Metabolism.

GEC_Workflow cluster_protocol GEC Test Protocol start Fasting Subject iv_infusion Intravenous Bolus of this compound start->iv_infusion blood_sampling Serial Blood Sampling (25-50 min post-infusion) iv_infusion->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing lcms_analysis LC-MS/MS Quantification of this compound sample_processing->lcms_analysis data_analysis Linear Regression and GEC Calculation lcms_analysis->data_analysis end GEC Value data_analysis->end

Figure 2: Experimental Workflow for the GEC Test using this compound.

ADME_Workflow cluster_study Stable Isotope-Labeled ADME Study dosing Administer Drug and This compound Tracer absorption Absorption dosing->absorption sampling Collect Blood, Urine, and Feces Samples dosing->sampling distribution Distribution absorption->distribution absorption->sampling metabolism Metabolism distribution->metabolism distribution->sampling excretion Excretion metabolism->excretion metabolism->sampling excretion->sampling analysis LC-MS/MS Analysis of Drug, Metabolites, and Tracer sampling->analysis pk_modeling Pharmacokinetic Modeling and Data Interpretation analysis->pk_modeling

Figure 3: General Workflow for an ADME Study Incorporating a this compound Tracer.

Conclusion

The use of deuterated D-galactose provides a versatile and powerful tool for researchers in drug metabolism and pharmacokinetics. Its application in assessing liver function, investigating drug interactions, and elucidating metabolic pathways can significantly contribute to the development of safer and more effective drugs. The detailed protocols and data provided in these application notes are intended to serve as a practical guide for the successful implementation of this compound in your research endeavors.

References

Application Notes and Protocols for Cell Culture Media Preparation with D-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the utilization of D-Galactose in cell culture media. D-Galactose serves as a versatile tool for various research applications, including its use as an alternative energy source to glucose, a potent inducer of cellular senescence to model aging, and a modulator of protein glycosylation.

D-Galactose as an Alternative Energy Source

Replacing glucose with D-Galactose in cell culture media can alter cellular metabolism, forcing cells to rely more on oxidative phosphorylation for energy production. This metabolic shift can be advantageous for studies on mitochondrial function and for reducing lactate accumulation in high-density cultures.

Protocol: Replacing Glucose with D-Galactose in Cell Culture Medium

This protocol is adapted for general mammalian cell culture. Optimization for specific cell lines may be required.

Materials:

  • Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

  • D-Galactose powder (cell culture grade)

  • Sterile, deionized water or PBS

  • Sterile filter (0.22 µm)

  • Standard cell culture supplements (e.g., Fetal Bovine Serum (FBS), Penicillin-Streptomycin)

Procedure:

  • Prepare D-Galactose Stock Solution:

    • Dissolve D-Galactose powder in sterile water or PBS to create a 1 M stock solution (180.16 g/L).

    • Sterile-filter the stock solution using a 0.22 µm filter.

    • Aseptically aliquot the stock solution and store at -20°C for long-term use. Thawed aliquots can be stored at 4°C for up to one month.

  • Prepare Galactose-Containing Medium:

    • Thaw the D-Galactose stock solution.

    • To a bottle of glucose-free basal medium, add the D-Galactose stock solution to the desired final concentration (typically 5-10 mM). For example, to prepare 500 mL of medium with 10 mM D-Galactose, add 5 mL of the 1 M stock solution.

    • Add other required supplements such as FBS and antibiotics.

    • Store the complete galactose-containing medium at 4°C.

  • Cell Culture:

    • For adherent cells, seed and allow them to attach overnight in their standard glucose-containing medium.

    • The following day, aspirate the glucose-containing medium, wash the cells once with sterile PBS, and replace it with the pre-warmed galactose-containing medium.

    • Monitor cell growth and morphology. Note that some cell lines may exhibit a slower proliferation rate in galactose-based media.[1]

Quantitative Data Summary: D-Galactose as an Energy Source
Cell LineD-Galactose ConcentrationObservationReference
HepG210 mMIncreased reliance on mitochondrial oxidative phosphorylation.[1]
C2C121 g/L (~5.5 mM)Slower growth compared to glucose-containing media.[2]
CHOVaried (up to 100% glucose replacement)At 40% glucose replacement, Fc fusion protein titer and sialic acid content were enhanced.[3]

Experimental Workflow: Glucose to Galactose Media Switch

A Seed cells in glucose-containing medium B Allow cells to attach (overnight) A->B C Aspirate medium B->C D Wash with PBS C->D E Add pre-warmed galactose-containing medium D->E F Incubate and monitor E->F

Caption: Workflow for switching cells from glucose to galactose medium.

D-Galactose for Induction of Cellular Senescence

D-Galactose is widely used to induce a state of premature cellular senescence in various cell types, providing a valuable in vitro model for studying aging-related diseases and testing anti-aging compounds.[3][4][5][6] High concentrations of D-Galactose lead to oxidative stress and the accumulation of advanced glycation end products (AGEs), triggering the senescence program.[4]

Protocol: Induction of Senescence with D-Galactose

This protocol provides a general framework. Optimal D-Galactose concentration and incubation time should be determined empirically for each cell type.

Materials:

  • Complete cell culture medium

  • D-Galactose stock solution (1 M, sterile-filtered)

  • Cell line of interest

  • Reagents for senescence-associated β-galactosidase (SA-β-Gal) staining

  • Reagents for immunofluorescence or western blotting (e.g., antibodies against p53, p21, Lamin B1)

Procedure:

  • Cell Seeding:

    • Seed cells at a low to moderate density to allow for multiple population doublings before senescence onset.

  • D-Galactose Treatment:

    • The day after seeding, replace the medium with fresh complete medium containing the desired concentration of D-Galactose. Concentrations typically range from 10 mM to over 200 mM.

    • Culture the cells for an extended period, typically from 48 hours to several days, replacing the D-Galactose-containing medium every 2-3 days.

  • Assessment of Senescence:

    • Morphology: Observe cells for typical senescent morphology, including an enlarged and flattened appearance.

    • SA-β-Gal Staining: Perform SA-β-Gal staining, a widely used biomarker for senescent cells.

    • Proliferation Markers: Assess the loss of proliferative capacity by staining for markers such as Ki67 or performing a BrdU incorporation assay.[5][7]

    • Senescence-Associated Markers: Analyze the expression of key senescence markers like p53, p21, and the loss of Lamin B1 by western blotting or immunofluorescence.[5]

Quantitative Data Summary: D-Galactose-Induced Senescence
Cell TypeD-Galactose ConcentrationIncubation TimeKey Senescence Markers ObservedReference
Intestinal Epithelial Cells (IEC-6)200 mM48 hoursIncreased SA-β-Gal staining, decreased cell viability.[4]
Glioblastoma (C6, U87MG)222 mM7-9 daysIncreased SA-β-Gal, increased p53, decreased Lamin B1, decreased Ki67.[5]
Astrocytes (CRT)50 g/L (~277 mM)5 daysIncreased SA-β-Gal staining, flattened morphology.[3]
Neural Stem Cells (NSCs)10-20 µM24 hoursIncreased SA-β-Gal, decreased BrdU incorporation.[7][8][9]
Human Kidney Cells (HK-2)300 mM120 hoursDecreased PCNA and Klotho expression.[6]

Signaling Pathway: D-Galactose-Induced Cellular Senescence

cluster_0 D-Galactose Metabolism cluster_1 Cellular Response Gal D-Galactose AGEs Advanced Glycation End Products (AGEs) Gal->AGEs ROS Reactive Oxygen Species (ROS) Gal->ROS DNA_damage DNA Damage AGEs->DNA_damage ROS->DNA_damage p53 p53 Activation DNA_damage->p53 p21 p21 Expression p53->p21 CDK_inhibition CDK Inhibition p21->CDK_inhibition Cell_cycle_arrest Cell Cycle Arrest CDK_inhibition->Cell_cycle_arrest Senescence Cellular Senescence Cell_cycle_arrest->Senescence Gal β-D-Galactose aGal α-D-Galactose Gal->aGal GALM Gal1P Galactose-1-Phosphate aGal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis Gal D-Galactose Leloir Leloir Pathway Gal->Leloir Polyol Polyol Pathway Gal->Polyol Aldose Reductase Galactitol Galactitol Polyol->Galactitol Oxidative_Stress Oxidative Stress Galactitol->Oxidative_Stress

References

Application Notes and Protocols: In Vivo Stable Isotope Tracing with Deuterated Galactose in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Applications

In vivo stable isotope tracing is a powerful technique to quantitatively assess metabolic fluxes and pathway dynamics in a physiological context. The use of deuterated (²H) galactose as a tracer allows for the investigation of galactose metabolism and its contribution to various downstream metabolic pathways with minimal isotopic interference with carbon-based measurements. This approach is particularly valuable for studying inherited disorders of galactose metabolism (galactosemia), the role of galactose in cancer cell metabolism, and its impact on age-related metabolic changes.

The primary metabolic route for galactose is the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis or is used for glycogenesis and the pentose phosphate pathway. By administering deuterated galactose to animal models and analyzing the isotopic enrichment in downstream metabolites using mass spectrometry, researchers can elucidate the kinetics of these transformations in various tissues.

Key Applications:

  • Metabolic Flux Analysis: Quantifying the rate of galactose conversion through the Leloir pathway and its entry into central carbon metabolism.

  • Disease Modeling: Studying metabolic dysregulation in animal models of galactosemia.

  • Oncology Research: Investigating the utilization of galactose as an alternative energy source by tumor cells.

  • Aging Research: Elucidating the metabolic fate of D-galactose, which is often used to induce senescence in animal models.

Experimental Protocols

Animal Models and Preparation

Animal Model: C57BL/6J mice are commonly used for metabolic studies. The choice of model will depend on the specific research question.

Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment with ad libitum access to standard chow and water.

Fasting: For studies focusing on acute metabolic changes, fast the animals for 4-6 hours prior to tracer administration to reduce endogenous substrate levels. For chronic studies, the tracer can be incorporated into the diet or drinking water.

Deuterated Galactose Tracer Administration

Deuterated galactose, such as D-galactose-d7, is a suitable tracer for these studies. The route and dosage of administration should be optimized based on the experimental goals.

Protocol 2.2.1: Bolus Administration via Intraperitoneal (IP) Injection

  • Tracer Preparation: Prepare a sterile solution of D-galactose-d7 in 0.9% saline. A typical concentration is 20-40 mg/mL.

  • Dosage Calculation: A common dosage is 1-2 g/kg of body weight.

  • Injection: Administer the calculated volume of the tracer solution via IP injection.

  • Time Course: Collect blood and tissues at various time points post-injection (e.g., 15, 30, 60, 120 minutes) to capture the dynamic changes in metabolite labeling.

Protocol 2.2.2: Continuous Infusion via Tail Vein Catheter

  • Catheterization: Place a catheter in the lateral tail vein of an anesthetized mouse.

  • Bolus-Infusion: Administer an initial bolus of the tracer to rapidly achieve a target plasma concentration, followed by a continuous infusion to maintain a steady state.

    • Bolus: 0.5 mg/g body weight over 1 minute.

    • Continuous Infusion: 0.01 mg/g body weight per minute for the duration of the experiment (e.g., 2-4 hours).

  • Steady-State Verification: Collect blood samples at regular intervals to confirm that isotopic steady state has been reached in the plasma.

Protocol 2.2.3: Oral Gavage

  • Tracer Preparation: Prepare a solution of D-galactose-d7 in water.

  • Administration: Administer the tracer solution directly into the stomach using a flexible feeding tube. A typical dose is 200 mg/kg.

  • Time Course: Collect samples at time points that account for gastrointestinal absorption (e.g., 30, 60, 120, 240 minutes).

Sample Collection and Processing
  • Blood Collection: Collect blood via tail vein, saphenous vein, or cardiac puncture at the experimental endpoint. Use tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Tissue Collection: At the designated time points, euthanize the animal and rapidly excise the tissues of interest (e.g., liver, brain, kidney, tumor).

  • Flash-Freezing: Immediately flash-freeze the tissues in liquid nitrogen to quench all metabolic activity.

  • Storage: Store plasma and tissue samples at -80°C until metabolite extraction.

Metabolite Extraction
  • Tissue Pulverization: Keep tissues frozen on dry ice and pulverize to a fine powder.

  • Extraction Solvent: Use a cold (-20°C) extraction solvent, such as 80% methanol/20% water, to precipitate proteins and extract polar metabolites.

  • Extraction Procedure: a. Add 1 mL of cold extraction solvent per 20-30 mg of pulverized tissue. b. Vortex thoroughly and incubate at -20°C for 20 minutes. c. Centrifuge at 16,000 x g for 10 minutes at 4°C. d. Collect the supernatant containing the metabolites. e. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Sample Derivatization (for GC-MS): Re-suspend the dried metabolites and derivatize to increase their volatility for gas chromatography. A common method is methoximation followed by silylation.

Analytical Methods: Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to measure the abundance and isotopic enrichment of galactose and its metabolites.

Protocol 3.1: LC-MS/MS Analysis of Deuterated Metabolites

  • Chromatography: Use Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites.

  • Mass Spectrometry: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Perform targeted data acquisition to detect and quantify the deuterated isotopologues of key metabolites in the Leloir pathway (Galactose, Galactose-1-Phosphate, UDP-Galactose, Glucose-1-Phosphate).

  • Data Analysis: Integrate the peak areas for each isotopologue to determine the mass isotopomer distribution (MID). Correct for the natural abundance of isotopes.

Data Presentation

Quantitative data from in vivo deuterated galactose tracing experiments should be presented in clear, structured tables to facilitate comparison between different experimental groups and time points. The following are representative examples of how such data could be structured.

Table 1: Representative Isotopic Enrichment of Galactose in Plasma

Time Point (minutes)Animal GroupDeuterated Galactose (M+7) Enrichment (%)
15Control45.2 ± 3.1
15Disease Model55.8 ± 4.5
30Control68.9 ± 5.2
30Disease Model78.1 ± 6.3
60Control50.3 ± 4.7
60Disease Model65.4 ± 5.9
120Control22.1 ± 2.5
120Disease Model35.6 ± 3.8

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Representative Mass Isotopomer Distribution of Liver Glycolytic Intermediates at 60 minutes Post-Tracer Administration

MetaboliteIsotopologueControl Group Enrichment (%)Disease Model Enrichment (%)
Glucose-6-PhosphateM+110.5 ± 1.215.3 ± 1.8
M+25.2 ± 0.88.1 ± 1.1
Fructose-6-PhosphateM+19.8 ± 1.114.5 ± 1.6
M+24.9 ± 0.77.5 ± 1.0
LactateM+112.1 ± 1.518.2 ± 2.0

Data are presented as mean ± standard deviation and are hypothetical. M+n represents the mass isotopologue with n deuterium atoms incorporated.

Visualization of Pathways and Workflows

Leloir Pathway of Galactose Metabolism

The primary pathway for galactose utilization is the Leloir pathway, which converts galactose into glucose-1-phosphate.

Leloir_Pathway cluster_enzymes Enzymes Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P ATP -> ADP GALK UDPGal UDP-Galactose Gal1P->UDPGal UDP-Glucose -> Glucose-1-Phosphate GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis / PPP Glc6P->Glycolysis GALK Galactokinase (GALK) GALT Galactose-1-Phosphate Uridylyltransferase (GALT) GALE UDP-Galactose 4-Epimerase (GALE) PGM Phosphoglucomutase (PGM)

Caption: The Leloir Pathway for Galactose Metabolism.

Experimental Workflow

The following diagram outlines the key steps in an in vivo deuterated galactose tracing experiment.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase AnimalPrep Animal Preparation (Acclimatization, Fasting) TracerAdmin Deuterated Galactose Administration (IP, IV, or Gavage) AnimalPrep->TracerAdmin SampleCollection Blood and Tissue Collection (Time Course) TracerAdmin->SampleCollection MetaboliteExtraction Metabolite Extraction (Quenching, Extraction, Derivatization) SampleCollection->MetaboliteExtraction MS_Analysis Mass Spectrometry (LC-MS or GC-MS) MetaboliteExtraction->MS_Analysis DataAnalysis Data Analysis (Isotopologue Distribution, Flux Calculation) MS_Analysis->DataAnalysis

Caption: Experimental Workflow for In Vivo Deuterated Galactose Tracing.

Application Notes and Protocols: D-Galactose in Glycobiology and Glycan Research

Author: BenchChem Technical Support Team. Date: November 2025

D-Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide that serves not only as an energy source but also as a critical component in the glycosylation of proteins and lipids.[1][2] Its unique stereochemistry and metabolic pathways make it an indispensable tool in glycobiology and glycan research. These notes detail the diverse applications of D-Galactose and its derivatives, from metabolic labeling and disease modeling to therapeutic interventions and the chemical synthesis of complex glycans.

Application 1: Metabolic Labeling and Imaging of Glycans

Application Note:

Metabolic glycoengineering (MGE) utilizes analogs of natural monosaccharides to introduce chemical reporters into cellular glycans.[3][4] D-Galactose analogs, particularly those modified with an azide or alkyne group, are powerful tools for this purpose. Analogs like N-azidoacetylgalactosamine (GalNAz) are fed to cells, where they are processed by the cellular machinery and incorporated into glycoproteins and glycolipids.[4][5][6] The introduced chemical handle (the azide) can then be selectively reacted with a probe molecule (e.g., a fluorescent dye or biotin attached to a cyclooctyne) via bioorthogonal "click chemistry".[4][5] This strategy allows for the visualization, isolation, and analysis of newly synthesized glycans in living cells and organisms, providing insights into glycan trafficking, dynamics, and function in various biological processes.[3][7][8] Studies have shown that azido-galactose (GalAz) can be more efficient than other analogs like azido-mannose (ManAz) for labeling certain cancer cells, highlighting its potential for targeted cancer therapy and imaging.[4][5]

Quantitative Data:

Table 1: Comparison of In Vitro Metabolic Labeling Efficiency in HepG2 Cancer Cells

Monosaccharide Analog Concentration Incubation Time Relative Labeling Efficiency (Fluorescence Intensity)
GalAz 10 µM 1-120 h Higher efficiency at lower concentrations compared to ManAz[4]
ManAz 10 µM 1-120 h Lower efficiency at lower concentrations compared to GalAz[4]
GalAz 50 µM 24 h Significant increase in fluorescence over control[4]

| ManAz | 50 µM | 24 h | Significant increase in fluorescence over control[4] |

Data summarized from a study comparing the metabolic labeling capabilities of GalAz and ManAz in HepG2 hepatocellular carcinoma cells. Efficiency was measured by the fluorescence intensity of a DBCO-Cy5 probe reacting with metabolically incorporated azido groups.[4]

Experimental Protocol: Metabolic Labeling of Cell-Surface Glycans with GalNAz and Visualization via Click Chemistry

Objective: To label and visualize glycans on the surface of cultured mammalian cells.

Materials:

  • N-azidoacetylgalactosamine, tetraacylated (Ac4GalNAz)

  • Mammalian cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Click chemistry probe: Dibenzocyclooctyne-Fluorophore conjugate (e.g., DBCO-Cy5)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on glass coverslips in a 12-well plate at a density that will result in 70-80% confluency at the time of imaging. Allow cells to adhere overnight.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4GalNAz in DMSO.

    • Dilute the Ac4GalNAz stock solution in a complete culture medium to a final concentration of 25-50 µM.

    • Remove the old medium from the cells and replace it with the Ac4GalNAz-containing medium.

    • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO2). A no-sugar control (DMSO vehicle only) should be run in parallel.

  • Cell Fixation:

    • Aspirate the labeling medium and wash the cells three times with cold PBS.

    • Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare a solution of the DBCO-Cy5 probe in PBS at a concentration of 20 µM.

    • Incubate the fixed cells with the DBCO-Cy5 solution for 40-60 minutes at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the cells three times with PBS to remove the unreacted probe.

    • Counterstain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the labeled glycans using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., Cy5) and DAPI.

    • Cells treated with Ac4GalNAz should exhibit strong fluorescence on the cell surface, while control cells should show minimal background signal.[4]

Visualization:

G cluster_workflow Workflow: Metabolic Glycoengineering start 1. Introduce Analog (e.g., Ac4GalNAz) metabolism 2. Cellular Uptake & Metabolic Conversion start->metabolism incorporation 3. Incorporation into Glycoproteins/Glycolipids metabolism->incorporation click 4. Bioorthogonal Reaction (Click Chemistry) incorporation->click detection 5. Detection (Fluorescence Imaging) click->detection probe Reporter Probe (e.g., DBCO-Fluorophore) probe->click

Caption: Workflow for metabolic labeling and imaging of glycans.

Application 2: Therapeutic Research for Glycosylation Disorders

Application Note:

Congenital Disorders of Glycosylation (CDG) are a group of genetic diseases caused by defects in the synthesis of glycans.[9] For some types of CDG, supplementation with a specific monosaccharide can bypass the metabolic block and ameliorate the glycosylation defects.[9][10] D-Galactose therapy has shown promise for certain CDGs, such as TMEM165-CDG and PGM1-CDG.[9][10] In TMEM165 deficiency, which affects Golgi manganese homeostasis and multiple glycosylation pathways, D-Galactose supplementation has been shown to rescue N-linked glycosylation defects.[9] However, its effect is selective; it does not correct defects in O-glycosylation or glycosaminoglycan (GAG) synthesis in the same model.[9] This highlights the specific and complex roles of galactose metabolism in different glycosylation pathways and informs therapeutic strategies.

Quantitative Data:

Table 2: Differential Rescue of Glycosylation Defects in TMEM165-deficient Cells

Treatment N-linked Glycosylation (LAMP2) O-linked Glycosylation (Mucin-type) Glycosaminoglycan (GAG) Synthesis
D-Galactose (1 mM) Rescued[9] Limited to no rescue[9] Not rescued[9][10]
MnCl2 (2.5 µM) Fully Rescued[9] Fully Rescued[9] Fully Rescued[9]

| Combined D-Gal + MnCl2 | Fully Rescued[9] | Fully Rescued[9] | Fully Rescued[9] |

Data summarized from a study investigating the effects of D-Galactose and Manganese supplementation on glycosylation defects in TMEM165-deficient cells.[9]

Visualization:

G cluster_pathway D-Galactose Supplementation in CDG ex_gal Exogenous D-Galactose udpgal UDP-Galactose Pool ex_gal->udpgal Bypasses defect glyco N-Glycosylation (Rescued) udpgal->glyco defect Metabolic Defect (e.g., PGM1) defect->udpgal Blocked path_norm Standard Glucose Metabolism path_norm->defect

Caption: D-Galactose therapy can bypass certain metabolic defects in CDG.

Application 3: Building Block for Chemical Synthesis of Glycans

Application Note:

D-Galactose is one of the ten fundamental monosaccharides that form the vast majority of mammalian glycans.[11] As such, it is an essential starting material and building block in the chemical and enzymatic synthesis of complex oligosaccharides and glycoconjugates.[11] Chemical synthesis allows for the creation of structurally precise glycans that are difficult to isolate from natural sources. This process involves a multi-step sequence of protecting group manipulations, glycosylation reactions to form linkages between sugar units, and final deprotection.[11] Synthetically produced glycans are invaluable tools for studying glycan-protein interactions, developing carbohydrate-based vaccines, and as standards for glycoanalysis.[12][13]

Experimental Protocol: Generalized Solid-Phase Oligosaccharide Synthesis

Objective: To synthesize a defined oligosaccharide on a solid support using a D-Galactose building block.

Materials:

  • Solid support resin (e.g., Merrifield resin) with a suitable linker.

  • Protected monosaccharide building blocks (e.g., a protected D-Galactose donor with an activating group like a trichloroacetimidate).

  • Glycosyl acceptor (the first sugar attached to the resin).

  • Activation reagents (e.g., Trimethylsilyl trifluoromethanesulfonate).

  • Solvents (e.g., Dichloromethane, Acetonitrile).

  • Deprotection reagents (specific to the protecting groups used).

  • Cleavage cocktail to release the glycan from the resin.

  • HPLC system for purification.

Procedure:

  • Resin Preparation: The first monosaccharide (glycosyl acceptor) is covalently attached to the solid support resin via a linker.

  • Deprotection: A key hydroxyl group on the resin-bound acceptor is selectively deprotected to make it available for the next glycosylation step.

  • Glycosylation Coupling:

    • The protected D-Galactose donor is dissolved in an anhydrous solvent.

    • The resin with the deprotected acceptor is swelled in the same solvent.

    • The donor solution and an activation reagent are added to the resin slurry.

    • The reaction is agitated for several hours to allow the formation of the glycosidic bond.

    • The resin is thoroughly washed to remove excess reagents and byproducts.

  • Capping (Optional): Any unreacted hydroxyl groups on the acceptor are "capped" (e.g., by acetylation) to prevent them from reacting in subsequent steps.

  • Iteration: Steps 2 and 3 are repeated with additional protected monosaccharide donors to elongate the glycan chain one sugar at a time.

  • Cleavage and Global Deprotection: Once the desired oligosaccharide is assembled, it is cleaved from the solid support resin. Concurrently or subsequently, all remaining protecting groups are removed.

  • Purification: The crude oligosaccharide is purified, typically using High-Performance Liquid Chromatography (HPLC).

  • Characterization: The structure and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.

Visualization:

G cluster_synthesis Workflow: Oligosaccharide Chemical Synthesis start 1. Prepare Acceptor on Solid Support deprotect 2. Selective Deprotection start->deprotect couple 3. Glycosylation with Galactose Donor deprotect->couple iterate 4. Repeat Steps 2-3 (Chain Elongation) couple->iterate cleave 5. Cleavage from Support & Deprotection iterate->cleave purify 6. HPLC Purification cleave->purify

Caption: General workflow for the chemical synthesis of a complex glycan.

Application 4: Research Model for Galactosemia

Application Note:

Classic galactosemia is an inborn error of metabolism caused by a severe deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT), a key component of the Leloir pathway which converts galactose to glucose.[14][15][16] This deficiency leads to the accumulation of toxic metabolites, including galactose-1-phosphate (Gal-1-P) and galactitol.[15] Understanding the metabolism of D-Galactose is central to diagnosing and studying this disease.[1] Research in this area focuses on the pathophysiology of long-term complications (which occur despite dietary restriction), the role of endogenous galactose production, and the development of novel therapies beyond diet, such as small molecule inhibitors or gene therapy.[14][17]

Quantitative Data:

Table 3: Typical Metabolite Levels in Untreated Classic Galactosemia

Metabolite Normal Range Classic Galactosemia Range
Erythrocyte Gal-1-P < 1.0 mg/dL > 10 mg/dL (can be up to 120 mg/dL)[17]
Plasma Free Galactose < 1.0 mg/dL > 10 mg/dL (can be > 90 mg/dL)[17]
GALT Enzyme Activity Varies by lab Absent or barely detectable[17]

| Total Galactose (NBS) | < 490 µmol/L | Can be > 2600 µmol/L[16] |

These values are indicative and used for diagnosis in newborns. Levels are managed through a lifelong galactose-restricted diet.[14][17]

Visualization:

G cluster_leloir Leloir Pathway & Galactosemia gal D-Galactose galk GALK gal->galk gal1p Galactose-1-Phosphate galt GALT gal1p->galt udpgal UDP-Galactose gale GALE udpgal->gale udpglc UDP-Glucose galk->gal1p galt->udpgal block X gale->udpglc toxic Accumulation of Gal-1-P & Galactitol (Cellular Toxicity) block->toxic Deficiency in Classic Galactosemia

Caption: The Leloir pathway, showing the metabolic block in classic galactosemia.

Application 5: Induction of Cellular Senescence and Aging Models

Application Note:

Chronic administration of high doses of D-Galactose is a widely used and accepted method to induce premature aging and cellular senescence in animal models and cell culture.[18][19] The underlying mechanism involves the generation of chronic oxidative stress.[20][21] Excess D-Galactose is converted to galactitol, which accumulates and causes osmotic stress, and also leads to the formation of advanced glycation end products (AGEs).[19][21] The binding of AGEs to their receptors (RAGE) triggers inflammatory signaling and the production of reactive oxygen species (ROS).[21] This oxidative stress upregulates senescence markers like senescence-associated β-galactosidase (SA-β-gal) and proteins p53 and p21.[18][19] These models are invaluable for studying the mechanisms of aging and for screening potential anti-aging compounds.

Experimental Protocol: D-Galactose-Induced Senescence in Cultured Astrocytes

Objective: To induce a senescent phenotype in human astrocytes using D-Galactose.

Materials:

  • Human astrocytic cell line (e.g., CRT cells)

  • Complete culture medium

  • D-Galactose powder

  • Senescence-Associated β-Galactosidase (SA-β-gal) staining kit

  • PBS

  • Microscope

Procedure:

  • Cell Culture: Culture human astrocytes under standard conditions until they reach approximately 60-70% confluency.

  • D-Galactose Treatment:

    • Prepare a high-concentration stock solution of D-Galactose in sterile culture medium.

    • Treat the cells with D-Galactose at a final concentration determined by a dose-response curve (e.g., 50 g/L for CRT cells, which is a very high, non-physiological dose used to induce stress).[18]

    • Culture a control group of cells in a standard medium without excess D-Galactose.

    • Incubate the cells for an extended period, for example, 6 days, replacing the medium every 2-3 days.[18]

  • Senescence Assessment (SA-β-gal Staining):

    • After the treatment period, wash the cells twice with PBS.

    • Fix the cells using the fixative solution provided in the SA-β-gal staining kit, typically for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Prepare the staining solution according to the kit manufacturer's protocol. This solution contains X-gal and is buffered to pH 6.0.

    • Incubate the cells with the staining solution overnight at 37°C in a dry incubator (no CO2).

  • Analysis:

    • The next day, check for the development of a blue color in the cytoplasm of senescent cells under a standard light microscope.

    • Quantify the percentage of blue, senescent cells by counting at least 200 cells in several random fields for both treated and control groups. A significant increase in the percentage of SA-β-gal positive cells in the D-Galactose-treated group indicates the induction of senescence.[18]

Visualization:

G cluster_senescence Logical Pathway: D-Galactose Induced Senescence dgal High-Dose D-Galactose met Metabolic Overload dgal->met age Advanced Glycation End-Products (AGEs) met->age ros Oxidative Stress (ROS Production) met->ros Galactitol accumulation age->ros AGE-RAGE binding markers Upregulation of Senescence Markers (SA-β-gal, p53, p21) ros->markers senescence Cellular Senescence (Aging Phenotype) markers->senescence

Caption: D-Galactose induces cellular senescence via oxidative stress.

References

Troubleshooting & Optimization

Optimizing D-Galactose-d concentration for cell labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing D-Galactose analog concentration in cell labeling experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful metabolic labeling of glycans.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using D-Galactose and a modified D-Galactose analog (like N-azidoacetylgalactosamine, GalNAz) for cell labeling?

A1: D-Galactose is a natural monosaccharide that is readily metabolized by cells. While it is incorporated into glycans, it lacks a unique chemical handle to distinguish it from the endogenous pool of galactose. Therefore, it is not suitable for direct visualization or affinity purification of labeled glycoconjugates. High concentrations of D-Galactose are often used in research to induce cellular senescence and oxidative stress, which is generally counterproductive for labeling healthy cells.[1][2]

Modified D-Galactose analogs, such as N-azidoacetylgalactosamine (Ac4GalNAz), are synthetic sugars that contain a bioorthogonal chemical reporter group, like an azide (-N₃).[3] This azide group is not naturally present in cells and serves as a handle for specific chemical ligation to a probe for visualization (e.g., a fluorophore) or enrichment (e.g., biotin) via "click chemistry".[3]

Q2: Which modified galactose analog should I choose for my experiment?

A2: The choice of the analog depends on the specific metabolic pathway you intend to study. N-azidoacetylgalactosamine (Ac4GalNAz) is commonly used for profiling O-glycoproteins.[3] The peracetylated forms (e.g., Ac4GalNAz) are generally preferred as the acetyl groups increase cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, allowing the sugar to be metabolized.[3]

Q3: What is a typical workflow for a metabolic labeling experiment with a galactose analog?

A3: A standard experiment involves the following steps:

  • Metabolic Labeling: Cells are incubated with the desired azido-galactose analog.[3]

  • Cell Harvesting and Lysis/Fixation: Cells are prepared for detection.

  • Click Chemistry Reaction: A detection probe (e.g., an alkyne-fluorophore) is covalently attached to the incorporated azido sugar.[3]

  • Analysis: The labeled glycans are visualized or quantified using techniques such as fluorescence microscopy, flow cytometry, or western blotting.[3]

Below is a generalized workflow diagram:

experimental_workflow Generalized Metabolic Labeling Workflow cluster_prep Preparation cluster_detection Detection cell_culture 1. Cell Culture azido_sugar 2. Add Azido-Galactose Analog cell_culture->azido_sugar incubation 3. Incubate (24-72h) azido_sugar->incubation harvest 4. Harvest & Wash Cells incubation->harvest click_reaction 5. Click Chemistry with Probe harvest->click_reaction analysis 6. Analyze (Microscopy, Flow Cytometry, etc.) click_reaction->analysis

Caption: A diagram illustrating the general steps involved in a metabolic cell labeling experiment using azido-galactose analogs.

Troubleshooting Guide: Low or No Labeling Efficiency

One of the most common issues encountered is a weak or absent signal from the labeled glycans. The following guide provides potential causes and solutions to troubleshoot this problem.

Problem Possible Cause Suggested Solution
Low or No Signal Inefficient metabolic incorporation of the azido sugar. - Optimize Concentration: Perform a dose-response experiment. A good starting range for Ac4GalNAz is 25-75 µM.[2] For sensitive cell lines, try 10-25 µM.[2] - Optimize Incubation Time: Incubate for 24-72 hours. Labeling is dependent on active glycosylation, so ensure cells are actively dividing.[3] - Check Cell Viability: High concentrations of azido sugars can be cytotoxic.[2] Monitor cell health and morphology. - Use Fresh Reagents: Ensure your stock of the azido sugar has not degraded.
Inefficient click chemistry reaction. - Use Fresh Reagents: Prepare fresh solutions of the copper catalyst, ligand (e.g., THPTA), reducing agent (e.g., sodium ascorbate), and your alkyne probe.[1] - Optimize Reaction Conditions: Ensure the correct pH and temperature for the reaction. For live-cell imaging, copper-free click chemistry with a DBCO-fluorophore is recommended.[3]
Low abundance of the target glycoprotein. - Enrichment: Consider enriching your protein of interest before analysis.
High Background Non-specific binding of the detection probe. - Thorough Washing: Increase the number and duration of wash steps after the click chemistry reaction to remove excess reagents.[3] - Use a Quenching Agent: Add a quenching agent to react with any remaining unreacted probe.
Cellular autofluorescence. - Use a Brighter Fluorophore: Select a probe in a spectral range where autofluorescence is lower (e.g., far-red). - Use a Negative Control: Image unlabeled cells treated with the detection reagents to determine the level of background fluorescence.

Experimental Protocols

Protocol 1: General Metabolic Labeling of Adherent Cells for Fluorescence Microscopy
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling: Replace the medium with fresh medium containing the desired final concentration of the azido-galactose analog (e.g., 50 µM Ac4GalNAz). Culture the cells for 24-72 hours.[4]

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes for intracellular targets.

  • Click Chemistry Reaction: Prepare the click reaction cocktail. For a typical copper-catalyzed reaction, this includes the alkyne-fluorophore, copper(II) sulfate, a copper(I)-stabilizing ligand, and a reducing agent. Incubate for 30-60 minutes at room temperature, protected from light.[3]

  • Washing and Staining: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

Data Presentation: Recommended Concentration Ranges

The optimal concentration of the galactose analog can vary by cell type and experimental goals.

Scenario Recommended Concentration Range (Ac4GalNAz) Key Considerations
Initial Optimization 25 - 75 µM[2]A good starting range for most cell lines.
Sensitive Cell Lines 10 - 25 µM[2]To minimize potential cytotoxicity.
Long-term Labeling (>48h) 10 - 50 µM[2]Lower concentrations are recommended to reduce long-term stress on cells.
In vivo Labeling ~10 µM[2][5]Lower concentrations are often necessary to avoid systemic toxicity.

Visualization of the Galactose Metabolism Pathway

D-Galactose is primarily metabolized through the Leloir pathway, where it is converted into UDP-glucose. Modified galactose analogs are processed by the same or similar enzymatic machinery to be incorporated into glycans.

leloir_pathway Simplified Leloir Pathway for Galactose Metabolism Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycans Incorporation into Glycans UDPGal->Glycans Galactosyltransferases

Caption: A simplified diagram of the Leloir pathway, showing the enzymatic conversion of galactose for incorporation into glycans.

References

Troubleshooting low incorporation of D-Galactose-d in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of deuterated D-Galactose (D-Galactose-d) in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound incorporation?

Low incorporation of this compound can stem from several factors, ranging from suboptimal experimental conditions to the inherent biology of the cell line being used. Key reasons include:

  • Competition with Glucose: Glucose is the preferred carbon source for most mammalian cells.[1][2] GLUT transporters generally have a higher affinity for glucose than galactose.[1] High concentrations of glucose in the culture medium will lead to its preferential uptake and metabolism, thereby inhibiting the uptake and incorporation of galactose.

  • Cell Type-Specific Metabolism: Different cell lines exhibit varying efficiencies in galactose metabolism. Some cell lines may have low expression levels of essential enzymes in the Leloir pathway, the primary pathway for galactose metabolism.[3][4]

  • Suboptimal Reagent Concentration or Incubation Time: Inadequate concentration of this compound or insufficient incubation time can lead to low labeling. These parameters often need to be optimized for each cell line.

  • Cell Health and Viability: Poor cell health, indicated by low viability or metabolic activity, will negatively impact all cellular processes, including the uptake and metabolism of sugars.[5][6][7]

  • Reagent Quality: Degradation of the this compound reagent can also be a cause of poor incorporation.

Q2: How does glucose in the culture medium affect this compound incorporation?

Glucose significantly inhibits galactose uptake and metabolism. Mammalian cells will preferentially metabolize glucose, and its presence can repress the pathways responsible for utilizing other sugars like galactose.[8] For efficient this compound labeling, it is often necessary to culture cells in low-glucose or glucose-free medium, replacing it with galactose. This forces the cells to rely on galactose for their energy needs, thereby increasing its uptake and incorporation into glycans.[1] However, it's important to note that switching to a galactose-based medium can lead to slower cell growth.[1]

Q3: What are the typical concentrations and incubation times for this compound labeling?

The optimal concentration and incubation time for this compound labeling are highly dependent on the cell line and experimental goals. The following table provides general starting recommendations. Optimization is crucial for achieving desired incorporation levels.

ParameterRecommended RangeNotes
This compound Concentration 10 µM - 500 µMHigher concentrations may be needed for cell lines with low galactose uptake. However, very high concentrations can sometimes be cytotoxic.
Incubation Time 24 - 72 hoursLonger incubation times generally lead to higher incorporation but must be balanced with potential effects on cell viability and proliferation.[9]
Cell Density 50% - 80% confluencyIt is best to perform labeling during the exponential growth phase when cells are most metabolically active.
Culture Medium Low-glucose or glucose-freeTo maximize galactose uptake, minimize the concentration of glucose in the medium.

Troubleshooting Guide

Issue: Very low to no detectable incorporation of this compound.

This issue often points to a fundamental problem with the experimental setup or the cells themselves. Follow this step-by-step guide to diagnose the problem.

Troubleshooting Workflow

start Start: Low/No Incorporation check_viability 1. Assess Cell Viability (e.g., Trypan Blue, MTT Assay) start->check_viability viability_ok Viability >90%? check_viability->viability_ok check_media 2. Analyze Culture Medium viability_ok->check_media Yes viability_issue Address Cell Health: - Check for contamination - Use lower passage cells - Optimize culture conditions viability_ok->viability_issue No media_ok Is medium low-glucose or glucose-free? check_media->media_ok check_reagent 3. Verify this compound Reagent media_ok->check_reagent Yes media_issue Action: - Switch to low-glucose/no-glucose medium - Allow cells to adapt to new medium media_ok->media_issue No reagent_ok Is reagent new and stored correctly? check_reagent->reagent_ok optimize_conditions 4. Optimize Labeling Conditions reagent_ok->optimize_conditions Yes reagent_issue Action: - Use a fresh aliquot of reagent - Confirm reagent integrity reagent_ok->reagent_issue No optimization_needed Action: - Increase this compound concentration - Extend incubation time - Test different cell densities optimize_conditions->optimization_needed problem_solved Problem Resolved viability_issue->start media_issue->start reagent_issue->start optimization_needed->problem_solved Leloir_Pathway cluster_cell Cytoplasm Gal This compound GALK GALK Gal->GALK Gal1P Galactose-1-P-d GALT GALT Gal1P->GALT UDPGal UDP-Galactose-d Glycans Incorporation into Glycoproteins/Glycolipids UDPGal->Glycans GALE GALE UDPGal->GALE UDPGlc UDP-Glucose GALK->Gal1P GALT->UDPGal GALE->UDPGlc cluster_protocol Experimental Workflow A 1. Cell Seeding Seed cells in standard growth medium. B 2. Medium Exchange After 24h, replace with low-glucose medium containing this compound. A->B C 3. Incubation Incubate for 24-72 hours. B->C D 4. Cell Harvest Wash cells with PBS and harvest (e.g., by scraping or trypsinization). C->D E 5. Sample Preparation Prepare cell lysates or isolate glycans for downstream analysis. D->E F 6. Analysis (e.g., Mass Spectrometry) E->F

References

Preventing isotopic exchange of deuterium in D-Galactose-d during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterium in D-Galactose-d during experiments. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical process where a deuterium (D) atom on your this compound molecule is replaced by a hydrogen (H) atom from the surrounding environment, such as a protic solvent (e.g., water, methanol).[1][2] This is a primary concern in quantitative studies, as the loss of the deuterium label alters the mass of the internal standard, leading to inaccurate measurements in mass spectrometry and skewed signal interpretation in NMR spectroscopy.[1][3] In severe cases, complete loss of the deuterium label can result in the internal standard being indistinguishable from the unlabeled analyte.[3]

Q2: Which deuterium labels on this compound are most susceptible to exchange?

A2: The deuterium atoms on the hydroxyl (-OD) groups of this compound are highly susceptible to exchange.[2] This is because they are labile and can readily interact with protons in protic solvents. Deuterium atoms covalently bonded to carbon atoms (C-D) are generally stable and do not exchange under typical experimental conditions. However, the anomeric proton (at the C1 position) can be more susceptible to exchange than other carbon-bound protons, especially under conditions that favor ring-opening.

Q3: What are the primary experimental factors that promote deuterium exchange in this compound?

A3: The rate of deuterium exchange is significantly influenced by the following factors:

  • pH: Both acidic and basic conditions can catalyze the exchange of hydroxyl deuterons. The exchange rate is generally at its minimum in the slightly acidic to neutral pH range (approximately pH 2.5-7).[2][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2][4] Storing and conducting experiments at lower temperatures can significantly reduce the rate of exchange.

  • Solvent Composition: Protic solvents, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the primary sources of protons for exchange. Even trace amounts of water in aprotic solvents can lead to gradual exchange over time.[2]

Q4: How can I detect if my this compound is undergoing isotopic exchange?

A4: You can detect isotopic exchange through the following methods:

  • Mass Spectrometry (MS): A shift in the mass-to-charge ratio (m/z) of your this compound to lower values indicates the loss of deuterium. You may also observe the appearance of peaks corresponding to partially or fully protonated galactose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance or increase in the intensity of signals corresponding to hydroxyl protons (-OH) where deuterons (-OD) should be, indicates exchange. In ²H (Deuterium) NMR, a decrease in the signal intensity of the hydroxyl deuterons would be observed.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results in LC-MS Analysis
  • Possible Cause: Loss of deuterium from this compound internal standard leading to its underestimation and, consequently, overestimation of the analyte.

  • Troubleshooting Steps:

    • Verify Solvent and pH: Confirm that all solvents and buffers used for sample preparation and the LC mobile phase are aprotic or have a pH that minimizes exchange (ideally pH 2.5-5).

    • Control Temperature: Ensure that samples are kept at a low temperature (4°C or below) during storage and in the autosampler.

    • Perform a Stability Study: Incubate a solution of this compound in your sample matrix or mobile phase at the experimental temperature. Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the stability of the deuterated label.

    • Consider an Alternative Standard: If exchange is unavoidable, consider using a ¹³C-labeled galactose standard, as carbon isotopes are not susceptible to exchange.

Issue 2: Unexpected -OH Peaks in ¹H NMR Spectrum in an Aprotic Solvent
  • Possible Cause: Presence of trace amounts of water in the deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃) or on the glassware.

  • Troubleshooting Steps:

    • Use High-Purity Anhydrous Solvents: Purchase and use high-purity, anhydrous deuterated solvents. Store them under an inert atmosphere (e.g., argon or nitrogen) and use a syringe to withdraw the solvent.

    • Dry Glassware and Sample: Ensure all NMR tubes and other glassware are thoroughly dried in an oven and cooled in a desiccator before use. If possible, lyophilize the this compound sample to remove any residual water.

    • Use Molecular Sieves: Add activated molecular sieves to the deuterated solvent to remove any trace amounts of water.

Data Presentation: Factors Affecting D-Galactose Stability

FactorConditionEffect on D-Galactose Stability/Deuterium ExchangeRecommendation to Minimize Exchange
pH Acidic (< 4)Increased rate of hydrolysis and potential for anomeric proton exchange.Maintain pH in the range of 4-7 for optimal stability.
Neutral (6-8)Generally stable, but enzymatic degradation can occur in biological samples.Use sterile, enzyme-free solutions.
Basic (> 8)Increased rate of epimerization and degradation.Avoid basic conditions.
Temperature 4°CMinimal degradation and exchange.Store stock solutions and samples at 2-8°C.
25°C (Room Temp)Slow degradation and exchange over time.Prepare fresh working solutions and minimize time at room temperature.
> 40°CSignificant increase in degradation and exchange rates.Avoid elevated temperatures during sample preparation and analysis.
Solvent Aprotic (e.g., DMSO-d₆)Minimal to no exchange of hydroxyl deuterons.Preferred solvent for NMR studies.
Protic (e.g., H₂O, D₂O)Rapid exchange of hydroxyl deuterons.Avoid for long-term storage. If use is necessary, keep temperature low and analysis time short.

Experimental Protocols

Protocol 1: Quantitative NMR Analysis of this compound

This protocol is designed to minimize deuterium exchange for accurate quantification of this compound using NMR.

  • Sample Preparation:

    • Dry the this compound sample under high vacuum for at least 4 hours to remove any residual water.

    • Use a high-purity, anhydrous deuterated aprotic solvent such as DMSO-d₆.

    • Prepare the sample in a glove box or under an inert atmosphere to prevent exposure to atmospheric moisture.

    • Dissolve a precisely weighed amount of this compound and an internal standard (with non-exchangeable protons) in the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at a controlled, low temperature (e.g., 25°C).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.

  • Data Analysis:

    • Integrate the well-resolved signals of this compound (e.g., anomeric proton if stable) and the internal standard.

    • Calculate the concentration of this compound based on the integral ratios and the known concentration of the internal standard.

Protocol 2: LC-MS Analysis of this compound

This protocol aims to minimize back-exchange of deuterium during LC-MS analysis.

  • Sample Preparation:

    • Prepare samples in an aprotic solvent if possible. If an aqueous solution is necessary, use a buffer with a pH between 4 and 6.

    • Keep samples at 4°C or on ice throughout the preparation process.

  • LC Conditions:

    • Use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid in water/acetonitrile).

    • Maintain the column and autosampler at a low temperature (e.g., 4-10°C).

    • Use a fast LC gradient to minimize the time the sample is on the column.

  • MS Detection:

    • Use an appropriate ionization technique (e.g., ESI) and monitor the mass-to-charge ratio of the deuterated and potentially exchanged galactose species.

  • Data Analysis:

    • Quantify this compound using the peak area of the deuterated ion. Monitor for any signal from the unlabeled galactose to assess the extent of back-exchange.

Protocol 3: Using this compound as a Tracer in Mammalian Cell Culture

This protocol provides a framework for using this compound as a metabolic tracer while minimizing isotopic exchange.

  • Media Preparation:

    • Prepare the cell culture medium using D₂O instead of H₂O to create a deuterium-rich environment. This will minimize the exchange of the hydroxyl deuterons on this compound with protons.

    • Supplement the D₂O-based medium with all necessary nutrients, including a deuterated version of glucose if it is also being used as a tracer.

    • Sterile-filter the final medium.

  • Cell Culture:

    • Adapt the cells to the D₂O-based medium gradually if necessary.

    • Culture the cells with the this compound tracer for the desired period.

  • Metabolite Extraction:

    • Quench the metabolism rapidly by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

    • Perform the extraction at low temperatures to minimize any potential for exchange during this process.

  • Analysis:

    • Analyze the extracted metabolites using LC-MS or NMR, following the protocols outlined above to minimize back-exchange during analysis.

Mandatory Visualizations

Experimental_Workflow_to_Minimize_Deuterium_Exchange cluster_prep Sample Preparation cluster_analysis Analysis cluster_conditions Analytical Conditions Start Start with This compound Dry Dry Sample (Lyophilize/Vacuum) Start->Dry Solvent Choose Solvent Dry->Solvent Aprotic Aprotic Solvent (e.g., DMSO-d6) Solvent->Aprotic Ideal Protic Protic Solvent (e.g., H2O/Buffer) Solvent->Protic If Necessary NMR NMR Analysis Aprotic->NMR Control_pH Control pH (4-6) Protic->Control_pH Low_Temp_Prep Maintain Low Temp (e.g., 4°C) Control_pH->Low_Temp_Prep LCMS LC-MS Analysis Low_Temp_Prep->LCMS CellCulture Cell Culture Tracer Study Low_Temp_Prep->CellCulture NMR_Cond Low Temp Acquisition Anhydrous Conditions NMR->NMR_Cond LCMS_Cond Low Temp Acidic Mobile Phase Fast Gradient LCMS->LCMS_Cond Cell_Cond D2O-based Media Low Temp Extraction CellCulture->Cell_Cond

Caption: Workflow for minimizing deuterium exchange in this compound experiments.

Troubleshooting_Deuterium_Exchange Start Suspected Deuterium Exchange? Check_Method Review Experimental Method Start->Check_Method Protic_Solvent Protic Solvent Used? Check_Method->Protic_Solvent Extreme_pH Extreme pH (Acidic/Basic)? Protic_Solvent->Extreme_pH No Switch_Solvent Switch to Aprotic Solvent Protic_Solvent->Switch_Solvent Yes High_Temp Elevated Temperature? Extreme_pH->High_Temp No Adjust_pH Adjust pH to 4-6 Extreme_pH->Adjust_pH Yes Lower_Temp Lower Temperature (e.g., 4°C) High_Temp->Lower_Temp Yes No_Issue No Obvious Issue High_Temp->No_Issue No Stability_Study Perform Stability Study Switch_Solvent->Stability_Study Adjust_pH->Stability_Study Lower_Temp->Stability_Study Exchange_Confirmed Exchange Confirmed? Stability_Study->Exchange_Confirmed Exchange_Confirmed->Check_Method No, re-evaluate Optimize Optimize Conditions (Solvent, pH, Temp) Exchange_Confirmed->Optimize Yes Alternative_Standard Consider ¹³C-labeled Standard Exchange_Confirmed->Alternative_Standard If persistent No_Issue->Stability_Study

Caption: Troubleshooting decision tree for isotopic exchange of this compound.

Deuterium_Exchange_Mechanism Gal_OD R-OD Exchange Gal_OD->Exchange Solvent_H H-O-R' Solvent_H->Exchange Gal_OH R-OH Exchange->Gal_OH Solvent_D D-O-R' Exchange->Solvent_D

Caption: Simplified mechanism of hydroxyl deuterium exchange.

References

Technical Support Center: D-Galactose-d Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of D-Galactose-d and other monosaccharides by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometry analysis of this compound.

Issue: Low Signal Intensity or Poor Sensitivity for this compound

Question: I am experiencing low signal intensity for my this compound samples. What are the potential causes and how can I improve the sensitivity?

Answer:

Low sensitivity in the analysis of this compound is a common challenge due to its poor ionization efficiency and low volatility. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:

  • Derivatization: Underivatized monosaccharides like D-Galactose are notoriously difficult to analyze with high sensitivity by mass spectrometry.

    • Recommendation: Implement a derivatization strategy. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used method that significantly enhances chromatographic retention and ionization efficiency.[1][2][3][4] This technique improves the sensitivity of detection to the femtomole and even attomole levels.[1][3]

  • Ionization Source Optimization: The settings of your ion source play a critical role in signal intensity.

    • Recommendation: Optimize key electrospray ionization (ESI) parameters.[5] This includes the spray voltage, nebulizing gas flow rate, and drying gas temperature.[5][6] For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) could be considered as an alternative.[5]

  • Mass Spectrometry Method: The choice of mass spectrometry scan mode is crucial for sensitivity.

    • Recommendation: Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[1][7] MRM is a highly selective and sensitive technique for targeted quantification as it involves filtering for both the parent and product ions, reducing background noise.[1][7] For complex samples, consider advanced techniques like Parallel Reaction Monitoring (PRM) on a high-resolution mass spectrometer to enhance specificity and sensitivity.[8][9][10]

  • Chromatographic Separation: Inadequate separation can lead to co-elution with interfering compounds, causing ion suppression and reduced sensitivity.

    • Recommendation: Optimize your liquid chromatography (LC) method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for separating polar compounds like carbohydrates.[8][10][11] Ensure proper column equilibration and gradient conditions to achieve good peak shape and resolution.

Issue: Difficulty in Separating this compound from its Isomers

Question: I am struggling to resolve this compound from other hexose isomers like D-Glucose and D-Mannose. How can I improve the separation?

Answer:

The separation of monosaccharide isomers is a significant analytical challenge due to their identical mass and similar structures. Here are some strategies to address this:

  • Chromatographic Optimization: The key to separating isomers lies in the chromatography.

    • Recommendation: Employ a high-resolution analytical column. For HILIC separations, columns with amide or BEH (Bridged Ethyl Hybrid) chemistries are effective for monosaccharide isomer separation.[4][11] Fine-tuning the mobile phase composition (e.g., acetonitrile concentration and buffer pH) and the gradient elution profile is critical.[2]

  • Advanced Mass Spectrometry Techniques: When chromatographic separation is incomplete, advanced MS techniques can aid in differentiation.

    • Recommendation: Use tandem mass spectrometry (MS/MS) or MSn. Different isomers can sometimes produce unique fragmentation patterns. A technique like Parallel Reaction Monitoring with triple-stage mass spectrometry (PRM-MS3) can generate structurally specific signature ions to differentiate isomers.[8][10]

  • Enzymatic Digestion: For complex glycans containing galactose, specific enzymes can be used for structural confirmation.

    • Recommendation: Exoglycosidase treatment can be used to selectively cleave terminal galactose residues, confirming its presence and linkage.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended derivatization agent for this compound analysis by LC-MS?

A1: 1-phenyl-3-methyl-5-pyrazolone (PMP) is a highly recommended derivatization agent for monosaccharides, including this compound.[1][2][3][4] It reacts with the reducing end of the sugar, significantly improving its hydrophobicity for better chromatographic retention on reversed-phase columns and enhancing its ionization efficiency for mass spectrometry detection.[4]

Q2: What are the typical instrument parameters for LC-MS/MS analysis of PMP-derivatized this compound?

A2: While optimal parameters vary between instruments, a general starting point for the analysis of PMP-derivatized monosaccharides using a triple quadrupole mass spectrometer in MRM mode would be:

ParameterTypical Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Nebulizer Gas Nitrogen, 3 - 5 L/min
Drying Gas Nitrogen, 10 - 15 L/min
Collision Gas Argon
MRM Transition Instrument dependent, requires optimization

Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples?

A3: Matrix effects, particularly ion suppression, can significantly impact the accuracy and sensitivity of your analysis. To mitigate these effects:

  • Sample Preparation: Implement a robust sample preparation protocol. This may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances.[4]

  • Internal Standards: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled D-Galactose) to compensate for matrix effects and variations in sample preparation and instrument response.[12]

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from the bulk of the matrix components.

  • Dilution: If possible, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the expected limits of detection (LOD) for this compound using optimized LC-MS/MS methods?

A4: With derivatization and a sensitive triple quadrupole mass spectrometer operating in MRM mode, the limits of detection for monosaccharides can be in the femtomole to attomole range.[1][3] For instance, one study reported a limit of quantification for plasma D-galactose of less than 0.02 micromol/L.[12]

Experimental Protocols

Protocol 1: PMP Derivatization of Monosaccharides

This protocol is adapted from established methods for the derivatization of monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP).[1][13]

Materials:

  • Monosaccharide standards or sample hydrolysate

  • 0.2 M PMP in methanol

  • Ammonia solution (28-30%)

  • Deionized water

  • Methanol

  • Chloroform

  • Heating block or water bath (70°C)

  • Vacuum centrifuge

Procedure:

  • To 50 µL of the monosaccharide sample or standard, add 200 µL of ammonia solution and 200 µL of 0.2 M PMP solution in methanol.

  • Vortex the mixture and incubate at 70°C for 30 minutes.

  • After incubation, dry the mixture completely using a vacuum centrifuge.

  • Reconstitute the dried residue in 200 µL of deionized water.

  • Add 200 µL of chloroform and vortex thoroughly to mix.

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Carefully collect the upper aqueous layer containing the PMP-derivatized monosaccharides.

  • Repeat the chloroform extraction (steps 5-7) two more times to remove excess PMP reagent.

  • The final aqueous solution is ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Hydrolysis Hydrolysis (if necessary) Sample->Hydrolysis Derivatization PMP Derivatization Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction LC_Separation HILIC Separation Extraction->LC_Separation Inject MS_Detection ESI-MS/MS (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow Start Low Signal Intensity Check_Derivatization Is Derivatization Performed? Start->Check_Derivatization Implement_Derivatization Implement PMP Derivatization Check_Derivatization->Implement_Derivatization No Check_Ionization Optimize Ion Source Parameters? Check_Derivatization->Check_Ionization Yes Implement_Derivatization->Check_Ionization Optimize_Source Adjust Spray Voltage, Gas Flows, Temp. Check_Ionization->Optimize_Source No Check_MS_Method Using MRM/PRM? Check_Ionization->Check_MS_Method Yes Optimize_Source->Check_MS_Method Implement_MRM Switch to MRM Scan Mode Check_MS_Method->Implement_MRM No Check_Chromatography Optimize LC Separation? Check_MS_Method->Check_Chromatography Yes Implement_MRM->Check_Chromatography Optimize_LC Adjust Gradient and Column Check_Chromatography->Optimize_LC No End Improved Sensitivity Check_Chromatography->End Yes Optimize_LC->End

Caption: Troubleshooting low signal intensity.

References

Addressing matrix effects in LC-MS analysis of D-Galactose-d

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of D-Galactose-d. This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects, a common challenge in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest[1]. For this compound, which is often used as a stable isotope-labeled internal standard (SIL-IS) to quantify endogenous D-galactose in biological samples, the matrix consists of endogenous substances like salts, lipids, proteins, and metabolites[1].

Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement[2][3][4].

  • Ion Suppression: This is the most common manifestation of matrix effects[5]. It leads to a decreased analyte signal, which can compromise sensitivity, accuracy, and reproducibility[1]. Co-eluting matrix components can compete with the analyte for ionization or alter the physical properties of the ESI droplets, hindering the ionization process[1].

  • Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal[1][3].

For this compound, a highly polar sugar, matrix effects from complex biological samples like plasma or urine can be significant, potentially leading to erroneous quantification of the endogenous D-galactose[6].

Q2: How can I qualitatively and quantitatively assess matrix effects for this compound?

A: There are two primary methods to evaluate the presence and extent of matrix effects: the qualitative post-column infusion method and the quantitative post-extraction spike method[7].

  • Qualitative Assessment: Post-Column Infusion This technique provides a visual representation of where ion suppression or enhancement occurs across the entire chromatogram[7][8]. It is an excellent tool for method development to ensure the analyte (and its internal standard) elutes in a region free from significant matrix interference[9].

    G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler LC_Column LC Column Autosampler->LC_Column Tee Tee Union LC_Column->Tee Mobile Phase Syringe_Pump Syringe Pump (this compound Standard) Syringe_Pump->Tee Constant Flow of This compound MS Mass Spectrometer Tee->MS Combined Flow

    Caption: Workflow for a post-column infusion experiment.

    Experimental Protocol: Post-Column Infusion

    • Setup: Connect the LC column outlet to a tee-union. Connect a syringe pump containing a dilute solution of this compound to the second port of the tee. The third port is connected to the MS ion source[10].

    • Analyte Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) to establish a stable, elevated baseline signal in the mass spectrometer[9].

    • Matrix Injection: Inject a blank, extracted matrix sample (e.g., plasma extract prepared without the internal standard) onto the LC column[9].

    • Analysis: Monitor the this compound signal. Any dip or rise in the stable baseline indicates a region of ion suppression or enhancement, respectively[5][9]. The goal is to adjust the chromatography so that the this compound peak elutes outside these interference zones.

  • Quantitative Assessment: Post-Extraction Spike This method quantifies the matrix effect by comparing the analyte's response in a blank matrix extract versus a pure solvent[3].

    The Matrix Effect (ME) is calculated as follows: ME (%) = (B / A) * 100

    • A: Peak area of the analyte in a neat (clean) solvent.

    • B: Peak area of the analyte spiked into a pre-extracted blank matrix sample at the same concentration.

    A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. Values greater than 20% suppression or enhancement typically require action.

Q3: What sample preparation techniques are effective for reducing matrix effects when analyzing this compound?

A: Effective sample preparation is the most critical step to minimize matrix effects by removing interfering components like phospholipids and proteins before LC-MS analysis[11]. For a polar analyte like this compound, common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)[11][12].

Technique Typical Recovery (%) Matrix Effect Reduction Advantages Disadvantages
Protein Precipitation (PPT) 85 - 100%LowSimple, fast, and inexpensive.Least effective; extracts are often "dirty," leading to significant matrix effects[12].
Liquid-Liquid Extraction (LLE) 60 - 80%Moderate to HighProvides cleaner extracts than PPT[12].Recovery for polar analytes like this compound can be very low[12]. Labor-intensive.
Solid-Phase Extraction (SPE) 80 - 95%HighHighly effective and versatile for removing a wide range of interferences, providing clean extracts[10][12].Requires method development and can be more expensive[10].

Recommendation: For polar analytes like sugars in complex matrices, Solid-Phase Extraction (SPE) , particularly with graphitized carbon or aminopropyl (NH2) cartridges, is highly effective at removing salts and other interferences[13][14].

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from methodologies for extracting sugars from biological samples[13][14][15].

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the internal standard (if this compound is not the IS).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for SPE cleanup.

  • SPE Cartridge Conditioning (e.g., Graphitized Carbon Cartridge):

    • Place a 100 mg SPE cartridge on a vacuum manifold.

    • Wash the cartridge with 1 mL of 80% acetonitrile in 0.1% trifluoroacetic acid. Repeat three times[13].

    • Equilibrate the cartridge by washing with 1 mL of LC-MS grade water. Repeat twice[13]. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply a slow, steady flow (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of LC-MS grade water to remove salts and other highly polar interferences.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute this compound with 1 mL of a suitable solvent mixture (e.g., 25-50% acetonitrile in water)[13].

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Q4: How does the choice of an internal standard help compensate for matrix effects in this compound analysis?

A: The use of an appropriate internal standard (IS) is the gold standard for correcting variability during sample preparation and, crucially, for compensating for matrix effects[2][16][17]. The ideal IS co-elutes and experiences the same degree of ion suppression or enhancement as the analyte[1][2].

For quantifying an endogenous analyte like D-galactose, the best choice is a stable isotope-labeled internal standard (SIL-IS) , such as this compound (deuterium-labeled) or ¹³C-labeled D-Galactose[18][19].

  • Mechanism of Action: A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte. It behaves similarly during extraction, chromatography, and ionization[18]. Therefore, if the analyte signal is suppressed by 30% due to matrix effects, the SIL-IS signal will also be suppressed by approximately 30%. The ratio of the analyte peak area to the IS peak area remains constant, allowing for accurate and precise quantification even in the presence of matrix effects[1].

  • Considerations: While SIL-IS are the first choice, deuterium-labeled standards like this compound can sometimes exhibit slightly different chromatographic retention times compared to the native analyte[16][18]. This chromatographic shift should be monitored, but in most cases, the proximity of elution is sufficient for the IS to compensate effectively for matrix effects occurring at or near the analyte's retention time.

G

Caption: General troubleshooting workflow for matrix effects.

References

Technical Support Center: D-Galactose-Induced Oxidative Stress in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using D-galactose to induce oxidative stress and cellular senescence in vitro.

Frequently Asked Questions (FAQs)

1. What is the mechanism of D-galactose-induced oxidative stress in cell culture?

Excess D-galactose in cell culture induces oxidative stress through several mechanisms:

  • Enzymatic Conversion: D-galactose can be metabolized by galactose oxidase, producing hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). Additionally, aldose reductase can convert D-galactose to galactitol, which accumulates intracellularly, leading to osmotic stress.[1][2]

  • Advanced Glycation End Products (AGEs) Formation: D-galactose can non-enzymatically react with proteins and lipids, forming advanced glycation end products (AGEs). The accumulation of AGEs and their interaction with the receptor for advanced glycation end products (RAGE) triggers intracellular signaling cascades that activate NADPH oxidase, leading to further ROS production.[1][3]

  • Mitochondrial Dysfunction: The overproduction of ROS damages mitochondria, leading to a decrease in mitochondrial membrane potential, reduced ATP production, and increased mitochondrial DNA damage.[3][4] This creates a vicious cycle of further ROS generation.

  • Impaired Antioxidant Defense: D-galactose exposure has been shown to decrease the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), further exacerbating oxidative stress.[1][2][5]

2. What are the typical concentrations of D-galactose and incubation times used to induce senescence?

The optimal concentration and incubation time for inducing senescence are cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line. However, the following table summarizes concentrations and durations reported in the literature.

Cell TypeD-galactose ConcentrationIncubation TimeOutcomeReference
Cochlear Basilar Membrane20, 40, 60 mg/mL48 hoursIncreased SA-β-Gal staining, mitochondrial ROS[3][4]
Astrocytic CRT cells10, 20, 40, 60 g/L72 hoursDecreased cell viability, increased SA-β-Gal[6][7]
Human Dental Pulp Cells1, 10 g/L48 hoursReduced proliferation, increased SA-β-Gal[8]
Glioblastoma (C6) cells111, 222 mM8 daysSenescence morphology, increased p53[9]
Keratinocytes20 mg/mL48 hoursCellular senescence[10]
Kidney (LLC-PK1, HK-2)300 mM120 hoursSenescence, increased ROS[11][12]

3. How can I confirm that D-galactose has successfully induced oxidative stress and senescence?

Several biomarkers and assays can be used to validate the induction of oxidative stress and senescence:

  • Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: This is a widely used marker for senescent cells.[3][6][8]

  • Morphological Changes: Senescent cells often exhibit a flattened and enlarged morphology.[9]

  • Cell Proliferation Assays: A decrease in cell viability and proliferation can be measured using assays like WST-1 or by counting cell numbers.[13][6]

  • Oxidative Stress Markers:

    • ROS Production: Can be detected using fluorescent probes like MitoSOX for mitochondrial superoxide.[3][14]

    • DNA Damage: Increased levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, can be measured.[13][11]

    • Lipid Peroxidation: Malondialdehyde (MDA) levels are a common indicator of lipid peroxidation.[2]

  • Senescence-Associated Proteins: Western blotting can be used to detect changes in the expression of key regulatory proteins such as p53, p21, and p16, and a decrease in Lamin B1.[6][9]

  • Mitochondrial Function: Assess changes in mitochondrial membrane potential and ATP levels.[4][13]

4. What are some common antioxidants or compounds used to mitigate D-galactose-induced oxidative stress?

Several antioxidants have been shown to be effective in reducing D-galactose-induced damage in cell culture:

  • Curcumin: This polyphenol can decrease ROS production and reduce the number of SA-β-galactosidase positive cells.[11][12]

  • Astaxanthin: A carotenoid with potent antioxidant properties that can protect against mitochondrial dysfunction.[15]

  • Ascorbic Acid (Vitamin C): Has been shown to ameliorate D-galactose-induced impairments through its anti-oxidative and anti-inflammatory effects.[16]

  • Vitamin E and Selenium: These can decrease markers of oxidative stress and increase the activity of antioxidant enzymes.[5]

  • Blueberry Extract: Rich in antioxidants, it has been shown to prevent oxidative damage.[17]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death/Toxicity D-galactose concentration is too high for the specific cell type.Perform a dose-response curve to determine the optimal concentration that induces senescence without causing excessive cell death. Start with lower concentrations reported in the literature for similar cell types.[6]
Incubation time is too long.Perform a time-course experiment to identify the earliest time point at which senescence markers are detectable.[9]
Cells are overly sensitive to osmotic stress.Ensure the control medium has a comparable osmolarity, for example, by adding mannitol.
Inconsistent or No Induction of Senescence D-galactose concentration is too low.Increase the D-galactose concentration in a stepwise manner based on your initial dose-response data.
Insufficient incubation time.Extend the incubation period, monitoring for senescence markers at different time points.[10]
Cell line is resistant to D-galactose-induced senescence.Consider using a different cell line known to be susceptible or try an alternative method for inducing senescence (e.g., replicative senescence, doxorubicin treatment).
D-galactose solution is degraded.Prepare fresh D-galactose solutions for each experiment.
High Variability Between Replicates Inconsistent cell seeding density.Ensure uniform cell seeding across all wells/plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity.
Inaccurate pipetting.Use calibrated pipettes and ensure proper pipetting technique.
Difficulty Detecting ROS ROS are transient and unstable.Measure ROS production at an early time point after D-galactose treatment. Use fresh and properly stored fluorescent probes.[14]
Incorrect probe for the type of ROS.Use specific probes for different ROS, for example, MitoSOX for mitochondrial superoxide.[3][14]

Experimental Protocols

Protocol 1: Induction of Cellular Senescence with D-galactose
  • Cell Seeding: Plate your cells of interest at a density that will allow for the desired treatment duration without reaching over-confluency.

  • D-galactose Preparation: Prepare a stock solution of D-galactose in your complete cell culture medium. Sterilize the solution by passing it through a 0.22 µm filter.

  • Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of D-galactose. A parallel control group should be cultured in medium without D-galactose.

  • Incubation: Incubate the cells for the predetermined duration (e.g., 48 hours to 8 days), changing the medium with fresh D-galactose every 24-48 hours.[9][10][12]

  • Analysis: After the incubation period, harvest the cells for downstream analysis of senescence and oxidative stress markers.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
  • Fixation: Wash the cells once with PBS and then fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 10-15 minutes at room temperature.[6]

  • Washing: Rinse the cells twice with PBS.

  • Staining: Prepare the staining solution containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.

  • Incubation: Aspirate the PBS and add the staining solution to the cells. Incubate at 37°C without CO₂ overnight.

  • Visualization: The next day, observe the cells under a microscope for the development of a blue color in the cytoplasm of senescent cells.[6][8]

Protocol 3: Measurement of Mitochondrial Superoxide with MitoSOX Red
  • Cell Preparation: Culture and treat cells with D-galactose in a multi-well plate suitable for fluorescence microscopy or a plate reader.

  • MitoSOX Loading: Prepare a 5 µM working solution of MitoSOX Red reagent in warm HBSS or other suitable buffer.

  • Incubation: Remove the culture medium and incubate the cells with the MitoSOX working solution for 10-15 minutes at 37°C, protected from light.[3]

  • Washing: Gently wash the cells three times with warm PBS.

  • Analysis: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader with an excitation/emission of ~510/580 nm.

Visualizations

D_Galactose_Oxidative_Stress_Pathway D_Gal D-galactose (High Conc.) Galactitol Galactitol D_Gal->Galactitol Aldose Reductase H2O2 Hydrogen Peroxide (H₂O₂) D_Gal->H2O2 Galactose Oxidase AGEs Advanced Glycation End Products (AGEs) D_Gal->AGEs Non-enzymatic Glycation Osmotic_Stress Osmotic Stress Galactitol->Osmotic_Stress Cellular_Senescence Cellular Senescence Osmotic_Stress->Cellular_Senescence ROS Reactive Oxygen Species (ROS) H2O2->ROS RAGE RAGE Receptor AGEs->RAGE NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activation NADPH_Oxidase->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damage Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ↓ ROS->Antioxidant_Enzymes Inhibition ROS->Cellular_Senescence Mitochondria->ROS Further Production Mitochondria->Cellular_Senescence

Caption: D-galactose induced oxidative stress signaling pathway.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with D-galactose (vs. Control) Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Analysis Analyze Senescence & Oxidative Stress Incubation->Analysis SA_Beta_Gal SA-β-Gal Staining Analysis->SA_Beta_Gal ROS_Detection ROS Detection (MitoSOX) Analysis->ROS_Detection Western_Blot Western Blot (p53, p21) Analysis->Western_Blot Cell_Viability Cell Viability Assay Analysis->Cell_Viability

Caption: General experimental workflow for D-galactose studies.

Troubleshooting_Logic Problem Problem Encountered High_Death High Cell Death? Problem->High_Death No_Senescence No Senescence? Problem->No_Senescence High_Death->No_Senescence No Reduce_Conc Reduce D-gal Concentration/Time High_Death->Reduce_Conc Yes Increase_Conc Increase D-gal Concentration/Time No_Senescence->Increase_Conc Yes Check_Protocol Check Protocol & Reagents No_Senescence->Check_Protocol No Success Experiment Optimized Reduce_Conc->Success Increase_Conc->Success Check_Protocol->Success

Caption: A logical approach to troubleshooting common issues.

References

Stability of D-Galactose-d in different buffer solutions and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of D-Galactose-d in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by temperature, pH, and the type and concentration of the buffer used.[1] Degradation of D-galactose generally increases with higher temperatures, higher concentrations of galactose, and higher buffer concentrations.[1]

Q2: Which buffer systems are recommended for maintaining the stability of this compound solutions?

A2: Phosphate buffers are generally recommended over acetate buffers for enhanced stability, especially if heat sterilization (autoclaving) is required.[1] Solutions of D-galactose in water or phosphate buffer show less than 5% degradation after autoclaving at 121°C for 30 minutes.[1] In contrast, significant degradation (up to 21% for a 30% solution) can occur in acetate buffers under the same conditions.[1]

Q3: What is the expected shelf-life of a this compound solution at room temperature?

A3: The estimated shelf-life for a sterile filtered (0.45-micron membrane) aqueous solution of D-galactose in sterile water for injection at room temperature is approximately four and a half months.[1]

Q4: Can I sterilize my this compound solution by autoclaving?

A4: Autoclaving at 121°C for 30 minutes can be a viable sterilization method for this compound solutions prepared in water or phosphate buffer, with minimal degradation (less than 5%).[1] However, it is not recommended to autoclave D-galactose solutions prepared in pH buffers, particularly acetate buffers, due to significant degradation.[1]

Q5: I observed a yellow discoloration in my this compound solution after heating. What causes this?

A5: Yellow discoloration of this compound solutions is often associated with autoclaving and prolonged exposure to high temperatures (e.g., 65°C).[1] This is likely due to the Maillard reaction, a non-enzymatic browning reaction between the reducing sugar (D-galactose) and any available amino acids or proteins, or other degradation processes that form colored compounds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low this compound concentration in my assay. Degradation due to improper storage conditions (high temperature).Degradation due to inappropriate buffer (e.g., acetate buffer with heating).Interaction with other components in a complex mixture.Store this compound solutions at recommended temperatures (see data tables below).Use phosphate buffer for better stability, especially if heating is required.Analyze the stability of this compound in the specific complex mixture under experimental conditions.
Visible browning or discoloration of the this compound solution. Maillard reaction due to the presence of amines (e.g., from amino acids, proteins) and exposure to heat.Caramelization at very high temperatures.If possible, avoid heating D-galactose solutions in the presence of amino-containing compounds.Use sterile filtration instead of autoclaving for sterilization if the formulation contains sensitive components.Store solutions protected from light and at controlled room temperature or refrigerated.
Precipitation observed in the this compound solution. Exceeding the solubility limit of D-galactose in the chosen solvent.Changes in temperature affecting solubility.Consult the solubility data for D-galactose in your specific buffer system.Ensure the solution is fully dissolved and consider gentle warming if necessary, while being mindful of potential degradation at higher temperatures.

Data Presentation: Stability of this compound

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of Autoclaving (121°C for 30 minutes) on this compound Concentration

Solvent SystemThis compound ConcentrationDegradation (%)
Sterile Water5% - 30% (w/v)< 5%
Phosphate Buffer5% - 30% (w/v)< 5%
Acetate Buffer30% (w/v)Up to 21%

Data sourced from a study on the stability of galactose in aqueous solutions.[1]

Table 2: Influence of Temperature on the Stability of this compound in Aqueous Solution over Six Weeks

TemperatureObservation
25°CRelatively stable. Estimated shelf-life of a sterile aqueous solution is 4.5 months.[1]
45°CIncreased degradation compared to 25°C.[1]
65°CSignificant degradation and potential for yellow discoloration.[1]

Note: Specific time-course degradation percentages were not available in the cited literature. The table reflects the qualitative findings that degradation increases with temperature.[1]

Experimental Protocols

Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This protocol provides a general method for the quantification of this compound in aqueous buffer solutions.

1. Materials and Reagents:

  • This compound standard (analytical grade)

  • Buffer of choice (e.g., phosphate buffer, acetate buffer)

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • Refractive Index Detector (RID)

  • Analytical column suitable for sugar analysis (e.g., Amino column or a ligand-exchange column)

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

4. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to ensure the this compound concentration falls within the range of the calibration standards.

  • Filter all standards and samples through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. HPLC-RID Conditions:

  • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10-20 µL

  • RID Temperature: 35°C

6. Data Analysis:

  • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Chemical Degradation and Isomerization Pathways

The following diagram illustrates potential chemical transformations of this compound in solution, including epimerization and oxidation.

D_Galactose D-Galactose D_Glucose D-Glucose (Epimer) D_Galactose->D_Glucose Epimerization (C-4) D_Talose D-Talose (Epimer) D_Galactose->D_Talose Epimerization (C-2) D_Galactonic_Acid D-Galactonic Acid (Oxidation Product) D_Galactose->D_Galactonic_Acid Mild Oxidation D_Galactaric_Acid D-Galactaric Acid (Oxidation Product) D_Galactose->D_Galactaric_Acid Strong Oxidation D_Galactose D-Galactose (Reducing Sugar) Schiff_Base Schiff Base Formation D_Galactose->Schiff_Base Amino_Acid Amino Acid (Primary Amine) Amino_Acid->Schiff_Base Amadori_Product Amadori Rearrangement (Ketosamine) Schiff_Base->Amadori_Product Advanced_Glycation_End_Products Advanced Glycation End-products (AGEs) (e.g., Melanoidins - Brown Pigments) Amadori_Product->Advanced_Glycation_End_Products Further Reactions Galactose Galactose Galactose_1_P Galactose-1-Phosphate Galactose->Galactose_1_P Galactokinase (GALK) ATP -> ADP UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose GALT Glucose_1_P Glucose-1-Phosphate UDP_Galactose->Glucose_1_P GALT UDP_Glucose UDP-Glucose UDP_Glucose->UDP_Galactose UDP-Galactose 4-epimerase (GALE)

References

Technical Support Center: Quantitative Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for quantitative analysis using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common pitfalls encountered during mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a deuterated internal standard in quantitative analysis?

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are considered the gold standard for quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), to enhance accuracy and precision.[1][2] Because the deuterated standard is chemically and physically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[1][3] However, it can be distinguished by its higher mass.[1] This allows it to serve as an internal reference to correct for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][4]

Q2: How many deuterium atoms are ideal for an internal standard?

Typically, a deuterated internal standard should contain at least three deuterium atoms.[1] This mass difference helps to prevent interference from the natural isotopic abundance of the analyte.[1] The optimal number of deuterium atoms depends on the analyte's molecular weight and the potential for isotopic overlap.[1] The goal is to have a standard that is easily distinguishable from the analyte by the mass spectrometer without significantly altering its chemical or physical properties.[1] Excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable.[4]

Q3: Why is the isotopic purity of my deuterated standard crucial?

Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[1][5] It is a critical parameter because the presence of unlabeled (d0) or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations.[1][6] The presence of the unlabeled analyte as an impurity in your deuterated standard will contribute to the analyte signal, leading to an overestimation of the analyte's concentration.[4][6] High isotopic purity (typically ≥98%) is essential for accurate and reliable measurements.[6]

Q4: Where should the deuterium labels be placed on a molecule?

Deuterium atoms should be placed on chemically stable parts of the molecule that do not undergo hydrogen-deuterium (H/D) exchange with the solvent or during sample processing.[1][7] It is crucial to avoid placing labels on exchangeable sites such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[5][8] Labels on a carbon atom adjacent to a carbonyl group or on certain aromatic positions may also be susceptible to exchange under certain conditions.[7] Using standards with deuterium labels on stable, non-exchangeable positions is recommended.[5] Alternatively, ¹³C- or ¹⁵N-labeled internal standards are not susceptible to H/D exchange.[5][9]

Troubleshooting Guides

Issue 1: Chromatographic Separation of Analyte and Deuterated Standard

Symptom: You observe two separate peaks, or a partially resolved peak, for your analyte and its deuterated internal standard. In reversed-phase chromatography, the deuterated compound often elutes slightly earlier.[2][4][5]

Cause: This phenomenon is known as the chromatographic isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[4][5] This separation can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising accuracy.[5][10]

Solutions:

  • Optimize Chromatography:

    • Modify the Gradient: A shallower gradient can increase the peak width for both the analyte and the internal standard, promoting better overlap.[4][5]

    • Adjust Mobile Phase Composition: Minor changes to the organic modifier or aqueous component can alter selectivity and potentially reduce the separation.[5]

  • Use a Lower Resolution Column: In some instances, a column with a larger particle size or shorter length can induce more band broadening, helping the peaks to co-elute.[5][11]

  • Column Temperature: Adjusting the column temperature can also influence selectivity and help achieve co-elution.

Issue 2: Deuterium Loss (H/D Exchange)

Symptom: You notice a decreasing or inconsistent response for your deuterated internal standard over time, or the appearance of unexpected peaks corresponding to partially deuterated or non-deuterated forms.[12]

Cause: Deuterium loss, or H/D exchange, occurs when deuterium atoms are located at chemically labile positions on the molecule.[5] This exchange can be catalyzed by acidic or basic conditions in your sample, mobile phase, or even in the mass spectrometer's ion source.[5][13]

Solutions:

  • Review Labeling Position: Check the certificate of analysis to confirm the location of the deuterium labels. Avoid standards with labels on exchangeable sites if possible.[5][8]

  • Control pH: Maintain a neutral pH for your samples and mobile phases whenever feasible.[5] Avoid storing deuterated compounds in acidic or basic solutions.[3][5]

  • Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.[5]

  • Solvent Selection: Prepare stock solutions and store standards in aprotic solvents (e.g., acetonitrile) when possible. Minimize the time the standard spends in aqueous solutions.[8][12]

  • Consider Alternatives: If the problem persists, consider using a ¹³C- or ¹⁵N-labeled internal standard, which are not susceptible to exchange.[5][9]

Issue 3: Interference from Naturally Occurring Isotopes

Symptom: You observe interference in your internal standard's mass channel, leading to an underestimation of your analyte's concentration.[5]

Cause: With internal standards having a low degree of deuteration (e.g., D2 or D3), there is a risk of interference from the naturally occurring isotopes of the analyte.[5] For instance, the M+2 isotope of the analyte, resulting from the presence of two ¹³C or one ¹⁸O atom, can have the same mass-to-charge ratio as a D2-labeled internal standard.[5]

Solutions:

  • Use a Higher Mass Isotope Standard: Whenever possible, choose an internal standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard. This shifts the mass of the internal standard further away from the analyte's isotopic cluster.[5] A mass difference of at least 4-5 Da is recommended to minimize this "crosstalk".[9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can often resolve the small mass difference between the analyte's natural isotopes and the deuterated standard.

Quantitative Data Summary

The following tables summarize key parameters and their impact on quantitative analysis.

Table 1: Impact of Isotopic Purity on Analyte Quantification

Isotopic Purity of Deuterated StandardUnlabeled (d0) ImpurityPotential Impact on Analyte Measurement
≥98%<0.5%Minimal to negligible overestimation of analyte.[6]
95%~5%Potential for significant overestimation, especially at the lower limit of quantification (LLOQ).[14]
<95%>5%High risk of inaccurate results and a falsely elevated LLOQ.[14]

Table 2: Troubleshooting Chromatographic Isotope Effects

ParameterAdjustmentExpected Outcome
Chromatographic Gradient Make shallowerIncreased peak width, promoting co-elution.[5]
Mobile Phase Adjust organic/aqueous ratioAltered selectivity, potentially reducing separation.[5]
Column Use lower resolution (e.g., larger particle size)Increased band broadening, forcing peak overlap.[5][11]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity

Objective: To determine the isotopic purity of a deuterated internal standard and quantify the contribution of unlabeled and partially labeled species.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration appropriate for high-resolution mass spectrometry (HRMS) analysis.[1]

  • HRMS Analysis:

    • Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.[5]

    • Acquire a high-resolution, full-scan mass spectrum to resolve the isotopic peaks (M, M+1, M+2, etc.).[1][5]

  • Data Analysis:

    • Determine the relative intensities of the isotopic peaks.

    • Calculate the percentage of each isotopic species to determine the isotopic purity.[5]

  • Alternative Method (NMR):

    • Dissolve the standard in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a high-resolution proton NMR spectrum. The absence or reduction of signals at the positions of deuteration, relative to other protons in the molecule, can be used to estimate the degree of deuteration.[5]

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples: [1]

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).[1]

    • Set 2 (Post-Extraction Spike): Extract a blank matrix sample first. Then, add the analyte and internal standard to the final extract.[1]

    • Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.[1]

  • Analysis: Analyze all three sets of samples using the LC-MS method.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Extraction Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation Steps cluster_solutions Corrective Actions cluster_end Resolution Start Quantitative Analysis Issue (e.g., Poor Accuracy, Imprecision) Check_Purity Verify Isotopic Purity of Deuterated Standard Start->Check_Purity Check_Stability Assess for H/D Exchange (Deuterium Loss) Start->Check_Stability Check_Chromatography Examine Co-elution of Analyte and Standard Start->Check_Chromatography Check_Interference Evaluate Isotopic Crosstalk (Low Deuteration Level) Start->Check_Interference Purity_Sol Source High Purity Standard (>98%) Check_Purity->Purity_Sol Low Purity Detected Stability_Sol Control pH / Temp Use Aprotic Solvents Change Label Position or Isotope (¹³C) Check_Stability->Stability_Sol Instability Observed Chroma_Sol Optimize LC Method: - Modify Gradient - Adjust Mobile Phase - Change Column Check_Chromatography->Chroma_Sol Separation Occurs Interference_Sol Use Standard with Higher Mass Isotope (e.g., D4+) Utilize HRMS Check_Interference->Interference_Sol Crosstalk Confirmed Resolved Issue Resolved Purity_Sol->Resolved Stability_Sol->Resolved Chroma_Sol->Resolved Interference_Sol->Resolved Unresolved Issue Persists: Consult Instrument Specialist Resolved->Unresolved If not resolved

Caption: Troubleshooting workflow for common pitfalls in quantitative analysis.

Isotope_Effect_Impact cluster_legend Legend cluster_scenario1 Ideal Scenario: Perfect Co-elution cluster_scenario2 Pitfall: Chromatographic Isotope Effect Analyte_legend Analyte IS_legend Deuterated IS Matrix_legend Matrix Effect A1 Time Response P1 Analyte + IS M1 Matrix Effect P1->M1 Experiences same matrix effect Result1 Accurate Quantification (Matrix effect is cancelled out) M1->Result1 A2 Time Response P2_IS Deuterated IS P2_Analyte Analyte M2_A Matrix Effect A P2_IS->M2_A Experiences Matrix Effect A M2_B Matrix Effect B P2_Analyte->M2_B Experiences Matrix Effect B Result2 Inaccurate Quantification (Differential matrix effects) M2_A->Result2 M2_B->Result2

Caption: Impact of chromatographic isotope effects on matrix effect compensation.

References

Technical Support Center: Ensuring Complete Enzymatic Digestion for D-Galactose-d Labeled Glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals working with D-Galactose-d labeled glycoproteins. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help ensure complete and efficient enzymatic digestion for your downstream applications, such as mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for removing N-linked glycans from glycoproteins?

A1: The most effective and commonly used enzyme for removing nearly all N-linked oligosaccharides is Peptide-N-Glycosidase F (PNGase F).[1] PNGase F is an amidase that cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue to which the glycan is attached. This enzyme is effective on a wide range of N-linked glycans, including high-mannose, hybrid, and complex types.

Q2: Will the deuterium labeling on D-Galactose affect the efficiency of PNGase F digestion?

A2: Currently, there is a lack of direct experimental data in the scientific literature specifically quantifying the kinetic isotope effect (KIE) of deuterium-labeled D-Galactose on PNGase F activity. However, based on general principles of enzyme kinetics, a kinetic isotope effect is possible. The substitution of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond, which may slightly slow down reactions where this bond is involved in the rate-limiting step. Since PNGase F acts on the GlcNAc-Asn linkage and not directly on the galactose residue, a significant direct impact on the catalytic step is unlikely. Any potential effect would more likely be a secondary isotope effect, which is typically much smaller than a primary KIE. Researchers should be aware of this potential for a slight decrease in reaction rate and may need to optimize digestion times accordingly.

Q3: How can I be sure that the enzymatic digestion of my glycoprotein is complete?

A3: There are several methods to verify the completeness of deglycosylation:

  • SDS-PAGE Analysis: This is the simplest method. The deglycosylated protein will have a lower molecular weight and thus migrate faster on an SDS-PAGE gel compared to the glycosylated form.[2] A distinct band shift indicates successful deglycosylation.

  • Mass Spectrometry (MS): For more precise verification, mass spectrometry can be used to analyze the molecular weight of the protein before and after digestion. A decrease in mass corresponding to the mass of the glycans confirms their removal.

  • Lectin Blotting: Lectins are proteins that bind to specific carbohydrate structures. Probing a blot with a panel of lectins before and after digestion can confirm the removal of specific glycan structures.[3]

Q4: Should I use denaturing or non-denaturing conditions for my digestion?

A4: The choice between denaturing and non-denaturing conditions depends on your downstream application and the nature of your glycoprotein.

  • Denaturing Conditions: Denaturation unfolds the protein, making the glycosylation sites more accessible to the enzyme. This significantly increases the rate and completeness of the digestion, with rates increasing up to 100-fold.[3] This is the recommended approach for achieving complete deglycosylation, especially for heavily glycosylated proteins.

  • Non-Denaturing (Native) Conditions: If you need to maintain the protein's native structure and function for subsequent assays, you can perform the digestion under non-denaturing conditions. However, this may require a longer incubation time and a higher enzyme concentration to achieve complete digestion.[1][2] It is often recommended to run a small aliquot of the sample under denaturing conditions as a positive control to assess the extent of completion for the native digestion.[1][2]

Q5: What are common inhibitors of PNGase F?

A5: PNGase F activity can be inhibited by certain detergents and other reagents. SDS is a known inhibitor of PNGase F.[4] To counteract this inhibition when using SDS for denaturation, it is essential to include a non-ionic detergent like NP-40 or Triton X-100 in the reaction mixture.[2][3]

Troubleshooting Guide

This section addresses common problems encountered during the enzymatic digestion of this compound labeled glycoproteins.

Problem 1: Incomplete or no digestion observed on SDS-PAGE.

Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. - Test the enzyme activity with a control glycoprotein known to be a good substrate for PNGase F.
Suboptimal Reaction Conditions - Verify the pH of the reaction buffer is within the optimal range for PNGase F (typically pH 7.5-8.6). - Ensure the incubation temperature is optimal (usually 37°C).
Steric Hindrance - For heavily glycosylated proteins, the enzyme may not be able to access all glycosylation sites. Ensure complete denaturation of the protein using SDS and a reducing agent like DTT or β-mercaptoethanol.
Insufficient Incubation Time or Enzyme Concentration - Increase the incubation time (e.g., overnight). - Increase the amount of PNGase F in the reaction. For native digestions, this is often necessary.[1]
Presence of Inhibitors - If SDS was used for denaturation, confirm that a non-ionic detergent (e.g., NP-40, Triton X-100) was added to the reaction mix to counteract inhibition.[2][3] - Ensure the final glycerol concentration from the enzyme storage buffer is low (typically <5%) in the final reaction volume.[5]

Problem 2: Smearing or diffuse bands on SDS-PAGE after digestion.

Possible Cause Troubleshooting Step
Heterogeneity of Glycosylation - If digestion is incomplete, the presence of multiple glycoforms can result in a smear. Optimize the digestion conditions for completeness (see Problem 1).
Protein Degradation - Check for protease contamination in your enzyme stock or sample. Use a protease inhibitor cocktail if necessary.
Protein Aggregation - Ensure proper denaturation and reduction. After heating, briefly centrifuge the sample to pellet any aggregates.

Problem 3: Unexpected results in mass spectrometry analysis.

Possible Cause Troubleshooting Step
Incomplete Digestion - Incomplete removal of glycans will lead to a heterogeneous mixture of peptides and glycopeptides, complicating the mass spectra. Re-optimize the digestion protocol.
Deuterium Labeling Interference - Deuterium labeling will cause a predictable mass shift in the glycan fragments and the intact glycoprotein.[6] Ensure your data analysis software is correctly accounting for this mass shift. - In liquid chromatography, deuterated peptides may elute slightly earlier than their non-deuterated counterparts, which could affect quantitative analysis if not accounted for.[7]
Non-enzymatic Modifications - Deamidation of asparagine can occur non-enzymatically and results in the same mass shift as PNGase F-mediated deglycosylation. To distinguish between the two, stable isotope labeling with ¹⁸O water during PNGase F digestion can be employed.

Quantitative Data Summary

The efficiency of enzymatic deglycosylation can be influenced by several factors. The following tables summarize key quantitative parameters for PNGase F digestion.

Table 1: Comparison of Denaturing vs. Non-Denaturing Digestion Conditions for PNGase F

ParameterDenaturing ConditionsNon-Denaturing (Native) ConditionsReference
Relative Digestion Rate Up to 100x fasterSlower[3]
Typical Incubation Time 1-4 hours4-24 hours (or longer)[2][3]
Required Enzyme Amount Standard amountMay require higher concentration[1][2]
Glycan Accessibility HighPotentially limited by protein folding
Protein Structure DenaturedNative conformation preserved

Table 2: Recommended Reaction Conditions for PNGase F Digestion

ComponentDenaturing ProtocolNon-Denaturing ProtocolReference
Glycoprotein 1-20 µg1-20 µg[2]
Denaturing Buffer (10x) 1 µLN/A[2]
Reaction Buffer (10x) 2 µL2 µL[2]
10% NP-40 2 µLN/A[2]
PNGase F 1-2 µL2-5 µL[2]
Total Reaction Volume 20 µL20 µL[2]
Incubation Temperature 37°C37°C[2]
Incubation Time 1 hour4-24 hours[2]

Experimental Protocols

Protocol 1: Denaturing Digestion of N-linked Glycans with PNGase F

This protocol is recommended for achieving complete and rapid deglycosylation.

  • Sample Preparation:

    • In a microcentrifuge tube, combine 1-20 µg of the this compound labeled glycoprotein with deionized water to a final volume of 9 µL.

    • Add 1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 5% SDS, 100 mM β-mercaptoethanol).

  • Denaturation:

    • Heat the sample at 100°C for 10 minutes.[2]

    • Briefly centrifuge the tube and place it on ice.

  • Digestion Reaction Setup:

    • To the denatured glycoprotein, add the following components:

      • 8 µL of deionized water

      • 2 µL of 10X GlycoBuffer (e.g., 500 mM sodium phosphate, pH 7.5)

      • 2 µL of 10% NP-40 (or Triton X-100)[2]

    • Mix gently.

  • Enzymatic Digestion:

    • Add 1-2 µL of PNGase F to the reaction mixture.

    • Incubate at 37°C for 1-4 hours.

  • Analysis:

    • Analyze the results by SDS-PAGE or prepare the sample for mass spectrometry.

Protocol 2: Non-Denaturing (Native) Digestion of N-linked Glycans with PNGase F

Use this protocol when the native conformation of the glycoprotein must be maintained.

  • Sample Preparation:

    • In a microcentrifuge tube, combine 1-20 µg of the this compound labeled glycoprotein with deionized water to a volume of 16 µL.

  • Digestion Reaction Setup:

    • Add 2 µL of 10X GlycoBuffer (e.g., 500 mM sodium phosphate, pH 7.5).

  • Enzymatic Digestion:

    • Add 2-5 µL of PNGase F to the reaction mixture.

    • Incubate at 37°C for 4-24 hours. Longer incubation times may be necessary for complete digestion.[2]

  • Analysis:

    • Analyze the results by SDS-PAGE, functional assays, or mass spectrometry. It is advisable to run a parallel denaturing digestion on an aliquot of the sample as a control for complete deglycosylation.[1][2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis Glycoprotein This compound Labeled Glycoprotein Sample Denature Denaturation (SDS, Heat) Glycoprotein->Denature Denaturing Protocol Native Native Conditions Glycoprotein->Native Non-Denaturing Protocol Reaction_Denaturing Add Reaction Buffer, NP-40, and PNGase F Denature->Reaction_Denaturing Reaction_Native Add Reaction Buffer and PNGase F Native->Reaction_Native Incubate Incubate at 37°C Reaction_Denaturing->Incubate Reaction_Native->Incubate Functional_Assay Functional Assay SDS_PAGE SDS-PAGE Analysis Incubate->SDS_PAGE MS Mass Spectrometry Incubate->MS Incubate->Functional_Assay

Caption: Workflow for enzymatic digestion of glycoproteins.

Troubleshooting_Guide cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Incomplete Digestion? Check_Enzyme Check Enzyme Activity with Control Substrate Start->Check_Enzyme Yes Check_pH_Temp Verify pH and Temperature Start->Check_pH_Temp Yes Ensure_Denaturation Ensure Complete Denaturation Start->Ensure_Denaturation Yes Increase_Enzyme Increase Enzyme Concentration Check_Enzyme->Increase_Enzyme Solution Complete Digestion Increase_Enzyme->Solution Increase_Time Increase Incubation Time Check_pH_Temp->Increase_Time Increase_Time->Solution Check_Inhibitors Check for Inhibitors (e.g., SDS without NP-40) Ensure_Denaturation->Check_Inhibitors Check_Inhibitors->Solution

Caption: Troubleshooting logic for incomplete enzymatic digestion.

References

Calibration curve optimization for D-Galactose-d quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing calibration curves for the accurate quantification of D-Galactose-d.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when generating a calibration curve for this compound quantification?

A1: The most common issues include poor linearity (a low coefficient of determination, R²), high variability between replicate injections, significant y-intercept in the regression equation, and inconsistent accuracy and precision of quality control (QC) samples. These problems can often be traced back to issues with sample preparation, matrix effects, chromatographic conditions, or instrument performance.

Q2: What is an acceptable linearity (R²) for a this compound calibration curve?

A2: For quantitative bioanalytical methods, a coefficient of determination (R²) of ≥ 0.99 is generally considered acceptable. However, it is crucial to also assess the goodness of fit by examining the residual plots.

Q3: How can matrix effects impact my this compound quantification?

A3: Matrix effects can significantly impact the accuracy of your quantification by either suppressing or enhancing the instrument's response to this compound.[1][2] This phenomenon occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[1][2] The result can be an underestimation or overestimation of the true concentration. The use of a stable isotope-labeled internal standard, such as ¹³C-labeled D-galactose, is a highly effective way to compensate for matrix effects.[1][3]

Q4: What is the role of an internal standard (IS) and which one should I use for this compound quantification?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all standards, QCs, and unknown samples. It is used to correct for variability in sample preparation and instrument response. For this compound quantification by mass spectrometry, a stable isotope-labeled analog such as D-[¹³C₆]Galactose is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects and ionization efficiency.[3][4]

Troubleshooting Guide

Problem 1: Poor Linearity (R² < 0.99)

If your calibration curve exhibits poor linearity, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Inaccurate Standard Preparation Prepare fresh stock and working standard solutions. Use calibrated pipettes and ensure complete dissolution of the analyte. Perform serial dilutions carefully.
Inappropriate Calibration Range Ensure the selected concentration range is appropriate for the detector's linear response range. If detector saturation is suspected at high concentrations, reduce the upper limit of quantification (ULOQ).[5] For low concentration non-linearity, consider adjusting the lower limit of quantification (LLOQ).
Matrix Effects Implement a more rigorous sample clean-up procedure to remove interfering matrix components.[1] Utilize a stable isotope-labeled internal standard to compensate for signal suppression or enhancement.[1][3]
Co-elution with Isomers Optimize the chromatographic method to ensure baseline separation of D-Galactose from other sugars, particularly glucose, which often co-elutes.[4]
Instrument Contamination Clean the ion source and other relevant components of the mass spectrometer.[6] Flush the LC system to remove any potential contaminants.[6]
Incorrect Regression Model While linear regression is common, some assays may exhibit non-linear behavior. In such cases, a quadratic regression model might be more appropriate, but this should be justified and thoroughly validated.[5]
Problem 2: High Variability in Replicate Injections (%CV > 15%)

High coefficient of variation (%CV) for replicate injections of the same standard or QC points towards issues with precision.

Potential Causes and Solutions

Potential CauseRecommended Action
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe or sample loop. Ensure proper maintenance of the autosampler.
LC System Instability Allow the LC system to equilibrate thoroughly.[7] Check for leaks in the pump, lines, or fittings. Ensure the mobile phase is properly degassed.
Fluctuating MS Signal Clean the ion source and check for any blockages.[6] Ensure a stable spray in the ESI source. Calibrate the mass spectrometer regularly.[6][8]
Sample Preparation Inconsistency Ensure a consistent and reproducible sample preparation workflow for all samples. The use of an internal standard is critical to mitigate this variability.
Problem 3: Significant Non-zero Intercept

A significant y-intercept in the calibration curve can indicate the presence of interferences or contamination.

Potential Causes and Solutions

Potential CauseRecommended Action
Contamination in Blank Samples Analyze a "true" blank (e.g., mobile phase) to check for system contamination. Investigate potential contamination from glassware, solvents, or reagents used in sample preparation.[9]
Interfering Peaks Review the chromatograms of your blank samples to check for any peaks at the retention time of this compound. Optimize chromatography to separate the interference.
Incorrect Integration Manually review the peak integration for all calibrators, especially the lowest concentration standards, to ensure it is accurate and consistent.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a primary stock solution (e.g., 1 mg/mL).[4]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the same solvent to prepare a series of working standard solutions that will be used to spike into the matrix.

  • Calibration Standards: Spike the appropriate biological matrix (e.g., plasma, urine) with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.[4][10]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot a small volume (e.g., 50 µL) of standards, QCs, or study samples into a microcentrifuge tube.

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution (e.g., D-[¹³C₆]Galactose in acetonitrile) to each tube.[4]

  • Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 3-4 times the sample volume) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1-2 minutes, followed by centrifugation at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase to enhance sensitivity.

Data Presentation

Table 1: Acceptance Criteria for Calibration Curve

ParameterAcceptance Criteria
Coefficient of Determination (R²) ≥ 0.99
Calibration Point Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)[5]
Linearity Visual inspection of the curve and residual plots should not show systematic trends.
Regression Model Typically linear with 1/x or 1/x² weighting.

Table 2: Acceptance Criteria for QC Samples

QC LevelAccuracy (% Nominal)Precision (%CV)
Low QC 80-120%≤ 20%
Mid QC 85-115%≤ 15%
High QC 85-115%≤ 15%

Visualizations

G cluster_prep Sample Preparation Workflow Sample Sample Aliquot (Standard, QC, or Unknown) Add_IS Add Internal Standard (e.g., D-[¹³C₆]Galactose) Sample->Add_IS Add_Precipitant Add Protein Precipitant (e.g., Acetonitrile) Add_IS->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for this compound sample preparation using protein precipitation.

G cluster_troubleshooting Troubleshooting Logic: Poor Linearity (R² < 0.99) Start Poor Linearity Observed Check_Standards Verify Standard Preparation and Dilutions Start->Check_Standards Check_Range Assess Calibration Range (Detector Saturation?) Check_Standards->Check_Range No Errors Reprepare Prepare Fresh Standards Check_Standards->Reprepare Errors Found Check_Matrix Investigate Matrix Effects (Run Post-Column Infusion) Check_Range->Check_Matrix Range Appropriate Optimize_Method Optimize Sample Prep or Chromatography Check_Range->Optimize_Method Range Inappropriate Check_Chroma Review Chromatography (Co-elution? Peak Shape?) Check_Matrix->Check_Chroma No Effects Check_Matrix->Optimize_Method Effects Present Check_Instrument Inspect Instrument (Clean Source, Calibrate) Check_Chroma->Check_Instrument No Issues Check_Chroma->Optimize_Method Issues Found Reinject Re-inject Calibrators Check_Instrument->Reinject Reinject->Start Problem Persists Success Linearity Acceptable Reinject->Success Problem Solved Reprepare->Reinject Optimize_Method->Reinject

Caption: Logical workflow for troubleshooting poor calibration curve linearity.

References

Validation & Comparative

A Researcher's Guide to Validating D-Galactose-d Labeling Efficiency by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic studies, drug development, and glycobiology, accurately determining the labeling efficiency of stable isotope-labeled compounds like deuterated D-Galactose (D-Galactose-d) is critical. Mass spectrometry (MS) stands as the gold standard for this validation, offering high sensitivity and specificity. This guide provides a detailed comparison of the two primary MS-based methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental data and protocols.

Methodology Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for validating this compound labeling efficiency depends on factors such as required sensitivity, sample throughput, and available instrumentation. Both are powerful techniques, but they possess distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for analyzing volatile and thermally stable compounds. Since sugars like galactose are non-volatile, they require a chemical derivatization step to increase their volatility prior to analysis.[1] This process, while adding complexity, can improve chromatographic separation and sensitivity.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for its ability to analyze polar and non-volatile compounds like carbohydrates directly in their native form, typically eliminating the need for derivatization.[3][4] This simplifies sample preparation and reduces the risk of introducing isotopic artifacts during the derivatization process. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for separating highly polar sugars.[5]

Quantitative Performance Overview

The following table summarizes key performance metrics for GC-MS and LC-MS based on published studies analyzing stable isotope-labeled carbohydrates.

Parameter GC-MS / GC-IRMS LC-MS / LC-IRMS Alternative Method (Enzymatic Assay)
Precision (Enrichment) ±19.8‰ (for ¹³C-glucose)[3]±3.1‰ (for ¹³C-glucose)[3]N/A (Does not directly measure enrichment)
Repeatability (CV) Within- and between-run CVs <15%[6][7]Within-day Std. Dev. of 0.05 Mole% Excess (MPE) for d₂-glucose[4]N/A
Limit of Quantification <0.02 µmol/L for plasma D-galactose[6]Not explicitly stated for galactose, but high sensitivity is a known feature.Can yield erroneously high results compared to MS methods[6]
Derivatization Mandatory (e.g., pentaacetylation, trimethylsilylation)[1][2][8]Generally not required[3][4][9]Not applicable
Primary Advantage High sensitivity and established protocols[2]Simplified sample prep, higher precision, suitable for automation[3][10]Simplicity and low cost
Primary Disadvantage Complex sample preparation adds time and potential for error[4]Potential for ion suppression from matrix components[9]Lower specificity and accuracy; indirect measurement[6]

Experimental Workflow for Labeling Efficiency Validation

The general process for validating the isotopic enrichment of this compound involves sample preparation, mass spectrometric analysis, and data processing to compare the abundance of labeled versus unlabeled species.

G cluster_prep Sample Preparation cluster_data Data Processing Sample Labeled Galactose Sample Extract Extraction & Purification (e.g., remove interfering glucose) Sample->Extract Deriv Derivatization (Required for GC-MS) Extract->Deriv GC-MS Path LCMS LC-MS Analysis Extract->LCMS LC-MS Path GCMS GC-MS Analysis Deriv->GCMS EIC Extract Ion Chromatograms (Labeled & Unlabeled m/z) GCMS->EIC LCMS->EIC Integrate Peak Area Integration EIC->Integrate Calculate Calculate Isotopic Enrichment (Labeling Efficiency %) Integrate->Calculate

Caption: General workflow for validating this compound labeling efficiency using GC-MS or LC-MS.

Detailed Experimental Protocols

Below are representative protocols for determining this compound labeling efficiency using both GC-MS and LC-MS.

Protocol 1: GC-MS with Aldonitrile Pentaacetate Derivatization

This method is adapted from established protocols for analyzing galactose in plasma and offers high sensitivity.[2][6]

  • Sample Preparation & Glucose Removal:

    • To an aqueous sample containing this compound, add a known amount of a U-¹³C₆-labeled D-galactose internal standard.

    • If high concentrations of glucose are present, treat the sample with glucose oxidase to enzymatically remove it, preventing isomeric interference.[6]

    • Purify the sample using ion-exchange chromatography to isolate the neutral sugar fraction.[6]

  • Derivatization:

    • Lyophilize the purified sample to complete dryness.

    • Add a solution of hydroxylamine hydrochloride in pyridine to the dry sample and heat at 90°C for 30 minutes to form the oxime.

    • Add acetic anhydride and heat again at 90°C for 1 hour to form the aldononitrile pentaacetate derivative.[2][6] This derivative provides good chromatographic properties.[2]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Tandem Quadrupole).

    • Column: A medium-polarity capillary column (e.g., DB-17 or equivalent).

    • Injection: 1-2 µL of the derivatized sample.

    • Carrier Gas: Helium.

    • Oven Program: Start at ~150°C, ramp to ~280°C.

    • Ionization: Positive Chemical Ionization (PCI) is often used for these derivatives.[2][6]

    • MS Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) to track the mass-to-charge ratios (m/z) of the unlabeled D-galactose derivative and the deuterated this compound derivative. For the pentaacetylaldononitrile derivative, key ions can be monitored to quantify abundance.[2]

  • Data Analysis:

    • Integrate the peak areas for the ions corresponding to the unlabeled and deuterated galactose.

    • Calculate the mole percent excess (MPE) or labeling efficiency by comparing the ratio of the labeled peak area to the total (labeled + unlabeled) peak area, after correcting for the natural abundance of isotopes.

Protocol 2: HILIC-LC-MS without Derivatization

This protocol avoids derivatization, simplifying the workflow.[5]

  • Sample Preparation:

    • Dilute the this compound sample in a solvent compatible with the initial mobile phase conditions (e.g., high percentage of acetonitrile with a small amount of water).

    • If the sample matrix is complex (e.g., plasma, cell lysate), perform a protein precipitation step with a cold organic solvent like acetonitrile, followed by centrifugation to pellet the precipitate.[4]

    • Filter the supernatant through a 0.22 µm filter before injection.

  • LC-MS Analysis:

    • Instrument: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a mass spectrometer (e.g., Triple Quadrupole or high-resolution Orbitrap).

    • Column: A HILIC column designed for polar molecule separation.

    • Mobile Phase: A gradient of A) water with a modifier (e.g., ammonium hydroxide or ammonium acetate) and B) acetonitrile with a modifier.

    • Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

    • Ionization: Electrospray Ionization (ESI) in either positive or negative mode. For sugars, forming adducts (e.g., [M+Na]⁺ in positive mode or [M+Cl]⁻ in negative mode) can enhance signal intensity.[4][11]

    • MS Detection: Use SIM or MRM to monitor the m/z values for unlabeled D-galactose and this compound adducts.

  • Data Analysis:

    • Extract the ion chromatograms for the labeled and unlabeled species.[10]

    • Integrate the respective peak areas.

    • Calculate labeling efficiency by determining the ratio of the labeled form to the total pool of the analyte, correcting for natural isotopic abundance.[12]

Logical Pathway for Method Selection

Choosing the right method requires evaluating experimental needs against the capabilities of each technique.

G start Start: Need to Validate This compound Labeling q1 Is highest precision critical? start->q1 q2 Is sample throughput a priority? (Minimal Prep Time) q1->q2 No lcms Choose LC-MS (Higher precision, no derivatization) q1->lcms Yes q3 Is the sample matrix complex with known interferences? q2->q3 No q2->lcms Yes q3->lcms No (Consider LC-MS with robust cleanup) gcms Choose GC-MS (Robust, high sensitivity, handles interferences well post-derivatization) q3->gcms Yes

Caption: Decision tree for selecting between GC-MS and LC-MS for labeling efficiency analysis.

References

Cross-Validation of D-Galactose Quantification: A Comparative Guide to Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Galactose is critical. This guide provides an objective comparison of orthogonal analytical methods for D-Galactose analysis, supported by experimental data and detailed protocols. By employing multiple, distinct methodologies, researchers can ensure the robustness and validity of their results.

This document outlines three primary analytical techniques for the quantification of D-Galactose: Enzymatic Assays, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method operates on a different analytical principle, making them ideal for cross-validation.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized in the table below, providing a clear comparison of their key quantitative parameters.

ParameterEnzymatic AssayHPAEC-PADLC-MS/MS
Principle Enzymatic conversion of D-galactose, coupled to a spectrophotometric or fluorometric readout.Anion-exchange chromatographic separation of carbohydrates at high pH, followed by direct electrochemical detection.Chromatographic separation followed by mass analysis of the analyte and its fragments.
Limit of Detection (LOD) 0.13 - 5 mg/L[1][2]~70 nM (<0.013 mg/L)[3]0.14 µg/mL (0.00014 mg/L)[4]
Limit of Quantification (LOQ) 0.44 - 100 mg/L[2][5]0.14 mg/100g[6]0.27 mg/100g[6]
Linearity Range 4.0 mg/L to 6.25 g/L[7]Wide dynamic range, often spanning several orders of magnitude.[8]Can span four to six orders of magnitude.[8]
Specificity High for D-galactose, but can be susceptible to interference from structurally similar compounds.[9]High, capable of separating isomers like glucose and galactose.[3]Very high, based on mass-to-charge ratio and fragmentation patterns.[10]
Sample Preparation Minimal, often dilution and clarification.[11][12]Minimal, typically dilution and filtration.[3]Can require deproteinization and derivatization for improved sensitivity.[8][10]
Throughput High, suitable for microplate formats.[9]Moderate, dependent on chromatographic run time.Moderate to high, depending on the LC method.

Mandatory Visualization

Signaling Pathways

The primary metabolic pathway for D-galactose in most organisms is the Leloir pathway. This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis.

Leloir_Pathway cluster_cell Cytoplasm β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose β-D-Galactose->α-D-Galactose Galactose Mutarotase Galactose-1-Phosphate Galactose-1-Phosphate α-D-Galactose->Galactose-1-Phosphate Galactokinase (ATP -> ADP) UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose GALT_node Galactose-1-Phosphate->GALT_node UDP-Galactose->UDP-Glucose UDP-Galactose 4-epimerase Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->GALT_node Glucose-6-Phosphate Glucose-6-Phosphate Glucose-1-Phosphate->Glucose-6-Phosphate Phosphoglucomutase Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis GALT_node->UDP-Galactose GALT_node->Glucose-1-Phosphate

Caption: The Leloir pathway for D-galactose metabolism.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of D-Galactose using the three orthogonal methods.

Enzymatic_Assay_Workflow Sample Sample containing D-Galactose Preparation Sample Preparation (Dilution, Clarification) Sample->Preparation Reaction Enzymatic Reaction (β-Galactosidase & Gal-DH, NAD+) Preparation->Reaction Measurement Spectrophotometric Measurement (NADH at 340 nm) Reaction->Measurement Quantification Quantification (Standard Curve) Measurement->Quantification

Caption: Workflow for D-Galactose quantification by Enzymatic Assay.

HPAEC_PAD_Workflow Sample Sample containing D-Galactose Preparation Sample Preparation (Dilution, Filtration) Sample->Preparation Injection Injection into HPAEC System Preparation->Injection Separation Anion-Exchange Chromatography (High pH) Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Quantification Quantification (Peak Area vs. Standard) Detection->Quantification

Caption: Workflow for D-Galactose quantification by HPAEC-PAD.

LCMS_Workflow Sample Sample containing D-Galactose Preparation Sample Preparation (Deproteinization, Derivatization - optional) Sample->Preparation Injection Injection into LC System Preparation->Injection Separation Liquid Chromatography (e.g., HILIC) Injection->Separation Ionization Mass Spectrometry (Ionization - ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification (Internal Standard) Detection->Quantification

Caption: Workflow for D-Galactose quantification by LC-MS/MS.

Experimental Protocols

Enzymatic Assay for D-Galactose Quantification

Principle: This method relies on the enzymatic conversion of D-galactose. Lactose is first hydrolyzed by β-galactosidase to D-glucose and D-galactose. D-galactose is then oxidized by β-galactose dehydrogenase (Gal-DH) in the presence of nicotinamide adenine dinucleotide (NAD+), producing D-galactonic acid and NADH. The amount of NADH formed is stoichiometric to the amount of D-galactose and is measured by the increase in absorbance at 340 nm.[1][9][12]

Methodology:

  • Sample Preparation:

    • Accurately weigh a sample amount expected to yield a final D-galactose concentration between 0.2 and 1.0 g/L.[13]

    • For solid samples, dissolve in deionized water, potentially with heating (e.g., 15 minutes at 70°C).[13]

    • Clarify the sample by adding Carrez-I and Carrez-II solutions, followed by sodium hydroxide.[13]

    • Adjust the volume with deionized water, mix, and filter.[13]

  • Assay Procedure (Manual):

    • Pipette the sample solution, buffer (pH 8.6), and NAD+ solution into a cuvette.

    • Add β-galactosidase solution (if lactose is present) and incubate.

    • Read the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding Gal-DH suspension.

    • Incubate until the reaction is complete (approximately 6 minutes).[11]

    • Read the final absorbance (A2) at 340 nm.

    • The absorbance difference (A2 - A1) is proportional to the D-galactose concentration.

  • Quantification:

    • Prepare a standard curve using known concentrations of D-galactose.

    • Calculate the D-galactose concentration in the sample based on the standard curve.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis. At high pH, carbohydrates are partially or fully ionized and can be separated on a strong anion-exchange column. The separated analytes are then detected directly by pulsed amperometric detection (PAD), which involves applying a series of potentials to a gold electrode to measure the current generated by the oxidation of the carbohydrates.[3][8]

Methodology:

  • Sample Preparation:

    • Dilute the sample with ultrapure water to a concentration within the linear range of the instrument.

    • Filter the diluted sample through a 0.22 µm syringe filter.[3]

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).[14]

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution.[3]

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[3][14]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[3]

  • Detection:

    • A four-potential waveform is applied for detection, cleaning, and reconditioning of the gold electrode.[3]

  • Quantification:

    • A mixed standard solution containing D-galactose and other relevant monosaccharides is used for calibration.[14]

    • The concentration of D-galactose is determined by comparing the peak area of the sample to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers exceptional sensitivity and specificity for the quantification of D-galactose. The sample is first separated by liquid chromatography, often using Hydrophilic Interaction Liquid Chromatography (HILIC) for polar molecules like sugars. The separated D-galactose is then ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of D-galactose and then detecting a specific fragment ion, which greatly enhances selectivity.[10][15]

Methodology:

  • Sample Preparation:

    • Protein Precipitation: For biological samples like plasma or serum, proteins are precipitated using an organic solvent (e.g., acetonitrile).[10]

    • Derivatization (Optional): To improve chromatographic retention and ionization efficiency, D-galactose can be derivatized.

    • Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-D-galactose) is added to the sample for accurate quantification.[15]

  • LC Conditions:

    • Column: A HILIC column is commonly used for the separation of underivatized sugars.[10]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[15]

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[15]

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: MRM mode, monitoring a specific precursor-to-product ion transition for D-galactose and the internal standard.[15]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • The concentration of D-galactose in the sample is calculated from this calibration curve.

References

D-Galactose-d6 vs. Radioactive Isotopes: A Comparative Guide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic studies are fundamental to understanding health and disease, driving advancements in drug development and personalized medicine. The choice of tracer is a critical decision in the design of these studies. This guide provides an objective comparison of deuterated D-Galactose (D-Galactose-d6) and radioactive isotopes for tracing galactose metabolism, offering supporting data, detailed experimental protocols, and visualizations to inform your research.

Executive Summary

Stable isotope tracers, such as D-Galactose-d6, offer a safe and powerful alternative to traditional radioactive isotopes for metabolic research. The primary advantage of D-Galactose-d6 lies in its non-radioactive nature, eliminating the risks and stringent regulations associated with radioactive materials. This allows for safer, more flexible, and often more cost-effective long-term studies in a wider range of subjects. While radioactive tracers provide high sensitivity for imaging, stable isotopes coupled with mass spectrometry or NMR spectroscopy offer detailed insights into metabolic fluxes and pathway dynamics.

Data Presentation: A Comparative Overview

Direct head-to-head quantitative comparisons of D-Galactose-d6 and radioactive galactose analogs in the same study are limited in publicly available literature. However, we can compare representative data from studies using each type of tracer to highlight their respective strengths and the nature of the data they generate.

Table 1: Quantitative Data Comparison of D-Galactose-d6 and a Radioactive Galactose Analog (¹⁸F-FDGal)

ParameterD-Galactose-d6 (Stable Isotope)¹⁸F-FDGal (Radioactive Isotope)Significance & Interpretation
Primary Outcome Measures metabolic flux and pathway activity.[1]Measures tracer uptake and tissue clearance, often for imaging.[2]D-Galactose-d6 provides detailed information on the rate of metabolic processes, while ¹⁸F-FDGal is primarily used for visualizing areas of metabolic activity.
Representative Data Following ingestion of 50g of galactose, approximately 9.8g of glucose appears in circulation over 8 hours, indicating that about 20% is converted to glucose.[3][4]In healthy subjects, the mean hepatic systemic clearance of ¹⁸F-FDGal is 0.274 ± 0.001 L blood/min/L liver tissue.[2] The maximum removal rate of galactose (Vmax) is 1.41 ± 0.24 mmol/min/L liver tissue.[2]D-Galactose-d6 studies quantify the conversion of galactose to other metabolites, providing a direct measure of metabolic pathway output. ¹⁸F-FDGal studies provide kinetic parameters of tracer clearance, which is an indirect measure of metabolic capacity.
Analytical Method Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]Positron Emission Tomography (PET).[2]LC-MS and NMR provide high-resolution data on the isotopic enrichment of various metabolites.[7] PET provides 3D images of tracer distribution.
Safety Profile Non-radioactive, no radiation exposure.[5][6]Radioactive, poses radiation exposure risk.[8]D-Galactose-d6 is safe for use in a wide range of subjects, including long-term studies.[6] Radioactive tracers require specialized handling, safety protocols, and disposal procedures.[8]
Cost Considerations The cost of the tracer can be high, and analysis requires expensive equipment (mass spectrometer or NMR).[7][8] However, disposal costs are minimal.[5]Production of radioisotopes can be expensive, and there are significant costs associated with handling, safety measures, and radioactive waste disposal.[8][9]The overall cost-effectiveness depends on the specific study design, duration, and institutional infrastructure.

Experimental Protocols

Key Experiment 1: D-Galactose-d6 Metabolic Flux Analysis using LC-MS

This protocol outlines the general steps for an in vitro experiment to trace the metabolism of D-Galactose-d6 in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells (e.g., hepatocytes) to the desired confluence in standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of D-Galactose-d6.

  • Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled galactose.

2. Metabolite Extraction:

  • At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the metabolites using a suitable chromatography column.

  • Detect and quantify the mass isotopologues of downstream metabolites of galactose (e.g., glucose-6-phosphate, UDP-glucose) to determine the extent of D-Galactose-d6 incorporation.

4. Data Analysis:

  • Process the raw LC-MS data to identify and quantify the labeled metabolites.

  • Correct for natural isotope abundance.

  • Use metabolic flux analysis software to calculate the flux through the galactose metabolic pathways.

Key Experiment 2: Radioactive Isotope (¹⁸F-FDGal) PET Imaging

This protocol describes a typical in vivo experiment to assess hepatic galactose metabolism using ¹⁸F-FDGal PET/CT.

1. Subject Preparation:

  • Subjects are typically fasted overnight.

  • An intravenous line is inserted for tracer injection and blood sampling.

2. Tracer Administration and PET/CT Imaging:

  • A bolus of ¹⁸F-FDGal is injected intravenously.

  • Dynamic PET/CT imaging of the liver is initiated immediately after injection and continues for a set duration (e.g., 60 minutes).

  • Static whole-body PET/CT images may be acquired at later time points.

3. Blood Sampling and Analysis:

  • Arterial blood samples are collected at frequent intervals during the dynamic scan to measure the concentration of ¹⁸F-FDGal in the blood, which serves as the input function for kinetic modeling.

4. Data Analysis:

  • The dynamic PET images are reconstructed and analyzed to generate time-activity curves for the liver tissue.

  • Kinetic modeling is applied to the time-activity curves and the arterial input function to estimate parameters such as the hepatic systemic clearance and the maximum removal rate (Vmax) of galactose.

Mandatory Visualization

Signaling Pathway: The Leloir Pathway of Galactose Metabolism

Leloir_Pathway Galactose Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir pathway for galactose metabolism.

Experimental Workflow: Comparison of D-Galactose-d6 and Radioactive Isotope Studies

Experimental_Workflow cluster_stable D-Galactose-d6 (Stable Isotope) Workflow cluster_radioactive Radioactive Isotope Workflow s_start Administer D-Galactose-d6 s_sample Collect Biological Samples (Blood, Tissue, etc.) s_start->s_sample s_extract Metabolite Extraction s_sample->s_extract s_analyze LC-MS or NMR Analysis s_extract->s_analyze s_data Metabolic Flux Analysis s_analyze->s_data r_start Administer Radioactive Tracer (e.g., ¹⁸F-FDGal) r_image PET/CT Imaging r_start->r_image r_blood Blood Sampling r_start->r_blood r_model Kinetic Modeling r_image->r_model r_blood->r_model Advantages_Diagram cluster_advantages Key Advantages DGal D-Galactose-d6 Safety Enhanced Safety (Non-radioactive) DGal->Safety Flexibility Greater Experimental Flexibility (Long-term studies possible) DGal->Flexibility Data Rich Datasets (Metabolic flux information) DGal->Data Regulations Simplified Regulatory Compliance DGal->Regulations

References

A Researcher's Guide to Metabolic Flux Analysis: Comparing D-Galactose-d and Other Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Metabolic Flux Analysis (MFA) using stable isotope tracers stands as a cornerstone technique for quantifying the rates of metabolic reactions within a cell. While ¹³C-labeled glucose and glutamine are the most established tracers, the potential of other substrates, such as deuterated D-galactose (D-Galactose-d), warrants a thorough comparison to select the optimal tool for specific research questions.

This guide provides an objective comparison of this compound with commonly used tracers in metabolic flux analysis. We will delve into the quantitative data derived from key studies, provide detailed experimental protocols, and visualize the pertinent metabolic pathways and experimental workflows to aid in your research endeavors.

Quantitative Comparison of Metabolic Tracers

A computational study evaluating various ¹³C-labeled glucose and glutamine tracers in a carcinoma cell line provides valuable insights into their specific strengths. The precision of flux estimates is highly dependent on the chosen tracer. For instance, [1,2-¹³C₂]glucose offers the most precise estimates for glycolysis and the pentose phosphate pathway (PPP). In contrast, [U-¹³C₅]glutamine is the preferred tracer for analyzing the Krebs cycle.[1][2] Tracers like [2-¹³C]glucose and [3-¹³C]glucose have also been shown to outperform the more traditionally used [1-¹³C]glucose in certain contexts.[1][2]

Parallel labeling experiments, where two different tracers are used in separate cultures, can provide a more comprehensive understanding of cellular metabolism. A study on Chinese Hamster Ovary (CHO) cells using [1,2-¹³C]glucose and [U-¹³C]glutamine in parallel revealed significant metabolic rewiring between growth and stationary phases, particularly in the pentose phosphate pathway, anaplerosis, and fatty acid biosynthesis.[3][4]

Below is a summary of the optimal applications for various commonly used tracers:

TracerPrimary Metabolic Pathway(s) InvestigatedKey Advantages
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)High precision for determining the relative fluxes of glycolysis and the PPP.[1][2]
[U-¹³C₆]glucose Glycolysis, Krebs Cycle, de novo lipogenesisProvides a general overview of glucose carbon fate throughout central carbon metabolism.
[U-¹³C₅]glutamine Krebs Cycle, Anaplerosis, Reductive CarboxylationExcellent for quantifying the contribution of glutamine to the Krebs cycle and related pathways.[1][2]
This compound (Theoretical) Leloir Pathway, Galactose MetabolismWould theoretically allow for the tracing of galactose through its specific metabolic pathway to assess its conversion to glucose-1-phosphate and entry into glycolysis.

Delving into the Metabolic Pathways

The selection of a tracer is intrinsically linked to the metabolic pathway under investigation.

Central Carbon Metabolism with Glucose and Glutamine Tracers

¹³C-labeled glucose is the workhorse for probing glycolysis, the pentose phosphate pathway, and the Krebs cycle. Different isotopologues of glucose provide distinct labeling patterns in downstream metabolites, allowing for the deconvolution of pathway activities. For example, [1,2-¹³C]glucose can distinguish between glycolysis and the oxidative PPP based on the labeling of lactate.[5]

Glutamine, another key nutrient for many cells, is traced using ¹³C-labeled isotopologues to understand its role in replenishing Krebs cycle intermediates (anaplerosis) and its contribution to biosynthesis.[6]

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca Krebs Cycle Glucose Glucose G6P G6P Glucose->G6P [¹³C]Glucose F6P F6P G6P->F6P Ribose5P Ribose5P G6P->Ribose5P Glycogen Glycogen G6P->Glycogen F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP DHAP DHAP F16BP->DHAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate Ribose5P->F6P Ribose5P->GAP Citrate Citrate AcetylCoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate [¹³C]Glutamine aKG aKG Glutamate->aKG aKG->Citrate Reductive Carboxylation SuccinylCoA SuccinylCoA aKG->SuccinylCoA FattyAcids FattyAcids Citrate->FattyAcids Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate OAA OAA Malate->OAA OAA->Citrate

Central Carbon Metabolism Pathways
Galactose Metabolism: The Leloir Pathway

D-galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate. This intermediate then enters the mainstream of glucose metabolism. A deuterated D-galactose tracer (this compound) would, in theory, allow researchers to specifically track the flux through this pathway. By measuring the incorporation of deuterium into galactose-1-phosphate, UDP-galactose, glucose-1-phosphate, and subsequent glycolytic intermediates, one could quantify the rate of galactose utilization.

cluster_leloir Leloir Pathway Galactose This compound Galactose1P Galactose1P Galactose->Galactose1P Galactokinase UDP_Galactose UDP_Galactose Galactose1P->UDP_Galactose GALT UDP_Glucose UDP_Glucose UDP_Galactose->UDP_Glucose GALE Glycoproteins_Glycolipids Glycoproteins_Glycolipids UDP_Galactose->Glycoproteins_Glycolipids UDP_Glucose->UDP_Galactose Glucose1P_out Glucose-1-P G6P G6P Glucose1P_out->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis

The Leloir Pathway for Galactose Metabolism

Experimental Protocols for Metabolic Flux Analysis

A typical ¹³C-MFA experiment follows a well-defined workflow, from experimental design to data analysis.

Step-by-Step Experimental Workflow
  • Experimental Design : Define the biological question and select the appropriate cell line or organism. Choose the optimal isotopic tracer(s) based on the metabolic pathways of interest.[7]

  • Cell Culture and Isotope Labeling : Culture cells in a defined medium to reach a metabolic and isotopic steady state. Introduce the ¹³C-labeled substrate and continue the culture for a predetermined time.[5] It is crucial to ensure that the cells are in a steady state by measuring the labeling of key metabolites at multiple time points.[5]

  • Metabolite Extraction : Quench the metabolism rapidly to prevent further enzymatic activity and extract the intracellular metabolites.

  • Analytical Measurement : Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Data Analysis and Flux Calculation : Correct the measured mass isotopomer distributions (MIDs) for natural ¹³C abundance. Use computational software to estimate the intracellular fluxes by fitting the experimental MIDs to a stoichiometric model of the metabolic network.[8]

A Experimental Design (Select Tracer & System) B Cell Culture & Isotope Labeling A->B C Metabolite Extraction B->C D Analytical Measurement (GC-MS / LC-MS) C->D E Data Analysis & Flux Calculation D->E

General Experimental Workflow for ¹³C-MFA

Conclusion

The selection of an isotopic tracer is a critical decision in designing a metabolic flux analysis experiment. While ¹³C-labeled glucose and glutamine are well-characterized and versatile tracers for central carbon metabolism, the theoretical application of this compound presents an opportunity to specifically investigate galactose metabolism via the Leloir pathway. The lack of direct comparative quantitative data for this compound highlights a gap in the current literature and an area for future research. By understanding the strengths and applications of each tracer, researchers can more effectively design experiments to unravel the complexities of cellular metabolism, ultimately advancing our knowledge in basic science and therapeutic development.

References

Assessing the Biological Equivalence of D-Galactose-d and Unlabeled D-galactose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological properties of deuterium-labeled D-galactose (D-Galactose-d) and its unlabeled counterpart. While direct, head-to-head experimental studies on the biological equivalence of these two forms are not extensively available in published literature, this document synthesizes known information about D-galactose metabolism and the well-established principles of deuterium substitution in pharmacokinetics and metabolic studies. The guide offers a framework for assessing their potential biological equivalence, supported by theoretical considerations and established experimental protocols.

Introduction to D-galactose and the Rationale for Deuterium Labeling

D-galactose is a naturally occurring monosaccharide that plays a crucial role in cellular metabolism and energy production. It is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis. Beyond its metabolic role, D-galactose is also utilized in glycosylation reactions, forming essential components of glycoproteins and glycolipids. In experimental research, high doses of D-galactose are often used to induce models of aging in various organisms, as its metabolism can lead to the production of reactive oxygen species (ROS) and cellular senescence.

Deuterium (d), a stable isotope of hydrogen, is increasingly used in drug development to modify the pharmacokinetic properties of molecules. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can result in a "kinetic isotope effect" (KIE), where the rate of a chemical reaction, particularly one involving the cleavage of a C-H bond, is slowed down. This can lead to reduced metabolism and an extended half-life of the deuterated compound.

Theoretical Comparison of Biological Properties

The biological equivalence of this compound and unlabeled D-galactose is expected to be high, as they are chemically very similar. However, the subtle difference in mass due to deuterium substitution could potentially lead to differences in their metabolic rate and subsequent downstream effects.

Biological PropertyUnlabeled D-galactoseThis compound (Theoretical Effects)Potential Impact of Deuteration
Metabolism (Leloir Pathway) Rapidly metabolized to glucose-1-phosphate via galactokinase, GALT, and UDP-galactose 4'-epimerase.Potentially slower metabolism if a C-H bond cleavage is a rate-determining step in any of the enzymatic reactions.A study on E. coli UDP-galactose 4'-epimerase showed no significant deuterium KIE with a deuterated substrate, suggesting hydride transfer is not the rate-limiting step for the wild-type enzyme[1]. However, a KIE was observed in a mutant enzyme, indicating the possibility of an effect under certain conditions. The impact on galactokinase, which involves an ATP-dependent phosphorylation, is less likely to exhibit a primary KIE.
Pharmacokinetics Rapidly absorbed and metabolized, with a relatively short half-life.Potentially longer half-life and altered clearance due to a reduced rate of metabolism.Deuteration is a known strategy to improve the pharmacokinetic profiles of drugs by reducing their metabolic clearance[2].
Cellular Senescence Induces cellular senescence at high concentrations, often measured by senescence-associated β-galactosidase (SA-β-gal) activity.The extent of senescence induction may be altered if the metabolic rate and the production of downstream signaling molecules are affected.A slower metabolism might lead to a delayed or reduced induction of senescence, but this is speculative and requires experimental verification.
Oxidative Stress Can induce oxidative stress through the production of reactive oxygen species (ROS) during its metabolism.The rate of ROS production could be modified if the metabolic flux is altered.A slower metabolic rate could potentially lead to a reduced rate of ROS formation.

Experimental Protocols for Assessing Biological Equivalence

To empirically determine the biological equivalence of this compound and unlabeled D-galactose, a series of in vitro and in vivo experiments are recommended.

In Vitro Metabolic Equivalence

Objective: To compare the rate of metabolism of this compound and unlabeled D-galactose by the key enzymes of the Leloir pathway.

Experimental Protocol: Measurement of Leloir Pathway Enzyme Activity

  • Galactokinase (GALK) Activity Assay:

    • Prepare cell or tissue lysates.

    • Incubate the lysate with either D-galactose or this compound as the substrate in the presence of ATP.

    • The product, galactose-1-phosphate, is then coupled to a series of enzymatic reactions that result in the oxidation of NADH to NAD+, which can be monitored spectrophotometrically at 340 nm[3].

    • Alternatively, the formation of galactose-1-phosphate can be quantified using LC-MS/MS[4][5].

  • UDP-galactose 4'-epimerase (GALE) Activity Assay:

    • Prepare cell or tissue lysates.

    • Incubate the lysate with UDP-galactose (or its deuterated analogue) as the substrate.

    • The conversion to UDP-glucose is measured. A common method involves coupling the production of UDP-glucose to its oxidation by UDP-glucose dehydrogenase, which reduces NAD+ to NADH, detectable at 340 nm[6].

    • A more direct and sensitive method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify UDP-galactose and UDP-glucose[7].

In Vitro Cellular Effects

Objective: To compare the effects of this compound and unlabeled D-galactose on cellular senescence and oxidative stress.

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Assay [8][9][10][11][12]

  • Culture cells (e.g., primary human fibroblasts) in the presence of high concentrations of either D-galactose or this compound for a specified period (e.g., 5-7 days).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the SA-β-gal staining solution (containing X-gal at pH 6.0) to the cells.

  • Incubate the cells at 37°C (without CO2) overnight.

  • Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.

Experimental Protocol: Measurement of Oxidative Stress [13][14][15]

  • Culture cells as described for the SA-β-gal assay.

  • Measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCF-DA) or MitoSOX Red for mitochondrial superoxide.

  • Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay.

  • Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

In Vivo Pharmacokinetic Comparison

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and unlabeled D-galactose in an animal model.

Experimental Protocol: Pharmacokinetic Study Using Stable Isotope Labeling [16][17]

  • Administer a defined dose of this compound or unlabeled D-galactose to laboratory animals (e.g., rats or mice) via oral gavage or intravenous injection.

  • Collect blood samples at various time points post-administration.

  • Extract galactose and its metabolites from the plasma.

  • Analyze the concentrations of the parent compound and its metabolites using a validated LC-MS/MS method. This allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • To directly compare the two forms in the same animal, a co-administration study can be performed using a distinctly labeled version of one of the compounds (e.g., 13C-labeled D-galactose) as an internal standard.

Visualizing the Metabolic Pathway and Experimental Workflow

The Leloir Pathway of Galactose Metabolism

Leloir_Pathway D_Galactose D-Galactose Gal_1_P Galactose-1-Phosphate D_Galactose->Gal_1_P Galactokinase (GALK) ATP -> ADP UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT Glc_1_P_out Glucose-1-Phosphate UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc UDP-galactose 4'-epimerase (GALE) Glycosylation Glycosylation UDP_Gal->Glycosylation UDP_Glc->UDP_Gal UDP_Glc->Glycosylation Glycosylation Reactions Glc_1_P Glucose-1-Phosphate Glycolysis Glycolysis Glc_1_P->Glycolysis UDP_Glc_in UDP-Glucose

Caption: The Leloir Pathway for the conversion of D-galactose to glucose-1-phosphate.

Proposed Experimental Workflow for Assessing Biological Equivalence

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Enzyme_Assays Enzyme Kinetic Assays (GALK, GALE) Cell_Culture Cell Culture Experiments (e.g., Fibroblasts, Hepatocytes) Senescence_Assay Senescence Assay (SA-β-gal) Cell_Culture->Senescence_Assay Oxidative_Stress_Assay Oxidative Stress Assays (ROS, MDA) Cell_Culture->Oxidative_Stress_Assay Conclusion Assess Biological Equivalence Senescence_Assay->Conclusion Oxidative_Stress_Assay->Conclusion Animal_Model Animal Model (e.g., Rats, Mice) PK_Study Pharmacokinetic Study (LC-MS/MS) Animal_Model->PK_Study PD_Study Pharmacodynamic Study (Biomarker Analysis) Animal_Model->PD_Study PK_Study->Conclusion PD_Study->Conclusion Start D-Galactose vs this compound Start->Enzyme_Assays Start->Cell_Culture Start->Animal_Model

Caption: A proposed workflow for the comprehensive assessment of biological equivalence.

Conclusion

While this compound and unlabeled D-galactose are structurally very similar, the potential for a deuterium kinetic isotope effect on their metabolism cannot be entirely dismissed without direct experimental evidence. Based on the principles of deuterium substitution, it is plausible that this compound may exhibit a slightly slower rate of metabolism, which could, in turn, influence its pharmacokinetic profile and downstream cellular effects. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the biological equivalence of these two compounds. The findings from such studies will be crucial for the accurate interpretation of results when using this compound as a tracer or in other research applications and for the development of deuterated compounds in the pharmaceutical industry.

References

A Researcher's Guide to Statistical Analysis of D-Galactose-d Isotope Enrichment Data

Author: BenchChem Technical Support Team. Date: November 2025

Experimental and Analytical Workflow

The journey from a D-Galactose-d labeling experiment to insightful data involves several critical steps. The overall workflow encompasses cell culture and labeling, sample preparation, mass spectrometry analysis, and subsequent data processing and statistical analysis.

Experimental_Workflow cluster_Experiment Experimental Phase cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Phase cluster_DataProcessing Data Processing & Analysis A Cell Culture/Model System Preparation B Introduction of this compound Tracer A->B C Time-Course Sampling B->C D Metabolite Extraction C->D E Derivatization (e.g., for GC-MS) D->E F Mass Spectrometry (LC-MS or GC-MS) E->F G Raw Data Extraction & Peak Integration F->G H Correction for Natural Isotope Abundance G->H I Calculation of Isotope Enrichment H->I J Statistical Analysis I->J Leloir_Pathway D-Galactose D-Galactose Galactose-1-phosphate Galactose-1-phosphate D-Galactose->Galactose-1-phosphate Galactokinase (GALK) UDP-galactose UDP-galactose Galactose-1-phosphate->UDP-galactose Galactose-1-phosphate uridylyltransferase (GALT) Glucose-1-phosphate Glucose-1-phosphate UDP-galactose->Glucose-1-phosphate UDP-glucose pyrophosphorylase 2 (UGP2) UDP-glucose UDP-glucose UDP-glucose->UDP-galactose UDP-galactose 4-epimerase (GALE) Glucose-6-phosphate Glucose-6-phosphate Glucose-1-phosphate->Glucose-6-phosphate Phosphoglucomutase (PGM) Glycolysis Glycolysis Glucose-6-phosphate->Glycolysis

Comparative Analysis of D-Galactose-d Labeling Patterns Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Galactose-d labeling patterns in various cell lines, supported by experimental data from multiple studies. The information herein is intended to assist researchers in understanding the metabolic fate of D-galactose in different cellular contexts, which is crucial for applications ranging from metabolic flux analysis to targeted cancer therapies.

Introduction

Metabolic labeling with stable isotope-labeled monosaccharides, such as deuterated D-galactose (this compound), is a powerful technique to trace the flux of these sugars through various metabolic pathways. The incorporation of this compound into glycoproteins and other cellular components can vary significantly between different cell lines due to their unique metabolic programming. These differences in labeling patterns can reveal insights into cell-specific glycosylation, metabolic pathway activity, and potential therapeutic vulnerabilities. For instance, cancer cells are known to reprogram their metabolism to support rapid proliferation, which can alter their utilization of carbohydrates like galactose[1][2][3].

Comparative Labeling Patterns of this compound

The incorporation of this compound into cellular glycans is dependent on the activity of the Leloir pathway, which converts galactose into UDP-glucose, a precursor for glycogen synthesis and glycolysis. Differences in the expression and activity of enzymes in this pathway, as well as downstream glycosyltransferases, can lead to distinct labeling patterns in different cell lines.

While a direct comparative study quantifying this compound labeling across a wide panel of cell lines is not available in a single publication, evidence from various studies using galactose or its analogs suggests significant cell-line-specific variations. For example, studies with azido-galactose have shown higher labeling efficiency in HepG2 hepatocellular carcinoma cells compared to other cell lines[4][5]. Furthermore, analysis of the metabolomes of 180 different cancer cell lines revealed a convergence into two major metabolic types with significant differences in carbohydrate metabolism, suggesting that galactose utilization would also differ[1][2]. Research has also shown that some breast cancer cell lines have a higher enrichment of galactose metabolism pathways, which correlates with poor disease-free survival[6].

Based on these and other findings, the following table summarizes the expected relative labeling patterns of this compound in different cell lines. The "High," "Medium," and "Low" classifications are relative and inferred from studies on galactose metabolism and glycan analysis in these or similar cell lines.

Cell LineTypeKey Metabolic Features Relevant to Galactose LabelingExpected this compound IncorporationSupporting Evidence
HepG2 Hepatocellular CarcinomaHigh expression of asialoglycoprotein receptors; active galactose metabolism.HighEfficient labeling with galactose analogs has been demonstrated[4][5].
MCF7 Breast Cancer (Luminal A)Generally relies on glycolysis but can adapt to use other sugars.MediumMetabolic profiling of breast cancer cell lines shows heterogeneity in carbohydrate metabolism[6].
MDA-MB-231 Breast Cancer (Triple-Negative)Often exhibits a more aggressive and adaptable metabolic phenotype. Some studies suggest upregulation of galactose metabolism in certain contexts[6].HighD-galactose treatment can enhance mammosphere formation, suggesting active metabolism[6].
CHO (Chinese Hamster Ovary) Ovarian Epithelial CellsWidely used for recombinant protein production, with well-characterized galactose metabolism that can be influenced by culture conditions.Medium to HighMetabolic flux analysis has been performed using galactose in these cells[7]. Mutant CHO cell lines (Lec2, Lec8) show defects in galactose utilization[5].
HEK293 Human Embryonic KidneyGenerally high metabolic activity.MediumUsed in studies with galactose analogs, showing robust labeling[8][9].
Melanoma Cell Lines (e.g., WM35) MelanomaExhibit the Warburg effect but also have a functional TCA cycle, with glutamine being a key nutrient. Galactose can be utilized, and metabolism is altered under hypoxia.MediumComparative metabolic flux profiling has been conducted on melanoma cell lines[3].

Experimental Protocols

General Protocol for Metabolic Labeling with this compound

This protocol is a generalized procedure based on methods for stable isotope labeling in mammalian cells[10].

  • Cell Culture: Adherent mammalian cells are cultured to approximately 70-80% confluency in standard growth medium.

  • Medium Exchange: The standard growth medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).

  • Labeling Medium Incubation: The cells are then incubated in a labeling medium, which is typically a glucose-free and galactose-free formulation of the standard medium, supplemented with a known concentration of this compound (e.g., D-Galactose-d7). The concentration and incubation time can be optimized for each cell line and experimental goal. A common starting point is 10 mM this compound for 24-72 hours.

  • Metabolite Quenching and Extraction:

    • After the labeling period, the labeling medium is rapidly removed.

    • The cells are washed with ice-cold PBS.

    • Metabolism is quenched by adding a cold extraction solvent, typically a methanol/acetonitrile/water mixture.

    • The cells are scraped, and the cell lysate is collected.

  • Glycan Release and Purification (for Glycomics):

    • For N-glycan analysis, glycoproteins are denatured, reduced, alkylated, and then digested with PNGase F to release the N-glycans.

    • For O-glycan analysis, chemical methods such as β-elimination are used to release O-glycans[11].

    • Released glycans are purified using solid-phase extraction (SPE) with materials like graphitized carbon.

  • Analysis by Mass Spectrometry:

    • The labeled glycans or metabolites are analyzed by mass spectrometry (e.g., LC-MS/MS, MALDI-TOF MS) to determine the extent of deuterium incorporation[12][13].

    • The resulting data is processed to identify the labeled species and quantify the level of incorporation.

Visualizations

Signaling and Metabolic Pathways

The primary pathway for galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate.

Leloir_Pathway Gal This compound Gal1P Galactose-1-Phosphate-d Gal->Gal1P GALK UDPGal UDP-Galactose-d Gal1P->UDPGal GALT UDPGlc UDP-Glucose-d UDPGal->UDPGlc GALE Glycoproteins Glycoproteins UDPGal->Glycoproteins Glycosyltransferases Glc1P Glucose-1-Phosphate-d UDPGlc->Glc1P UGP2 Glycolysis Glycolysis Glc1P->Glycolysis

Caption: The Leloir Pathway for this compound Metabolism.

Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of this compound labeling.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_processing Sample Processing CellLineA Cell Line A LabelingA Incubate with This compound CellLineA->LabelingA CellLineB Cell Line B LabelingB Incubate with This compound CellLineB->LabelingB CellLineC Cell Line C LabelingC Incubate with This compound CellLineC->LabelingC ExtractionA Metabolite Extraction LabelingA->ExtractionA ExtractionB Metabolite Extraction LabelingB->ExtractionB ExtractionC Metabolite Extraction LabelingC->ExtractionC Analysis LC-MS/MS Analysis ExtractionA->Analysis ExtractionB->Analysis ExtractionC->Analysis Data Data Analysis & Comparison Analysis->Data

Caption: Workflow for Comparing this compound Labeling.

References

D-Galactose in Metabolic Research: A Comparative Guide to Induced Aging Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate in vivo model is critical for advancing our understanding of metabolic diseases and the aging process. D-Galactose, a naturally occurring monosaccharide, has emerged as a widely used tool to induce a state of accelerated aging in animal models, providing a platform for investigating age-related metabolic dysfunctions and for the preclinical evaluation of therapeutic interventions. This guide offers a comprehensive comparison of the D-Galactose-induced aging model with other alternatives, supported by experimental data and detailed protocols.

D-Galactose-Induced Aging: A Versatile Model for Metabolic Research

Systemic administration of D-Galactose in animals mimics key aspects of natural aging, making it a valuable model for studying age-related metabolic diseases.[1] The underlying mechanisms involve the induction of oxidative stress, chronic inflammation, and the formation of advanced glycation end products (AGEs), all of which are hallmarks of the aging process.[2][3] This model has been successfully employed to study a range of age-associated conditions, including cognitive decline, cardiovascular dysfunction, and erectile dysfunction.[4][5][6]

One of the primary advantages of the D-Galactose model is its ability to induce an aging phenotype in a relatively short period, typically within 6 to 10 weeks.[4] This accelerated timeline allows for more rapid screening of potential anti-aging compounds and therapeutic strategies.

Quantitative Effects of D-Galactose Administration

The following table summarizes the quantitative effects of D-Galactose administration on various metabolic and physiological biomarkers, as reported in different animal models.

Animal ModelDosage & AdministrationDurationKey FindingsReference
Wistar Rats150 mg/kg, Intraperitoneal8 weeks- Decreased erectile function (ICP/MAP ratio) - Increased superoxide anion production in corpus cavernosum - Increased senescence-associated β-galactosidase activity[4][5]
Beagle DogsNot specified3 months- ~120% increase in serum Malondialdehyde (MDA) - ~100% decrease in serum Superoxide Dismutase (SOD) activity - ~75% decrease in serum Glutathione Peroxidase (GSH-Px) activity[3]
C57BL/6J Mice100 mg/kg, Intraperitoneal6 weeks- No significant impairment in motor coordination or spatial memory - No significant elevation in serum lactate concentrations[6][7]
Wistar Rats250 mg/kg, Intraperitoneal8 weeks- Decreased plasma Ferric Reducing Ability of Plasma (FRAP)[8]

Experimental Protocols

D-Galactose-Induced Erectile Dysfunction in Rats

This protocol details the induction of an aging model to study erectile dysfunction as described in studies by de Almeida Rezende et al. (2021).[4][5][9][10]

Materials:

  • Male Wistar rats (specific age to be determined by the study design)

  • D-(+)-Galactose (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline

  • Sildenafil (optional, as a positive control)

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into experimental groups (e.g., Control, D-Galactose, D-Galactose + Sildenafil).

  • D-Galactose Administration:

    • Prepare a solution of D-Galactose in sterile 0.9% saline.

    • Administer D-Galactose at a dose of 150 mg/kg body weight via intraperitoneal injection daily for 8 weeks.

    • The control group should receive an equivalent volume of sterile saline.

  • Functional Assessment:

    • At the end of the treatment period, assess erectile function by measuring the intracavernosal pressure to mean arterial pressure (ICP/MAP) ratio in response to cavernous nerve stimulation.

  • Biochemical and Histological Analysis:

    • Collect tissue samples (e.g., corpus cavernosum) for analysis of oxidative stress markers (e.g., superoxide anion production) and senescence markers (e.g., SA-β-galactosidase activity).

Signaling Pathways in D-Galactose-Induced Aging

The metabolic consequences of excessive D-Galactose are largely attributed to the induction of oxidative stress and inflammation, primarily through the activation of the NF-κB signaling pathway.

D_Galactose_Pathway D_Gal D-Galactose ROS Reactive Oxygen Species (ROS) D_Gal->ROS Metabolism AGEs Advanced Glycation End Products (AGEs) D_Gal->AGEs Non-enzymatic glycation IKK IKK ROS->IKK Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress RAGE RAGE AGEs->RAGE RAGE->IKK IκB IκB IKK->IκB Phosphorylates & Degrades NF_kB_inactive NF-κB (inactive) IκB->NF_kB_inactive NF_kB_active NF-κB (active) NF_kB_inactive->NF_kB_active Release Nucleus Nucleus NF_kB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_active->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Cellular_Damage Cellular Damage & Aging Inflammation->Cellular_Damage Oxidative_Stress->Cellular_Damage

Caption: D-Galactose induced oxidative stress and inflammatory signaling.

This diagram illustrates how excess D-Galactose leads to the production of ROS and AGEs. The binding of AGEs to their receptor (RAGE) and the direct action of ROS activate the IKK complex, leading to the degradation of IκB and the subsequent activation and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, resulting in a state of chronic inflammation and cellular damage that contributes to the aging phenotype.[2][3][11]

Experimental Workflow for a D-Galactose-Induced Aging Study

The following diagram outlines a typical experimental workflow for utilizing the D-Galactose-induced aging model in a preclinical drug screening context.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Daily Administration: - Vehicle (Control) - D-Galactose - D-Galactose + Test Compound Grouping->Treatment Monitoring Monitor Animal Health & Body Weight Treatment->Monitoring Throughout Treatment Period (e.g., 6-8 weeks) Behavioral Behavioral Testing (e.g., Y-maze, Morris Water Maze) Monitoring->Behavioral Functional Physiological/Functional Assessments (e.g., ICP/MAP) Behavioral->Functional Sacrifice Euthanasia & Tissue Collection Functional->Sacrifice Biochemical Biochemical Analysis (e.g., MDA, SOD, GSH-Px) Sacrifice->Biochemical Histological Histological Examination (e.g., H&E staining, SA-β-gal) Sacrifice->Histological Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histological->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for D-Galactose model studies.

Comparison with Alternative Models of Accelerated Aging

While the D-Galactose model is widely used, several other models can be employed to study accelerated aging, each with its own set of advantages and limitations.

ModelMechanismAdvantagesDisadvantages
D-Galactose Oxidative stress, inflammation, AGEs formation- Relatively simple and cost-effective - Reproducible and well-characterized - Induces a broad range of age-related phenotypes- May not fully replicate all aspects of natural aging - Effects can vary depending on dose, route, and animal strain
Total Body Irradiation DNA damage, cellular senescence- Induces rapid and severe aging phenotypes - Useful for studying radiation-induced aging- Lacks specificity to aging pathways - Can cause significant morbidity and mortality
Dietary Restriction Models (e.g., high-fat diet) Metabolic overload, insulin resistance- Relevant to diet-induced metabolic diseases - Mimics aspects of metabolic syndrome- Aging phenotype may be more specific to metabolic dysfunction - Can be a longer-term model
Genetic Models (e.g., Klotho-deficient mice) Specific gene mutations affecting aging pathways- Allows for the study of specific aging mechanisms - Can exhibit a severe and accelerated aging phenotype- May not be representative of sporadic aging in the general population - Can be expensive to generate and maintain

Application in Drug Development

The D-Galactose-induced aging model serves as a valuable preclinical platform for the screening and evaluation of potential anti-aging and metabolic disease therapies.[1] Its ability to produce a measurable aging phenotype in a compressed timeframe allows for the efficient assessment of a compound's efficacy in mitigating age-related decline. For instance, this model has been used to test the preventative effects of antioxidant treatments on cognitive function and tissue aging.[8] The clear and quantifiable endpoints, such as biomarkers of oxidative stress and cognitive performance, provide robust data for go/no-go decisions in the drug development pipeline. The model's relevance to multiple age-related pathologies also allows for the investigation of drugs with pleiotropic effects.

References

A Comparative Guide to D-Galactose Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Galactose is crucial in various fields, from food science and nutrition to clinical diagnostics and metabolic research. This guide provides an objective comparison of common analytical methods for D-Galactose quantification, supported by available performance data and detailed experimental protocols.

Comparison of Performance Characteristics

The selection of an appropriate analytical method for D-Galactose quantification depends on factors such as the required sensitivity, specificity, sample matrix, available equipment, and desired throughput. The following table summarizes the key performance characteristics of three widely used methods: Enzymatic Assay, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance MetricEnzymatic AssayHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Spectrophotometric or fluorometric detection of products from specific enzyme-catalyzed reactions involving D-Galactose.Separation of D-Galactose from other sample components on a chromatographic column followed by detection (e.g., Refractive Index, ELSD, or Mass Spectrometry).Separation of volatile D-Galactose derivatives by gas chromatography and detection by mass spectrometry.
Limit of Detection (LOD) 2 mg/L (Enzymatic kit)[1]0.14 mg/100 g (in cheese)<0.02 µmol/L (in plasma)[2]
Limit of Quantification (LOQ) 2.5 mg/L (Enzymatic kit)[1]0.27 mg/100 g (in cheese)<0.02 µmol/L (in plasma)[2]
Linearity Range 4.0 mg/L to 6.25 g/L (Enzytec™ Liquid)[3]0.1–5 µmol/L (in plasma)[2]0.1–5 µmol/L (in plasma)[2]
Precision (Repeatability, RSDr) 6.5% to 7.8% (Intermediate Precision)[3]Not explicitly found in broad inter-laboratory studies, but single lab validations show good precision.<15% (Within- and between-run CVs)[2]
Recovery 92% to 121% (in various food matrices)[3]98% (in cheese)Not explicitly reported as recovery, but stable-isotope dilution method ensures high accuracy.
Specificity Generally high due to enzyme specificity, but can be susceptible to interference from structurally similar sugars or other components in the sample matrix. Erroneously high results have been reported compared to GC-MS.[2]Can be challenging to separate from other isomers like glucose, requiring specific columns and methods.[4]High specificity due to chromatographic separation and mass spectrometric detection.
Sample Throughput High, suitable for automation and analysis of multiple samples simultaneously.[3]Moderate, depends on the chromatographic run time.Lower, often requires time-consuming derivatization steps.
Cost & Complexity Relatively low cost and simple to perform.[4]Moderate cost and complexity, requires specialized equipment and expertise.High cost and complexity, requires specialized equipment and skilled personnel.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzymatic Assay (Spectrophotometric)

This protocol is based on the principle of D-Galactose oxidation by galactose dehydrogenase.

Principle: D-Galactose is oxidized by nicotinamide adenine dinucleotide (NAD+) in the presence of galactose dehydrogenase (Gal-DH) to D-galactonic acid. The resulting increase in NADH is measured by the change in absorbance at 340 nm and is stoichiometric with the amount of D-Galactose.[1]

Reagents and Equipment:

  • Enzymatic test kit for D-Galactose (e.g., from R-Biopharm, Megazyme, or similar suppliers) containing:

    • Buffer solution

    • NAD+ solution

    • Galactose Dehydrogenase (Gal-DH) suspension

  • Spectrophotometer capable of measuring at 340 nm

  • Cuvettes

  • Micropipettes

  • D-Galactose standard solution

Procedure:

  • Sample Preparation:

    • Clear liquid samples can often be used directly or after dilution to fall within the assay's linear range.

    • Solid or turbid samples require extraction and clarification. A common method involves homogenization in water, followed by Carrez clarification to precipitate proteins and other interfering substances.[5]

  • Assay Procedure:

    • Pipette the sample solution, buffer, and NAD+ solution into a cuvette and mix.

    • Read the initial absorbance (A1) at 340 nm after the reading stabilizes.

    • Start the reaction by adding the Gal-DH suspension and mix.

    • Monitor the increase in absorbance until the reaction is complete and the absorbance is stable (A2).

    • Calculate the change in absorbance (ΔA = A2 - A1).

  • Calculation:

    • The concentration of D-Galactose is calculated using the molar extinction coefficient of NADH and the sample volume, or by using a standard curve prepared with known concentrations of D-Galactose.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This protocol describes a common approach for separating and quantifying D-Galactose.

Principle: D-Galactose is separated from other carbohydrates in the sample on a specialized HPLC column. The concentration is determined by a refractive index detector, which measures the difference in the refractive index between the mobile phase and the sample components.

Reagents and Equipment:

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87P or similar)

  • Degassed, HPLC-grade water as the mobile phase

  • D-Galactose standard solutions

  • Syringe filters (0.45 µm) for sample clarification

Procedure:

  • Sample Preparation:

    • Dilute liquid samples with mobile phase.

    • For solid samples, perform an aqueous extraction, followed by centrifugation and filtration through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87P (or equivalent)

    • Mobile Phase: Degassed, HPLC-grade water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 85°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Analysis:

    • Inject prepared standards and samples onto the HPLC system.

    • Identify the D-Galactose peak based on its retention time compared to the standard.

    • Quantify the D-Galactose concentration by comparing the peak area of the sample to a calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity and often involves a derivatization step to make the sugar volatile.

Principle: D-Galactose in the sample is chemically modified (derivatized) to form a volatile compound. This derivative is then separated by gas chromatography and detected by a mass spectrometer. Stable isotope-labeled internal standards are often used for accurate quantification.[2]

Reagents and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5 or similar)

  • Derivatization reagents (e.g., hydroxylamine hydrochloride in pyridine, and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • D-Galactose standard solutions

  • Stable isotope-labeled D-Galactose internal standard (e.g., ¹³C-labeled D-Galactose)

  • Nitrogen or helium for drying

Procedure:

  • Sample Preparation and Derivatization:

    • To a dried sample aliquot, add the internal standard.

    • Add hydroxylamine hydrochloride in pyridine and heat to form the oxime.

    • Add the silylating agent (e.g., BSTFA) and heat to form the trimethylsilyl (TMS) ether derivatives.

  • GC-MS Conditions:

    • Column: DB-5 (or equivalent)

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Temperature Program: A temperature gradient is used to separate the derivatives, for example, starting at a lower temperature and ramping up to a final temperature.

    • MS Detection: Electron ionization (EI) or chemical ionization (CI) can be used. Selected Ion Monitoring (SIM) of characteristic ions for D-Galactose and the internal standard enhances sensitivity and specificity.

  • Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Identify the D-Galactose derivative peak based on its retention time and mass spectrum.

    • Quantify the D-Galactose concentration by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

Visual representations of the D-Galactose metabolic pathway and the analytical workflows are provided below using Graphviz.

D-Galactose Metabolism: The Leloir Pathway

The primary route for D-Galactose metabolism in humans is the Leloir pathway, which converts D-Galactose into glucose-1-phosphate.

Leloir_Pathway β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose β-D-Galactose->α-D-Galactose GALM Galactose-1-Phosphate Galactose-1-Phosphate α-D-Galactose->Galactose-1-Phosphate GALK (ATP -> ADP) UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Glucose->UDP-Galactose Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->Glucose-1-Phosphate UGP2 Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis

Caption: The Leloir Pathway for D-Galactose metabolism.

Experimental Workflow: Enzymatic Assay

The following diagram illustrates the typical steps involved in the enzymatic quantification of D-Galactose.

Enzymatic_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection & Analysis Sample Sample Extraction Extraction Sample->Extraction Clarification Clarification Extraction->Clarification Dilution Dilution Clarification->Dilution Diluted_Sample Diluted Sample Dilution->Diluted_Sample Reaction_Mix Reaction Mix (Buffer, NAD+) Diluted_Sample->Reaction_Mix Gal_DH Galactose Dehydrogenase Reaction_Mix->Gal_DH Start Reaction Spectrophotometer Spectrophotometer Gal_DH->Spectrophotometer Measure Absorbance @ 340nm Data_Analysis Data_Analysis Spectrophotometer->Data_Analysis Calculate Concentration

Caption: Workflow for D-Galactose quantification by enzymatic assay.

Experimental Workflow: HPLC Analysis

This diagram outlines the process for quantifying D-Galactose using High-Performance Liquid Chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction 0.45 µm filter Filtration Filtration Extraction->Filtration 0.45 µm filter Prepared_Sample Prepared_Sample Filtration->Prepared_Sample 0.45 µm filter Autosampler Autosampler Prepared_Sample->Autosampler HPLC_Column HPLC_Column Autosampler->HPLC_Column Injection RI_Detector RI_Detector HPLC_Column->RI_Detector Separation Chromatogram Chromatogram RI_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration & Calibration

Caption: Workflow for D-Galactose quantification by HPLC.

Experimental Workflow: GC-MS Analysis

The following diagram shows the steps involved in the quantification of D-Galactose by Gas Chromatography-Mass Spectrometry.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Sample Drying Drying Sample->Drying Derivatization Derivatization Drying->Derivatization Derivatized_Sample Derivatized_Sample Derivatization->Derivatized_Sample GC_Inlet GC_Inlet Derivatized_Sample->GC_Inlet GC_Column GC_Column GC_Inlet->GC_Column Vaporization Mass_Spectrometer Mass_Spectrometer GC_Column->Mass_Spectrometer Separation Mass_Spectrum Mass_Spectrum Mass_Spectrometer->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification Ion Monitoring & Calibration

Caption: Workflow for D-Galactose quantification by GC-MS.

Inter-laboratory Comparison and Proficiency Testing

While a single comprehensive inter-laboratory study directly comparing all three methods for D-Galactose was not identified in the public domain, proficiency testing (PT) programs are available for laboratories to assess their performance in sugar analysis. Organizations like AOAC International and FAPAS offer PT schemes for nutritional components, including sugars like galactose, in various food matrices such as infant formula and milkshake powder.[6][7] Participation in these programs allows individual laboratories to compare their results against a consensus value from a cohort of laboratories, providing a measure of their analytical competence. For instance, a collaborative study on the determination of galactooligosaccharides (GOS) after enzymatic hydrolysis to galactose reported repeatability standard deviations (RSDr) ranging from 2.9% to 11.6% and reproducibility standard deviations (RSDR) from 4.6% to 11.6%.[8] These values give an indication of the expected inter-laboratory variability for methods involving enzymatic conversion of related compounds to galactose.

References

Safety Operating Guide

Proper Disposal of D-Galactose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of D-Galactose, ensuring the safety of laboratory personnel and adherence to regulatory standards. While D-Galactose is a naturally occurring monosaccharide and is not classified as a hazardous chemical, prudent laboratory practices should always be observed.[1]

Immediate Safety and Handling

Before disposal, it is essential to handle D-Galactose with appropriate care. Although considered non-hazardous, direct contact should be minimized.[1] In case of a spill, sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, sealed container for disposal.[1][2][3] Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling D-Galactose and its waste.[2][4]

Disposal Procedures for D-Galactose Waste

The correct disposal method for D-Galactose depends on its form (solid or aqueous) and whether it has been contaminated with other hazardous materials.

1. Pure, Uncontaminated Solid D-Galactose:

  • Uncontaminated D-Galactose is generally considered non-hazardous solid waste.[5][6]

  • Procedure:

    • Securely package the solid D-Galactose waste in a container. To avoid confusion for custodial staff, it is best practice to use at least two layers of packaging.[5]

    • Clearly label the outermost container as "Non-hazardous" and specify the contents (e.g., "Non-hazardous waste: D-Galactose").[5]

    • Dispose of the packaged waste in the regular solid waste stream, as permitted by your institution's guidelines. It is recommended that laboratory personnel place the container directly in the dumpster.[5]

2. Aqueous Solutions of D-Galactose:

  • As a general rule, do not dispose of chemical solutions down the drain unless explicitly permitted by institutional and local regulations.[7][8]

  • Procedure:

    • For small quantities of dilute, uncontaminated D-Galactose solutions, consult your institution's specific guidelines. Some institutions may permit drain disposal for non-hazardous, biodegradable sugar solutions.[9][10]

    • If drain disposal is not permitted, or if the solution is concentrated, collect it in a sealable, properly labeled waste container.

    • Manage the container as non-hazardous chemical waste according to your facility's procedures.

3. D-Galactose Contaminated with Hazardous Materials:

  • If D-Galactose is mixed with or has come into contact with hazardous chemicals (e.g., solvents, heavy metals, toxic organic compounds), it must be treated as hazardous waste.

  • Procedure:

    • Collect the contaminated D-Galactose waste in a designated, leak-proof hazardous waste container.

    • Ensure the container is compatible with all waste components.

    • Label the container clearly with "Hazardous Waste" and list all chemical constituents.

    • Store and dispose of the container through your institution's hazardous waste management program.[4][7]

Quantitative Disposal and Safety Data

Due to its classification as a non-hazardous substance, there are no specific quantitative regulatory limits for the disposal of pure D-Galactose. Disposal practices are guided by qualitative assessments of contamination and adherence to local and institutional regulations.

ParameterGuidelineCitation
Waste Classification Non-hazardous (if uncontaminated)[1][5]
Solid Disposal Route Regular solid waste stream (double-bagged and labeled)[5]
Aqueous Disposal Route Consult institutional guidelines; generally avoid drain disposal[7][8]
Hazardous Contamination Must be disposed of as hazardous chemical waste[11]
Spill Residue Sweep up, contain, and dispose of as solid waste[2][3]

Experimental Protocols for Disposal

Specific experimental protocols for the chemical neutralization or degradation of D-Galactose prior to disposal are generally not necessary. Its non-hazardous and biodegradable nature means that the primary disposal method is physical containment and proper segregation based on contamination status.[10] For any contaminated D-Galactose, the disposal protocol will be dictated by the hazardous contaminant it is mixed with. Always refer to the Safety Data Sheet (SDS) of the contaminating chemical for specific disposal instructions.

D-Galactose Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of D-Galactose waste in a laboratory setting.

D_Galactose_Disposal_Workflow start Start: D-Galactose Waste check_contamination Is the waste contaminated with hazardous material? start->check_contamination check_form Is the waste solid or an aqueous solution? check_contamination->check_form No hazardous_waste Treat as Hazardous Waste: 1. Collect in a labeled, sealed container. 2. List all chemical components. 3. Dispose via institutional hazardous   waste program. check_contamination->hazardous_waste Yes solid_waste Uncontaminated Solid Waste: 1. Package securely (double-layer). 2. Label outer container 'Non-hazardous'. 3. Dispose of in regular trash. check_form->solid_waste Solid aqueous_waste Uncontaminated Aqueous Solution: 1. Check institutional policy on drain disposal   for non-hazardous sugar solutions. 2. If prohibited, collect for chemical waste pickup. check_form->aqueous_waste Aqueous end_disposal End of Disposal Process hazardous_waste->end_disposal solid_waste->end_disposal aqueous_waste->end_disposal

Caption: Decision workflow for D-Galactose waste disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for D-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling D-Galactose, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to foster a culture of safety and build trust in laboratory practices. While D-Galactose is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent laboratory practices should always be observed.[1][2]

Personal Protective Equipment (PPE) and Exposure Controls

While D-Galactose does not have any listed harmful effects when used and handled according to specifications, adopting a proactive approach to safety is crucial.[1] The following PPE and engineering controls are recommended to minimize exposure and ensure a safe handling process.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation or process enclosures may be used to control airborne levels.[3][4]

  • Safety Stations: Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of where D-Galactose is being handled.[3]

Personal Protective Equipment:

  • Eye Protection: Safety glasses are recommended to prevent eye contact with the powder.[4]

  • Hand Protection: Compatible chemical-resistant gloves should be worn.[4] The selection of glove material should be based on penetration times and rates of diffusion.[3]

  • Respiratory Protection: If high concentrations of dust are present or if aerosol or mist is formed, a NIOSH-approved respirator is advised.[3][4]

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.[4] Contaminated clothing should be removed immediately and washed before reuse.[3][4]

Exposure Control Specification Purpose
Engineering Controls Local Exhaust VentilationTo control airborne dust levels.
Emergency Eyewash Stations & ShowersFor immediate decontamination in case of accidental exposure.
Personal Protective Equipment Safety GlassesTo protect eyes from dust particles.
Chemical-Resistant GlovesTo prevent skin contact.
NIOSH-Approved RespiratorFor use in high dust concentrations or when aerosols are generated.
Lab CoatTo protect skin and personal clothing.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:

  • Avoid Dust Generation: Minimize the creation and accumulation of dust.[3] Fine dust dispersed in the air can be a potential explosion hazard in the presence of an ignition source.[3]

  • Good Hygiene Practices: Do not eat, drink, or smoke when handling D-Galactose.[3][5] Always wash hands thoroughly with soap and water after handling and before breaks.[3][5]

  • Container Management: Keep containers securely sealed when not in use and protect them from physical damage.[5]

Storage Procedures:

  • Store in a cool, dry, well-ventilated area.[5][6] The recommended storage temperature is 15–25 °C.[7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, or bases.[3][5]

  • Keep containers in their original packaging.[5]

Disposal Plan:

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[5]

  • If the material is unused and uncontaminated, recycling may be an option.[5] Consult the manufacturer or local waste management authority for recycling options.[5]

  • Do not allow wash water from cleaning equipment to enter drains.[5] Collect all wash water for appropriate treatment and disposal.[5]

Emergency Protocols

First Aid Measures:

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] If irritation persists, seek medical attention.[3]

  • In case of skin contact: Wash the affected area with soap and water.[3]

  • If inhaled: Move the exposed individual to fresh air.[3] If breathing is difficult, provide oxygen.[3]

  • If swallowed: Rinse the mouth with water.[3] Do not induce vomiting.[3] If symptoms persist, consult a doctor.[1]

Fire Fighting Measures:

  • D-Galactose is a nonflammable solid.[2][6]

  • In the event of a fire, use a tri-class dry chemical fire extinguisher, foam, or dry chemical.[2][6]

  • Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

Accidental Release Measures:

  • Isolate the Area: Deny entry to unnecessary and unprotected personnel.[6]

  • Clean-up: Sweep up the spilled material using dry clean-up procedures to avoid generating dust.[5] Consider using an explosion-proof vacuum for cleanup.[5]

  • Containment: Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[5][6]

  • Decontamination: Wash the spill area after the material has been collected.[6]

G cluster_prep Preparation cluster_handling Handling D-Galactose cluster_disposal Waste Disposal cluster_emergency Emergency Response AssessRisks Assess Risks SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessRisks->SelectPPE PrepWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepWorkArea Handle Handle with Care Minimize Dust PrepWorkArea->Handle Store Store Properly (Cool, Dry, Sealed) Handle->Store Segregate Segregate Waste Handle->Segregate Spill Accidental Spill Handle->Spill Exposure Personal Exposure Handle->Exposure Dispose Dispose according to Institutional Protocols Segregate->Dispose SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for the safe handling and disposal of D-Galactose.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.